molecular formula C5H5BrN4O2 B097778 3-Bromo-2-hydrazinyl-5-nitropyridine CAS No. 15862-38-1

3-Bromo-2-hydrazinyl-5-nitropyridine

Cat. No.: B097778
CAS No.: 15862-38-1
M. Wt: 233.02 g/mol
InChI Key: FGRGIVXZHDLCBP-UHFFFAOYSA-N
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Description

3-Bromo-2-hydrazinyl-5-nitropyridine is a useful research compound. Its molecular formula is C5H5BrN4O2 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRGIVXZHDLCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389416
Record name 3-Bromo-2-hydrazinyl-5-nitropyridine
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-38-1
Record name Pyridine, 3-bromo-2-hydrazinyl-5-nitro-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-hydrazinyl-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Bromo-2-hydrazinyl-5-nitropyridine" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-hydrazinyl-5-nitropyridine: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

This compound is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its strategic combination of a reactive hydrazine group, an electron-deficient pyridine core, a nitro activating group, and a bromine handle allows for a wide array of chemical transformations. These features make it an ideal precursor for the construction of complex heterocyclic scaffolds, particularly fused pyrazolopyridine systems. Such systems are prevalent in numerous biologically active molecules and are of significant interest to researchers in drug discovery and development.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and key applications of this compound, with a focus on its utility for professionals in the pharmaceutical and life sciences sectors.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. The compound is a solid at room temperature and is classified as a hazardous material, requiring appropriate handling and storage conditions.[3] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 15862-38-1[3][4][5]
Molecular Formula C₅H₅BrN₄O₂[3][4]
Molecular Weight 233.02 g/mol [3][5]
IUPAC Name This compound[4]
Synonyms (3-Bromo-5-nitropyridin-2-yl)hydrazine, (3-bromo-5-nitro-2-pyridyl)hydrazine[6]
SMILES C1=C(C=NC(=C1Br)NN)[O-][3]
InChIKey FGRGIVXZHDLCBP-UHFFFAOYSA-N[4]
Topological Polar Surface Area (TPSA) 94.08 Ų[3]
logP 1.0379[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 5[3]
Rotatable Bonds 2[3]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated precursor with hydrazine. The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring, facilitating the displacement of a leaving group at the 2-position.

Generalized Synthesis Protocol

This protocol describes a common laboratory-scale synthesis based on the reaction of a di-halopyridine with hydrazine hydrate, a method widely used for creating hydrazinylpyridine derivatives.[7][8]

G Precursor 2,3-Dibromo-5-nitropyridine Product This compound Precursor->Product Nucleophilic Aromatic Substitution (SNAr) Reagent Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol Reagent:e->Product:w

Caption: Generalized synthetic route to the title compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor (e.g., 2,3-dibromo-5-nitropyridine) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate to the solution. The reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.[8]

  • Reaction Conditions: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain for several hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Core Reactivity: A Gateway to Fused Heterocycles

The synthetic value of this compound lies in its capacity for intramolecular cyclization. The vicinal arrangement of the hydrazinyl group and the endocyclic nitrogen atom makes it an excellent precursor for constructing fused pyrazole rings, leading to the pyrazolopyridine scaffold.

This transformation is foundational for generating libraries of compounds for high-throughput screening in drug discovery. Specifically, condensation of the hydrazine moiety with 1,3-dielectrophiles, such as β-ketoesters or malonaldehydes, followed by cyclization, yields substituted pyrazolo[4,3-c]pyridines.[2][9]

G cluster_0 Reaction Workflow Start 3-Bromo-2-hydrazinyl- 5-nitropyridine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent 1,3-Dielectrophile (e.g., β-Ketoester) Reagent:e->Intermediate:w Product Fused Pyrazolo[4,3-c]pyridine Scaffold Intermediate->Product Intramolecular Cyclization

Caption: Key cyclization reactivity for drug scaffold synthesis.

The bromo and nitro groups offer additional vectors for chemical modification. The bromine atom can be functionalized via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to an amine, which can then be further derivatized.[10][11] This multi-directional functionalization capability is highly advantageous in fragment-based drug discovery (FBDD).[10]

Applications in Drug Discovery and Development

The pyrazolopyridine core, readily accessible from this compound, is a "privileged scaffold" in medicinal chemistry. It is found in numerous compounds that exhibit a wide range of biological activities, most notably as inhibitors of protein kinases.

  • Kinase Inhibitors: Many pyrazolopyridine derivatives have been investigated as inhibitors of various kinases, which are critical targets in oncology and inflammation. The scaffold acts as a bioisostere for purines, allowing it to bind effectively to the ATP-binding site of kinases.[9]

  • Carbonic Anhydrase Inhibitors: Certain pyrazolo[4,3-c]pyridine sulfonamides have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are involved in several physiological and pathological processes.[2]

  • Antiviral and Antimicrobial Agents: Nitrogen-containing heterocycles are a cornerstone of antimicrobial and antiviral drug development. The pyrazolopyridine framework has been explored for these applications as well.[1]

  • Central Nervous System (CNS) Agents: The scaffold has also been incorporated into molecules targeting CNS receptors, demonstrating its versatility across different therapeutic areas.

The ability to generate diverse libraries of compounds by modifying the pyrazolopyridine core at multiple positions makes this compound a strategic starting material for lead optimization campaigns.

Safety, Handling, and Storage

As a nitro-aromatic hydrazine derivative, this compound must be handled with care.

  • Hazards: The compound is classified as a hazardous material.[3] It should be considered toxic, an irritant, and potentially mutagenic, which are common hazards for this class of chemicals.

  • Handling: Always handle in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a synthetically powerful and strategically important intermediate for chemical and pharmaceutical research. Its well-defined reactivity, particularly in the construction of pyrazolopyridine scaffolds, provides a reliable and efficient route to compounds of significant biological interest. The presence of multiple functionalization points allows for the systematic exploration of chemical space, making it an invaluable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15862-38-1. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Abramovitch, R. A., & Cue, B. W. (1978). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Journal of Heterocyclic Chemistry, 15(5), 879-880. Available at: [Link]

  • D'Ascenzio, M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3328. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitropyridine. Retrieved from [Link]

  • Gultyai, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. Available at: [Link]

  • Scott, J. S., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 18(3), 441-446. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Hydrazinopyridine: A Catalyst for Material Science Advancements. Retrieved from [Link]

  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Al-Abdullah, E. S., et al. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(4), 3464-3474. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, 7(36). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). ACS Omega, 7(49), 45300-45314. Available at: [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to 3-Bromo-2-hydrazinyl-5-nitropyridine (CAS 15862-38-1)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-hydrazinyl-5-nitropyridine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. With its unique trifunctionalized scaffold, this compound serves as a versatile precursor for a diverse range of complex nitrogen-containing heterocycles. This document elucidates its fundamental physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its rich chemical reactivity with mechanistic insights, and highlights its significant application in the synthesis of targeted kinase inhibitors. All protocols are designed as self-validating systems, and key concepts are visualized through structured diagrams to ensure clarity and practical applicability in a research and development setting.

Core Compound Analysis: Structure and Properties

This compound (CAS: 15862-38-1) is a highly reactive pyridine derivative characterized by a strategic arrangement of three key functional groups: an electrophilic nitro group, a nucleophilic hydrazinyl moiety, and a synthetically versatile bromine atom. This distinct substitution pattern imbues the molecule with a rich and predictable reactivity profile, making it an invaluable intermediate for constructing fused heterocyclic systems.

The strongly electron-withdrawing nitro group at the 5-position significantly influences the electron density of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions.[1] The hydrazinyl group at the 2-position is a potent binucleophile, primed for cyclization reactions.[2] The bromine atom at the 3-position serves as a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical and Computational Data

PropertyValueReference
CAS Number 15862-38-1[3][4]
Molecular Formula C₅H₅BrN₄O₂[4]
Molecular Weight 233.02 g/mol [4]
Appearance Yellow to Orange SolidSupplier Data
Topological Polar Surface Area (TPSA) 94.08 Ų[4]
logP (Predicted) 1.0379[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 5[4]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a selective nucleophilic aromatic substitution on a suitable dihalo-nitropyridine precursor. The higher reactivity of a halogen at the 2-position of a pyridine ring towards nucleophilic attack, especially when activated by an electron-withdrawing group at the 5-position, is the causal basis for the selectivity of this reaction. The following protocol is based on established methodologies for the synthesis of related 2-hydrazinopyridine derivatives.[2]

Synthetic Workflow

The synthesis proceeds by reacting 3-Bromo-2-chloro-5-nitropyridine with hydrazine hydrate. The chlorine atom at the C2 position is more labile than the bromine at C3, allowing for a regioselective substitution.

synthesis_workflow Start 3-Bromo-2-chloro-5-nitropyridine (Precursor) Process Nucleophilic Aromatic Substitution (SNAr) Regioselective at C2 Start->Process Reagent Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol Reagent->Process Product This compound (Crude Product) Process->Product Reaction Purification Purification (Filtration & Washing) Product->Purification Work-up Final Pure this compound Purification->Final Isolation

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-2-chloro-5-nitropyridine (1.0 eq)

  • Hydrazine hydrate (~80% solution, 1.5 - 2.0 eq)

  • Ethanol (anhydrous)

  • Standard inert atmosphere glassware (e.g., Schlenk line or nitrogen balloon)

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 3-Bromo-2-chloro-5-nitropyridine in anhydrous ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate dropwise via a syringe over 15-20 minutes. Causality Note: The exothermic nature of the reaction necessitates slow, controlled addition at a reduced temperature to prevent side reactions and ensure safety.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The formation of a yellow-orange precipitate indicates product formation.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane mixture), observing the consumption of the starting material.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Buchner funnel.

  • Purification: Wash the filter cake sequentially with cold ethanol and then cold deionized water to remove unreacted hydrazine and salts.

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight to yield this compound.

Self-Validating System: The integrity of the final product must be confirmed through standard analytical techniques. ¹H NMR spectroscopy should show the characteristic signals for the pyridine ring protons and the hydrazinyl protons. Mass spectrometry should confirm the expected molecular weight. The melting point should be sharp and consistent with reference values.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its capacity to undergo sequential, regioselective transformations, making it a cornerstone intermediate for building complex heterocyclic scaffolds.

Annulation to Fused Heterocycles

The most prominent application of this compound is its use in constructing fused bicyclic systems. The hydrazinyl group readily undergoes condensation and cyclization with 1,3-dielectrophiles. A prime example is the reaction with trimethyl orthoformate, which serves as a one-carbon electrophile, to form the[2][5][6]triazolo[4,3-a]pyridine ring system. This reaction is a validated and scalable process.[5]

Detailed Protocol: Synthesis of 8-bromo-6-nitro-[2][5][6]triazolo[4,3-a]pyridine [5]

  • Reactants: this compound (1.0 eq, 17.2 mmol, 4 g) is suspended in trimethyl orthoformate (15 eq, 0.26 mol, 28.2 mL).

  • Conditions: The suspension is heated in a sealed pressure tube at 100 °C for 2.5 hours.

  • Significance: This transformation creates a new five-membered triazole ring fused to the original pyridine core, a common motif in pharmacologically active molecules.

Gateway to Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The 2-hydrazinylpyridine moiety is a classic precursor for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold. This is typically achieved through condensation with a β-ketoester or an equivalent 1,3-dicarbonyl compound. The resulting pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently found in potent inhibitors of various protein kinases, such as Tropomyosin receptor kinases (TRKs).[6]

kinase_inhibitor_synthesis cluster_0 Core Synthesis cluster_1 Scaffold Elaboration Start 3-Bromo-2-hydrazinyl- 5-nitropyridine Cyclization Condensation/ Cyclization Start->Cyclization Reagent1 β-Ketoester R-CO-CH₂-COOR' Reagent1->Cyclization Core Brominated Pyrazolo[3,4-b]pyridine Scaffold Cyclization->Core Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling Functionalization at C3 (Br) Reduction Nitro Group Reduction (Fe/NH₄Cl or H₂/Pd-C) Coupling->Reduction Reagent2 Aryl/Heteroaryl Boronic Acids or Amines Reagent2->Coupling FinalInhibitor Potent Kinase Inhibitor Reduction->FinalInhibitor

Caption: Logical workflow for the synthesis of kinase inhibitors.

This synthetic strategy is powerful because it allows for late-stage diversification. The bromine atom can be functionalized via cross-coupling to introduce various aryl or heteroaryl groups that can probe specific pockets of a kinase active site. Subsequently, the nitro group can be reduced to an amine, providing another vector for modification to enhance potency, selectivity, and pharmacokinetic properties. The 1H-pyrazolo[3,4-b]pyridine system itself acts as an excellent bioisostere for purine, effectively mimicking the hinge-binding interactions of ATP.

Safety, Handling, and Storage

Safety: this compound is a potentially hazardous chemical. Hydrazine derivatives are often toxic and should be handled with extreme care. The nitroaromatic nature of the compound suggests it may be energetic.

  • Handling: Always handle this compound within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles. Avoid inhalation of dust and any contact with skin or eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, versatile chemical intermediate with a well-defined reactivity profile. Its strategic trifunctionalization provides a robust platform for the efficient synthesis of complex, fused heterocyclic systems. The demonstrated utility of this compound as a precursor to the pyrazolo[3,4-b]pyridine and triazolopyridine scaffolds underscores its importance in modern drug discovery, particularly in the development of novel kinase inhibitors. The protocols and scientific rationale presented in this guide offer a solid foundation for its effective and safe utilization in advanced chemical synthesis.

References

  • Compounds. WO2021239885A1.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-hydrazinyl-5-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-hydrazinyl-5-nitropyridine, a heterocyclic building block of increasing interest in medicinal chemistry. The document details its molecular formula, weight, and structural properties. It outlines a probable synthetic pathway via nucleophilic aromatic substitution and discusses its key application as a precursor in the burgeoning field of Targeted Protein Degradation (TPD), particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide addresses the compound's reactivity, safety and handling considerations, and presents its key physicochemical parameters.

Introduction

This compound is a substituted pyridine derivative characterized by the presence of three key functional groups: a bromine atom, a hydrazinyl moiety, and a nitro group. This trifunctional nature makes it a versatile reagent in organic synthesis, particularly for the construction of more complex heterocyclic systems. The strategic placement of these groups on the pyridine ring offers multiple reaction sites, enabling its use as a scaffold or an intermediate in the synthesis of pharmacologically active molecules. The growing interest in this compound is closely linked to advancements in therapeutic modalities that require modular chemical building blocks, such as in the development of PROTACs.[1]

Physicochemical Properties

A summary of the key physicochemical and computational data for this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C5H5BrN4O2[2]
Molecular Weight 233.02 g/mol [2]
CAS Number 15862-38-1[2]
Topological Polar Surface Area (TPSA) 94.08 Ų[2]
Predicted LogP 1.0379[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 2[2]

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common method for synthesizing hydrazinylpyridines involves the displacement of a halide at an electron-deficient carbon on the pyridine ring by hydrazine.[3] The presence of the electron-withdrawing nitro group at the 5-position further activates the ring towards nucleophilic attack, making the halogen at the 2-position a suitable leaving group.

A plausible precursor for this synthesis would be a di-halopyridine such as 3-bromo-2-chloro-5-nitropyridine. The greater lability of the chlorine atom at the 2-position, which is ortho to the activating nitro group, would favor its selective displacement by hydrazine hydrate.

Diagram 1: Proposed Synthesis of this compound

G Precursor 3-Bromo-2-chloro-5-nitropyridine Product This compound Precursor->Product Nucleophilic Aromatic Substitution Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

A schematic representation of the proposed synthetic route.

Experimental Protocol (General)

A general procedure for the synthesis of a 2-hydrazinylpyridine from a corresponding 2-chloropyridine is as follows:

  • The 2-chloropyridine starting material is dissolved in a suitable solvent, such as ethanol or butan-1-ol.[3]

  • An excess of hydrazine hydrate is added to the solution.[3]

  • The reaction mixture is heated to reflux and stirred for a period ranging from several hours to two days, with the reaction progress monitored by an appropriate technique like Thin Layer Chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve dilution with water followed by extraction with an organic solvent (e.g., ethyl acetate).[3]

  • The combined organic phases are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the 2-hydrazinylpyridine product.[3]

Reactivity Profile

The reactivity of this compound is governed by its three functional groups:

  • Hydrazinyl Group: This is a potent nucleophile and can readily react with electrophiles. It is particularly useful for forming hydrazones through condensation with aldehydes and ketones. This reactivity is central to its application as a linker in PROTAC synthesis, where it can be used to connect to a warhead or an E3 ligase ligand.

  • Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or other carbon-based substituents.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group. This transformation provides another point for functionalization, for instance, through amide bond formation or diazotization reactions.

Applications in Drug Discovery: Targeted Protein Degradation

A primary application of this compound is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[][5]

Diagram 2: Role of Building Blocks in PROTAC Assembly

G cluster_0 PROTAC Molecule cluster_1 Precursor Molecules Warhead Warhead Binds to Protein of Interest (POI) Linker Linker Connects the two ligands Warhead->Linker E3_Ligand E3 Ligase Ligand Binds to E3 Ligase Linker->E3_Ligand BuildingBlock This compound BuildingBlock->Linker Forms part of the linker

Illustrates how building blocks form the linker component of a PROTAC.

The hydrazinyl moiety of this compound is particularly suited for incorporation into the linker component of a PROTAC. The linker's composition and length are critical for the efficacy of the PROTAC, as they dictate the spatial orientation of the POI and the E3 ligase in the ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[6] The triazole moiety, which can be formed from azide-alkyne cycloaddition reactions, is a common feature in PROTAC linkers, and hydrazinyl-containing compounds can be precursors in such synthetic strategies.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 15862-38-1) is not widely available. However, based on the SDS for structurally related hydrazinyl-nitropyridine compounds, the following hazards and precautions should be considered:

  • Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[8][9][10] May also cause respiratory irritation.[9]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[8][9] In case of insufficient ventilation, wear suitable respiratory equipment.[8]

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8][9]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • In case of skin contact: Wash off with soap and plenty of water.[8]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal building block for complex molecular architectures. The compound's utility is particularly evident in the field of Targeted Protein Degradation, where it can be employed in the synthesis of PROTAC linkers. As research in TPD continues to expand, the demand for such specialized building blocks is expected to grow, highlighting the importance of understanding their synthesis, reactivity, and safe handling.

References

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - 3-hydrazinyl-2-nitropyridine. Aaronchem.
  • SynQuest Laboratories, Inc. (2016, December 8).
  • ECHEMI. (n.d.).
  • ECHEMI. (n.d.).
  • Google Patents. (n.d.).
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-HYDRAZINO-3-NITROPYRIDINE.
  • ChemScene. (n.d.). 15862-38-1 | this compound. Retrieved January 13, 2026.
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis. Retrieved January 13, 2026.
  • PubChem. (n.d.). 4-Bromo-2-hydrazinylpyridine. Retrieved January 13, 2026.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. PMC.
  • Troup, R. I., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Georganics. (n.d.). This compound - High purity | EN. Retrieved January 13, 2026.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of New S-substituted Sulfanypyridines, 3-Aminothieno[2,3-b] Pyridines and 3-(1H-pyrrol-1-yl)
  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Deriv
  • ResearchGate. (2025, August 6). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF.
  • DergiPark. (2022, June 1). Gazi University Journal of Science » Submission » Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2-{(2Z)-2-[1-(4 methoxyphenyl)ethylidene]hydrazinyl}pyridine.
  • ResearchGate. (2025, August 5). Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review).
  • Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (n.d.).
  • BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker. Retrieved January 13, 2026.
  • Organic Syntheses Procedure. (n.d.).
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. Retrieved January 13, 2026.
  • Open Exploration Publishing. (2020, October 30).
  • PubMed Central. (n.d.).
  • Revvity. (n.d.). Recent advances in targeted protein degradation research in cancer. Retrieved January 13, 2026.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-nitropyridine 99 39856-50-3. Retrieved January 13, 2026.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved January 13, 2026.
  • Biz professional kasanga. (n.d.). CAS # 15862-38-1|3-bromo-2 - 5-5-nitropiridin. Retrieved January 13, 2026.
  • bioRxiv. (2024, May 5).
  • Revvity. (n.d.).
  • PubMed Central. (2023, February 15). Recent advances in targeted protein degraders as potential therapeutic agents.
  • Pharmalego. (n.d.). Nitropyridine Building Blocks | Manufacturer and Supplier. Retrieved January 13, 2026.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 3-Bromo-2-hydrazinyl-5-nitropyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific compound, this guide synthesizes data from structurally related analogues and established principles of spectroscopic interpretation to present a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that dictate the spectral features. Furthermore, this guide outlines detailed, field-proven methodologies for the acquisition of high-fidelity spectral data for this class of compounds, ensuring that researchers can confidently characterize this and similar molecules in their own laboratories.

Introduction: The Structural Rationale

This compound (C₅H₅BrN₄O₂) is a heterocyclic compound featuring a pyridine core substituted with three distinct functional groups: a bromine atom, a hydrazinyl group (-NHNH₂), and a nitro group (-NO₂). The relative positions of these substituents create a unique electronic environment that will be reflected in its spectroscopic fingerprint. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating and hydrogen-bonding capabilities of the hydrazinyl group, dictates a complex interplay of shielding and deshielding effects within the aromatic ring. Understanding these interactions is paramount to the accurate interpretation of the spectral data.

This guide is structured to provide not just the predicted data, but also the scientific reasoning behind these predictions, empowering researchers to apply these principles to their own work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the arrangement and electronic environment of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and the three protons of the hydrazinyl group. The exact chemical shifts of the hydrazinyl protons (-NH and -NH₂) are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]

Methodology for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down the exchange rate, leading to sharper N-H signals.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • D₂O Exchange: To confirm the assignment of the N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -NH and -NH₂ protons will broaden or disappear.

Predicted ¹H NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8 - 9.1Doublet (d)1HH-6This proton is ortho to the strongly electron-withdrawing nitro group and the ring nitrogen, leading to significant deshielding and a downfield shift. It will be coupled to H-4.
~8.2 - 8.5Doublet (d)1HH-4This proton is para to the hydrazinyl group and meta to the nitro group and bromine. The deshielding effect of the nitro group dominates, placing it downfield, coupled to H-6.
~7.5 - 8.0Broad Singlet1H-NHThe chemical shift of this proton is variable. Being attached to the electron-deficient pyridine ring will shift it downfield.
~4.5 - 5.5Broad Singlet2H-NH₂The chemical shift of these protons is also highly variable and solvent-dependent.

Coupling Constants: The coupling between H-6 and H-4 is expected to be a meta-coupling (⁴J), typically in the range of 2-4 Hz.[2]

Reference Data: 2-Hydrazinopyridine For comparison, the experimental ¹H NMR spectrum of the parent compound, 2-hydrazinopyridine, in CDCl₃ shows aromatic protons at δ 8.14 (d), 7.51-7.45 (m), and 6.71-6.66 (m), with N-H protons appearing as broad singlets at 5.78 and 3.81 ppm.[3] The addition of the bromo and nitro groups in our target molecule is predicted to shift the remaining aromatic protons significantly downfield.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.

Methodology for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-180 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~158 - 162C-2Attached to the nitrogen of the ring and the electron-donating hydrazinyl group. This carbon's shift is heavily influenced by its direct connection to two nitrogen atoms.
~150 - 155C-5Directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift.
~145 - 150C-6Ortho to the nitro group and the ring nitrogen, resulting in a deshielded environment.
~120 - 125C-4Influenced by the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen.
~105 - 110C-3Attached to the bromine atom. The heavy atom effect of bromine typically induces an upfield shift compared to an unsubstituted carbon, but this is counteracted by the electronic environment.

Reference Data: 2-Hydrazinopyridine The experimental ¹³C NMR data for 2-hydrazinopyridine shows signals at approximately 161.9, 148.1, 137.8, 115.5, and 107.9 ppm.[4] The introduction of the bromine at C-3 and the nitro group at C-5 will be the primary drivers for the predicted shifts in the target molecule.

Advanced NMR Experiments

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

G cluster_1d 1D NMR cluster_2d 2D NMR for Structural Elucidation H_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H_NMR->COSY Identifies ¹H-¹H couplings (e.g., H4-H6) HSQC HSQC (¹H-¹³C Direct Correlation) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC Links protons to directly attached carbons C_NMR->HMBC Reveals 2-3 bond correlations, confirming substituent positions

  • COSY (Correlation Spectroscopy): Will show a cross-peak between H-4 and H-6, confirming their spin-spin coupling relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal (H-4, H-6) to its directly attached carbon signal (C-4, C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the overall structure. Key expected correlations include:

    • H-6 to C-2, C-4, and C-5.

    • H-4 to C-2, C-3, C-5, and C-6.

    • -NH proton to C-2 and C-3.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the presence of specific functional groups. For this compound, the key signatures will be the N-H stretches from the hydrazine, the N-O stretches from the nitro group, and vibrations from the aromatic ring.

Methodology for IR (ATR) Acquisition:

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Background Scan: Perform a background scan with a clean ATR crystal before running the sample.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationRationale
3400 - 3200Medium-Strong, BroadN-H stretchingThe hydrazinyl group (-NHNH₂) will exhibit characteristic N-H stretching vibrations in this region. The presence of two bands is possible (asymmetric and symmetric stretches of the -NH₂).
3100 - 3000Weak-MediumAromatic C-H stretchingTypical for C-H bonds on an aromatic ring.
1600 - 1570MediumC=C and C=N stretchingAromatic ring vibrations.
1550 - 1475 Strong Asymmetric NO₂ stretching This is a highly characteristic and intense band for aromatic nitro compounds.[5][6][7]
1360 - 1290 Strong Symmetric NO₂ stretching The second key diagnostic band for the nitro group. Its presence, along with the asymmetric stretch, is strong evidence for the -NO₂ moiety.[5][6][7]
~850Medium-StrongC-N stretchingAssociated with the C-NO₂ bond.
Below 800MediumC-Br stretchingThe carbon-bromine stretch typically appears in the fingerprint region.

Reference Data: 2-Hydrazinopyridine & Aromatic Nitro Compounds The IR spectrum for 2-hydrazinopyridine shows N-H stretching bands.[8][9] Aromatic nitro compounds consistently show two strong, characteristic peaks for the NO₂ group, making this functional group easy to identify.[1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will provide a highly distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

Methodology for MS Acquisition:

  • Ionization Technique: Electrospray Ionization (ESI) is a suitable "soft" ionization technique that is likely to yield a strong signal for the protonated molecular ion [M+H]⁺.[10][11][12] For more extensive fragmentation, Electron Ionization (EI) could be used, though it may be too harsh for this molecule.[10][11]

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced via direct infusion or through a Liquid Chromatography (LC) system.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can confirm the elemental composition.

Predicted Mass Spectrum (ESI+):

  • Molecular Ion [M+H]⁺: The most crucial signal will be the protonated molecular ion peak. Given the molecular formula C₅H₅BrN₄O₂, the expected m/z values will be:

    • For ⁷⁹Br isotope: m/z ~232.97

    • For ⁸¹Br isotope: m/z ~234.97 These two peaks should appear with nearly equal intensity (a characteristic "doublet"), confirming the presence of one bromine atom.

Predicted Fragmentation Pathways (from MS/MS of [M+H]⁺):

The fragmentation will likely proceed through the loss of stable neutral molecules or radicals from the protonated parent ion.

G M [M+H]⁺ m/z ~233/235 F1 Loss of NO₂ (46 Da) M->F1 F2 Loss of N₂H₃ (31 Da) M->F2 F3 Loss of Br (79/81 Da) M->F3 Frag1 m/z ~187/189 F1->Frag1 Frag2 m/z ~202/204 F2->Frag2 Frag3 m/z ~154 F3->Frag3

  • Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment ion at m/z ~187/189 .[13][14]

  • Loss of Hydrazine Moiety: Cleavage of the C-N bond of the hydrazinyl group could lead to the loss of •N₂H₃ (31 Da), resulting in an ion at m/z ~202/204 .

  • Loss of Bromine: Loss of a bromine radical (•Br, 79/81 Da) would yield a fragment at m/z ~154 . This fragment would appear as a singlet, lacking the bromine isotopic pattern.

Conclusion and Best Practices

This guide provides a detailed, predictive framework for the spectral characterization of this compound. While experimental data is the ultimate arbiter, the principles and comparative data outlined herein offer a robust starting point for any researcher working with this molecule.

Key Takeaways for Researchers:

  • NMR: Expect two downfield aromatic protons. Use DMSO-d₆ to better resolve N-H protons and employ 2D NMR techniques (COSY, HSQC, HMBC) for definitive structural confirmation.

  • IR: Look for the two strong, unmistakable bands of the aromatic nitro group between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, along with N-H stretches above 3200 cm⁻¹.

  • MS: The key diagnostic feature will be the 1:1 isotopic doublet for the molecular ion [M+H]⁺ at m/z ~233/235. Confirm fragmentation pathways with MS/MS analysis.

By integrating these multi-technique spectroscopic approaches, scientists can achieve a comprehensive and unambiguous structural elucidation of this compound, paving the way for its application in drug development and materials science.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.
  • Wiley-VCH. (2007).
  • PubChem. (n.d.). 2-Hydrazinopyridine.
  • NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.).
  • IR: nitro groups. (n.d.). University of Calgary.
  • Infrared of nitro compounds. (n.d.). Chemistry LibreTexts.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.).
  • Ionization Modes. (n.d.). University of Notre Dame Mass Spectrometry & Proteomics Facility.
  • Ionization Methods in Organic Mass Spectrometry. (n.d.). Washington University in St. Louis.
  • Technology Networks. (2024).
  • ACD/Labs. (2023).
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 3-bromo-2-methyl-5-nitropyridine(186593-42-0) 1 h nmr.
  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitropyridine.
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025). Magnetic Resonance in Chemistry.
  • Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. (n.d.).
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (1989). MDPI.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.).
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine synthesis.
  • Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) IR Spectrum.
  • Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. (2004). Asian Journal of Chemistry.
  • Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. (1992). Magnetic Resonance in Chemistry.
  • 2-Hydrazinyl-5-nitropyridine, min 98%, 1 gram. (n.d.).
  • NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook.
  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?.
  • Wieske, H. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydrazino-5-nitropyridine.
  • 2-Hydrazino-5-nitropyridine | CAS 15367-16-5. (n.d.). Chemical-Suppliers.
  • Supporting Information - Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
  • Fragment of ¹H–¹³C HSQC NMR spectrum of 2 in pyridine-d5. (n.d.).
  • PubChem. (n.d.). 2-Hydrazinyl-5-nitropyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • Thermo Fisher Scientific. (n.d.). 2-Hydrazinopyridine, 98% 5 g.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-2-hydrazinyl-5-nitropyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2-hydrazinyl-5-nitropyridine, a key intermediate in pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical experimental guidance. By understanding the molecular structure and physicochemical properties of this compound, we can predict and experimentally determine its solubility in a range of organic solvents, a critical parameter for reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility in a Research and Development Context

This compound (CAS: 15862-38-1) is a substituted pyridine derivative with a molecular formula of C₅H₅BrN₄O₂ and a molecular weight of 233.02 g/mol .[1][2][3] Its structure, incorporating a bromine atom, a hydrazinyl group, and a nitro group on a pyridine ring, imparts a unique combination of chemical properties that make it a valuable building block in medicinal chemistry and materials science. The successful application of this compound is fundamentally dependent on its solubility in various organic solvents. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a cornerstone of downstream processes such as crystallization, chromatography, and formulation. An in-depth understanding of its solubility profile is therefore not merely academic but a practical necessity for efficient and scalable chemical processes.

Theoretical Framework for Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. A detailed examination of the solute's molecular structure provides critical insights into its potential solubility behavior.

Molecular Structure Analysis of this compound

The key structural features of this compound that govern its solubility are:

  • Polar Functional Groups: The presence of a nitro group (-NO₂) and a hydrazinyl group (-NHNH₂) introduces significant polarity to the molecule. The nitro group is a strong electron-withdrawing group, while the hydrazinyl group can act as both a hydrogen bond donor and acceptor.

  • Hydrogen Bonding Capability: The hydrazinyl group has two hydrogen atoms that can act as hydrogen bond donors, and the nitrogen atoms in the pyridine ring, the hydrazinyl group, and the oxygen atoms of the nitro group can all act as hydrogen bond acceptors.[1] This extensive hydrogen bonding potential suggests a high affinity for polar, protic solvents.

  • Dipole Moment: The asymmetrical arrangement of polar functional groups on the pyridine ring results in a significant molecular dipole moment, further enhancing its interaction with polar solvents.

  • Lipophilicity: The presence of the pyridine ring and the bromine atom contributes to the molecule's lipophilic character. The predicted LogP value of 1.0379 indicates a moderate balance between hydrophilicity and lipophilicity.[1]

The Role of Solvent Properties

The choice of solvent is paramount in determining the solubility of this compound. Key solvent properties to consider include:

  • Polarity: Polar solvents, characterized by high dielectric constants and dipole moments, are expected to be effective at solvating this polar molecule.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) that can donate hydrogen bonds are likely to be excellent solvents due to the strong hydrogen bonding capabilities of the solute. Aprotic polar solvents (e.g., DMSO, DMF) can also be effective as they can accept hydrogen bonds.

  • Dispersion Forces: Nonpolar solvents primarily interact through weaker London dispersion forces. Given the polar nature of this compound, its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (purity ≥98%)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of the target compound.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil Step 2 sep1 Allow to settle or centrifuge equil->sep1 Step 3 sep2 Filter supernatant through 0.45 µm syringe filter sep1->sep2 Step 4 anal1 Prepare dilutions of the filtrate sep2->anal1 Step 5 anal2 Analyze by HPLC or UV-Vis anal1->anal2 Step 6 anal3 Quantify concentration against a standard curve anal2->anal3 Step 7

Caption: A stepwise workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

    • Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Predicted Solubility and Data Presentation

Based on the theoretical principles discussed, the following trends in solubility for this compound are anticipated:

  • High Solubility: Expected in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Moderate Solubility: Likely in moderately polar solvents such as acetone, acetonitrile, and ethyl acetate.

  • Low to Insoluble: Predicted in nonpolar solvents like toluene and hexane.

The experimentally determined solubility data should be compiled in a clear and concise format for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)Qualitative Description
Methanol5.1Experimental DataExperimental Datae.g., Very Soluble
Ethanol4.3Experimental DataExperimental Datae.g., Soluble
Acetone5.1Experimental DataExperimental Datae.g., Soluble
Acetonitrile5.8Experimental DataExperimental Datae.g., Sparingly Soluble
Ethyl Acetate4.4Experimental DataExperimental Datae.g., Sparingly Soluble
Dichloromethane3.1Experimental DataExperimental Datae.g., Slightly Soluble
Toluene2.4Experimental DataExperimental Datae.g., Very Slightly Soluble
Hexane0.1Experimental DataExperimental Datae.g., Insoluble

Interpretation and Discussion

The interpretation of the experimental data should focus on correlating the observed solubility with the molecular properties of both the solute and the solvents. Key discussion points should include:

  • Impact of Hydrogen Bonding: A detailed analysis of how the hydrogen bonding capability of both the solute and protic vs. aprotic solvents influences solubility.

  • Effect of Polarity: Correlation between the solvent polarity index and the measured solubility.

  • Structural Rationale: Explaining the observed solubility trends based on the interplay of the polar functional groups and the lipophilic regions of the this compound molecule.

The following logical diagram outlines the relationship between molecular properties and solubility.

G Figure 2: Factors Influencing Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties solute_polar Polar Functional Groups (-NO2, -NHNH2) solubility Solubility solute_polar->solubility Increases with solvent polarity solute_hbond H-Bond Donors/Acceptors solute_hbond->solubility Increases with solvent H-bonding solute_lipo Lipophilic Regions (Pyridine Ring, Bromine) solute_lipo->solubility Increases with solvent non-polarity solvent_polar Polarity / Dielectric Constant solvent_polar->solubility solvent_hbond H-Bonding Capacity (Protic vs. Aprotic) solvent_hbond->solubility solvent_nonpolar Dispersion Forces solvent_nonpolar->solubility

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-hydrazinyl-5-nitropyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is, however, paralleled by potential hazards stemming from its unique molecular architecture. The presence of a hydrazine moiety, a nitro aromatic system, and a halogenated pyridine ring necessitates a robust and informed approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally analogous compounds and established principles for managing energetic and reactive chemicals. The core directive of this document is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Hazard Identification and Risk Assessment: An In-depth Analysis

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted by extrapolating data from analogous compounds and considering the intrinsic properties of its constituent functional groups.

The primary hazards are associated with the hydrazine and nitro functionalities. Hydrazine and its derivatives are known for their potential to be toxic, corrosive, and, in some cases, carcinogenic.[1][2][3] The nitro group, particularly on an aromatic ring, renders the compound potentially energetic, with sensitivity to heat, shock, or friction. The combination of an oxidizing group (nitro) and a reducing group (hydrazine) in the same molecule is a classic indicator of potential instability and rapid decomposition.

Based on the GHS classifications of structurally similar compounds such as 3-Bromo-2-hydroxy-5-nitropyridine, the following hazards should be anticipated:

  • Acute Toxicity (Oral): Likely to be toxic if swallowed.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: Hazard Profile Comparison of Analogous Compounds

Hazard Statement5-Bromo-2-chloro-3-nitropyridine2-Bromo-5-nitropyridine3-Bromo-2-hydroxy-5-nitropyridineAnticipated for this compound
Acute Oral Toxicity Category 4Category 4Category 3 (Toxic if swallowed)Likely Toxic if Swallowed
Acute Dermal Toxicity Category 4Harmful in contact with skinNot ClassifiedPotentially Harmful in Contact with Skin
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)Causes Skin Irritation
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Category 2 (Causes serious eye irritation)Category 1 (Causes serious eye damage)Causes Serious Eye Damage/Irritation
STOT - Single Exposure Category 3 (Respiratory irritation)Category 3 (Respiratory irritation)Category 3 (Respiratory irritation)May Cause Respiratory Irritation

Source: Synthesized from public safety data sheets for analogous compounds.

Prudent Practices for Safe Handling: A Hierarchy of Controls

A multi-layered approach to safety, prioritizing the elimination and substitution of hazards where possible, is paramount. When working with this compound, a stringent adherence to the hierarchy of controls is essential.

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Explore Safer Alternatives) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Shielding) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for handling hazardous chemicals.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Given the potential for energetic decomposition, the use of a blast shield is strongly recommended, especially during reactions involving heating or when working with quantities greater than a few grams.[4][5] All glassware should be inspected for cracks and star-fractures before use.

Administrative Controls: Standard Operating Procedures and Training

A comprehensive, written Standard Operating Procedure (SOP) must be developed and approved before any work with this compound commences. This SOP should detail the specific hazards, required controls, and emergency procedures. All personnel must be thoroughly trained on the SOP and the potential hazards of the material. It is crucial to never work alone when handling energetic or highly toxic compounds.[5]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory and should be selected based on a thorough risk assessment.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[5]

  • Skin Protection: A flame-resistant lab coat and chemically resistant gloves are essential. Given the lack of specific glove breakthrough data, it is advisable to double-glove, for example, with a nitrile glove underneath a neoprene or butyl rubber glove.[6]

  • Respiratory Protection: While a fume hood is the primary control for inhalation hazards, a respirator may be required for certain non-routine operations or in the event of a spill. The type of respirator should be selected based on the potential exposure levels.

Storage and Stability: Maintaining a Safe Environment

Proper storage is critical to prevent decomposition and accidents. This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, light, and ignition.[2][3] It should be segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3] The storage container must be tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings. Due to its potential instability, it is advisable to store only the minimum quantity required for ongoing research and to monitor for any changes in appearance, which could indicate decomposition.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the consequences of an accidental exposure or release.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Spill or Release Inhalation Inhalation RemoveToFreshAir RemoveToFreshAir Inhalation->RemoveToFreshAir SeekMedicalAttention SeekMedicalAttention RemoveToFreshAir->SeekMedicalAttention If breathing is difficult SkinContact SkinContact FlushWithWater FlushWithWater SkinContact->FlushWithWater RemoveContaminatedClothing RemoveContaminatedClothing FlushWithWater->RemoveContaminatedClothing EyeContact EyeContact EyewashStation EyewashStation EyeContact->EyewashStation EyewashStation->SeekMedicalAttention For at least 15 minutes Ingestion Ingestion Ingestion->SeekMedicalAttention EvacuateArea EvacuateArea ControlIgnitionSources ControlIgnitionSources EvacuateArea->ControlIgnitionSources AbsorbWithInertMaterial AbsorbWithInertMaterial ControlIgnitionSources->AbsorbWithInertMaterial CollectAndDispose CollectAndDispose AbsorbWithInertMaterial->CollectAndDispose RemoveContaminatedClothing->SeekMedicalAttention

Caption: Emergency response workflow for exposure and spills.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher. Water may be ineffective and could potentially spread contamination. Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures

For a small spill, carefully absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). For a larger spill, evacuate the area and contact emergency services. Prevent the material from entering drains or waterways.[7]

Disposal Considerations: Responsible Waste Management

Waste containing this compound must be treated as hazardous waste.[7] It should be collected in a designated, labeled, and sealed container. Disposal must be carried out in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the research chemist. However, its potential hazards demand the utmost respect and a diligent approach to safety. By understanding the risks, implementing robust control measures, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this versatile molecule. This guide serves as a foundational resource, but it is incumbent upon every individual researcher and institution to build upon this knowledge and foster a proactive and unwavering commitment to laboratory safety.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine.
  • Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
  • Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

  • Fisher Scientific. (2009, April 24). Safety Data Sheet: 5-Bromo-2-nitropyridine.
  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitropyridine. Retrieved from [Link]

  • University of Nebraska-Lincoln. (2012, June 11). Safe Handling: Unstable, Reactive, Energetic Chemicals. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Safe Handling of Pyrophoric Materials. Retrieved from [Link]

  • Purdue University College of Engineering. (2021, December 7). Industrial Perspectives on Energetic Materials. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • DSIAC. (2019, November 2). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • Fisher Scientific. (2023, August 14). Safety Data Sheet: 2-Bromo-5-nitropyridine.

Sources

The Synthetic Versatility of 3-Bromo-2-hydrazinyl-5-nitropyridine: A Technical Guide to the Reactivity of its Hydrazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity of the hydrazine group in 3-Bromo-2-hydrazinyl-5-nitropyridine. This compound serves as a versatile building block in synthetic organic chemistry, primarily due to the nuanced reactivity of its hydrazine moiety, which is significantly influenced by the electronic landscape of the substituted pyridine ring. The presence of a bromine atom at the 3-position and a strongly electron-withdrawing nitro group at the 5-position modulates the nucleophilicity of the hydrazine group and opens up diverse pathways for the synthesis of complex heterocyclic systems. This guide will delve into the mechanistic underpinnings of its key reactions, providing detailed experimental protocols and explaining the causal relationships behind the observed reactivity, thereby offering a valuable resource for the design and execution of synthetic strategies in drug discovery and materials science.

Introduction: Understanding the Electronic Landscape

This compound, with CAS Number 15862-38-1, is a highly functionalized pyridine derivative. Its synthetic utility is largely dictated by the interplay of its three key functional groups: the nucleophilic hydrazine group, the bromine atom, and the electron-withdrawing nitro group. The pyridine ring itself is an electron-deficient aromatic system, and this deficiency is further exacerbated by the powerful inductive and mesomeric effects of the nitro group at the 5-position.

This pronounced electron deficiency has a profound impact on the reactivity of the entire molecule. The nitrogen atom of the pyridine ring is less basic compared to pyridine itself, and the ring is activated towards nucleophilic aromatic substitution. Conversely, the electron density on the exocyclic hydrazine group is reduced, making it a weaker nucleophile than simple alkyl or aryl hydrazines. However, this attenuated nucleophilicity allows for controlled and selective reactions, which are the focus of this guide. The bromine atom at the 3-position further influences the electronic distribution and provides a handle for cross-coupling reactions.

Molecular Properties of this compound

PropertyValue
CAS Number 15862-38-1
Molecular Formula C₅H₅BrN₄O₂
Molecular Weight 233.02 g/mol

Cyclocondensation Reactions: Gateway to Fused Heterocyclic Systems

The most prominent and synthetically valuable reactions of this compound involve the cyclocondensation of the hydrazine moiety with various electrophiles to construct fused bicyclic heteroaromatic systems. These reactions are driven by the formation of stable aromatic rings.

Formation of[1][2][3]Triazolo[4,3-a]pyridines

The reaction with single-carbon electrophiles provides a direct route to the[1][2]triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry.

The choice of an orthoformate, such as trimethyl orthoformate, provides a dehydrated equivalent of formic acid. The reaction proceeds via initial formation of a formylhydrazone intermediate, which then undergoes an intramolecular cyclization. The acidic conditions generated in situ, or the application of heat, facilitate the dehydration and aromatization to the final triazolopyridine system. The electron-withdrawing nitro group on the pyridine ring enhances the electrophilicity of the imine carbon in the intermediate, thereby promoting the intramolecular nucleophilic attack by the pyridine ring nitrogen.

  • Step 1: Reaction Setup

    • In a pressure-rated reaction vessel, suspend this compound (1.0 eq) in trimethyl orthoformate (15.0 eq).

  • Step 2: Cyclization

    • Seal the vessel and heat the mixture to 100 °C for 2.5 hours.

  • Step 3: Isolation and Purification

    • Cool the reaction mixture to room temperature, and then further cool to 0 °C for 30 minutes to induce precipitation.

    • Collect the resulting solid by filtration and wash with a 1:1 mixture of heptane and methyl tert-butyl ether (MTBE) to afford the crude product.

    • Further purification can be achieved by recrystallization from an appropriate solvent system.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Heating at 100°C A->C B Trimethyl Orthoformate B->C D 8-bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine C->D Cyclocondensation G Reactant 3-Bromo-2-hydrazinyl- 5-nitropyridine Intermediate Hydrazone Intermediate Reactant->Intermediate + Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Intermediate Condensation Product Substituted Pyrazole Intermediate->Product Intramolecular Cyclization & Dehydration

Sources

A Technical Guide to the Chemical Stability of 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the chemical stability of 3-Bromo-2-hydrazinyl-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of extensive published stability data for this specific molecule, this document synthesizes information from related chemical structures and functional group properties to provide a predictive analysis and a robust framework for experimental stability assessment.

Molecular Structure and Inherent Stability Considerations

The chemical structure of this compound incorporates several functional groups that collectively influence its stability: a pyridine ring, a bromine substituent, a nitro group, and a hydrazinyl group.

  • Pyridine Ring: Generally, pyridine derivatives exhibit good stability due to their aromatic character. However, the substituents significantly modulate this property.

  • Electron-Withdrawing Groups: The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but makes it susceptible to nucleophilic substitution.

  • Hydrazinyl Group (-NHNH₂): The hydrazinyl moiety is a known reactive functional group, susceptible to oxidation. It also imparts basic properties to the molecule.

  • Bromo Substituent (-Br): The bromine atom is a moderately deactivating group and can be a leaving group in certain nucleophilic substitution reactions.

The interplay of these groups suggests that this compound is likely a reactive molecule with specific vulnerabilities. The presence of both a potentially oxidizable hydrazinyl group and an electron-deficient aromatic ring points towards a compound that requires careful handling and storage to ensure its integrity.

Predicted Degradation Pathways

Based on the functional groups present, several potential degradation pathways can be postulated. These hypotheses provide a foundation for designing analytical methods to monitor the stability of the compound.

Oxidation of the Hydrazinyl Group

The hydrazinyl group is the most probable site of oxidative degradation. Atmospheric oxygen or other oxidizing agents can lead to the formation of various products, including the corresponding diazene, which can further decompose to release nitrogen gas and generate radical species.

Hydrolysis

While the pyridine ring itself is generally stable to hydrolysis, the substituents may be susceptible under certain pH conditions. In strongly acidic or basic media, the hydrazinyl group could potentially be cleaved. However, this is generally less common than oxidation for hydrazines.

Photodegradation

Nitroaromatic compounds are often photosensitive. Exposure to light, particularly UV radiation, could induce photochemical reactions, leading to decomposition. This could involve the reduction of the nitro group or other complex rearrangements.

Thermal Decomposition

Hydrazine and its derivatives can be thermally labile.[1] At elevated temperatures, decomposition can occur, potentially leading to the release of gaseous products. The presence of the nitro group could also contribute to thermal instability.

A visual representation of these potential degradation pathways is provided below.

Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O₂ / Oxidants Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (Acid/Base) Photodegradation Photodegradation This compound->Photodegradation Light (UV) Thermal_Decomposition Thermal_Decomposition This compound->Thermal_Decomposition Heat

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling

Based on the predicted instabilities, stringent storage and handling procedures are essential to maintain the purity and integrity of this compound.

ParameterRecommendationRationale
Temperature 2-8°C[2]To minimize thermal degradation and slow down potential oxidative processes.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[3]To prevent oxidation of the hydrazinyl group.
Light Store in the dark (amber vials)[3]To prevent photodegradation.
Moisture Sealed in a dry environment[2]To prevent potential hydrolysis and degradation from moisture.
Incompatible Materials Strong oxidizing agents, strong acids[4]To avoid vigorous and potentially hazardous reactions.

Experimental Protocols for Stability Assessment

To empirically determine the chemical stability of this compound, a systematic study is required. The following protocols are designed to be self-validating and provide a comprehensive stability profile.

Forced Degradation Study

A forced degradation study is crucial to identify potential degradation products and pathways. This involves subjecting the compound to a range of stress conditions.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions neutralize Neutralize/Quench Reactions stress_conditions->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze identify Identify and Characterize Degradants analyze->identify

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Neutralization/Quenching: After the specified stress period, neutralize the acidic and basic samples. The oxidative reaction may be quenched by adding a reducing agent like sodium bisulfite.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method with UV and mass spectrometric detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage degradation and identify the major degradation products by their mass-to-charge ratio and fragmentation patterns.

Long-Term Stability Study (ICH Q1A)

For drug development purposes, a long-term stability study under controlled storage conditions is necessary.

Experimental Design for Long-Term Stability:

ConditionTemperatureHumidityTime Points
Long-Term 25°C ± 2°C60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C75% RH ± 5% RH0, 3, 6 months

Protocol:

  • Sample Preparation: Package the solid this compound in containers that simulate the proposed packaging for storage and distribution.

  • Storage: Place the samples in stability chambers maintained at the conditions specified in the table above.

  • Testing: At each time point, withdraw samples and analyze them for appearance, assay (purity), and degradation products using a validated stability-indicating analytical method.

  • Data Analysis: Evaluate any changes in the physical and chemical properties of the compound over time. Determine the shelf-life based on the acceptable limits for purity and degradation products.

Conclusion

This compound is a molecule with significant potential, but its chemical structure suggests inherent stability challenges, primarily related to the oxidizable hydrazinyl group and the presence of a nitro group on the pyridine ring. While specific experimental data is lacking in the public domain, a proactive approach to handling, storage, and stability testing is paramount. The predictive analysis and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to ensure the quality, efficacy, and safety of this compound in their applications.

References

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Georganics. This compound - High purity. [Link]

  • OSHA. HYDRAZINE Method no.: 20. [Link]

  • ResearchGate. Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. [Link]

  • ResearchGate. Stability study of hydrazones. [Link]

  • Matrix Fine Chemicals. This compound | CAS 15862-38-1. [Link]

  • Organic Syntheses. Hydrazine hydrate. [Link]

  • Chongqing Chemdad Co., Ltd. 5-Bromo-2-hydrazino-3-nitropyridine. [Link]

  • PubChem. 3-Bromo-2-hydroxy-5-nitropyridine. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. [Link]

  • PubChemLite. 3-bromo-2-hydroxy-5-nitropyridine (C5H3BrN2O3). [Link]

  • ResearchGate. Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. [Link]

Sources

The Strategic Utility of 3-Bromo-2-hydrazinyl-5-nitropyridine in Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, heterocyclic compounds represent a cornerstone of molecular design. Their unique three-dimensional arrangements and diverse electronic properties make them privileged scaffolds for interacting with biological targets and for constructing novel functional materials. Among the vast array of heterocyclic building blocks, substituted pyridines hold a place of particular importance due to their prevalence in a multitude of bioactive natural products and synthetic pharmaceuticals. This guide delves into the chemistry and application of a highly functionalized and versatile pyridine derivative: 3-Bromo-2-hydrazinyl-5-nitropyridine . This molecule, armed with a strategic placement of reactive and modulating groups, serves as a powerful precursor for the synthesis of complex fused heterocyclic systems, offering a direct route to novel chemical entities with significant potential in medicinal chemistry and beyond.

Core Characteristics of this compound

This compound is a crystalline solid at room temperature. Its molecular architecture is defined by a pyridine ring substituted with three key functional groups that dictate its reactivity and utility as a building block.

PropertyValueSource(s)
CAS Number 15862-38-1[1][2]
Molecular Formula C₅H₅BrN₄O₂[1][2]
Molecular Weight 233.02 g/mol [1][3]
Appearance Solid (form may vary)N/A
Key Functional Groups Hydrazinyl (-NHNH₂), Bromo (-Br), Nitro (-NO₂)[1]

The interplay of these functional groups is central to the molecule's synthetic potential:

  • The hydrazinyl group is a potent binucleophile, primed for cyclocondensation reactions.

  • The bromo group offers a site for subsequent cross-coupling reactions or can influence the electronic properties of the ring system.

  • The nitro group is a strong electron-withdrawing group, which modulates the reactivity of the pyridine ring and can be a precursor for an amino group, opening up further derivatization possibilities.

Synthesis of this compound: A Proposed Pathway

The logical starting material would be 2,3-dibromo-5-nitropyridine . The greater lability of the halogen at the 2-position of the pyridine ring towards nucleophilic attack makes the selective displacement by hydrazine feasible.

Proposed Experimental Protocol:

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dibromo-5-nitropyridine (1.0 eq.) in a suitable high-boiling polar solvent such as ethanol or 2-ethoxyethanol.[4]

  • Step 2: Addition of Hydrazine

    • To the stirred solution, add an excess of hydrazine hydrate (typically 4-6 eq.) dropwise at room temperature.[5] The use of excess hydrazine drives the reaction to completion and minimizes the formation of bis-substituted byproducts.

  • Step 3: Reaction Execution

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours).[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Product Isolation and Purification

    • Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

    • Dry the product under vacuum. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Solvent: A polar, high-boiling solvent is chosen to ensure the solubility of the reactants and to allow the reaction to be conducted at an elevated temperature to overcome the activation energy of the nucleophilic aromatic substitution.

  • Excess Hydrazine: The use of an excess of the nucleophile (hydrazine) is a common strategy in such reactions to ensure the complete conversion of the starting material and to favor the monosubstitution product.

  • Reflux Conditions: Heating the reaction provides the necessary energy to facilitate the substitution reaction on the electron-deficient pyridine ring.

Caption: Proposed synthesis of this compound.

The Core Reactivity: A Gateway to Fused Heterocyclic Systems

The primary utility of this compound lies in its ability to undergo cyclocondensation reactions to form fused bicyclic systems, most notably pyrazolo[1,5-a]pyridines . The hydrazinyl moiety possesses two nucleophilic nitrogen atoms, allowing for a [3+2] annulation with a three-carbon electrophilic partner.

A classic and highly effective strategy involves the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents.[6][7]

General Reaction Mechanism:

  • Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazinyl group attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazinyl moiety then attacks the remaining carbonyl group, leading to a cyclic intermediate.

  • Dehydration: Subsequent elimination of two molecules of water results in the formation of the aromatic pyrazolo[1,5-a]pyridine ring system.

Caption: General mechanism for pyrazolo[1,5-a]pyridine synthesis.

Exemplary Protocol: Synthesis of a 7-Bromo-2-methyl-5-nitropyrazolo[1,5-a]pyridine derivative

  • Step 1: Reactant Mixture

    • In a suitable solvent such as acetic acid or ethanol, dissolve this compound (1.0 eq.).

  • Step 2: Addition of Dicarbonyl Compound

    • Add a 1,3-dicarbonyl compound, for instance, acetylacetone (1.0-1.2 eq.), to the solution.

  • Step 3: Reaction Conditions

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Step 4: Isolation and Purification

    • After completion, cool the reaction mixture and pour it into ice water.

    • The precipitated solid product is collected by filtration, washed with water, and dried.

    • Recrystallization from an appropriate solvent (e.g., ethanol) can be employed for further purification.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, readily accessible from this compound and its analogues, are of significant interest in medicinal chemistry due to their diverse biological activities.

Kinase Inhibitors

A substantial body of research has focused on the development of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives as potent and selective kinase inhibitors .[8][9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

  • AAK1 Inhibitors: Pyrazolo[1,5-a]pyrimidine-based macrocycles have been developed as inhibitors of Adaptor-Associated Kinase 1 (AAK1), a target for the development of broad-spectrum antiviral agents.[8]

  • PI3K Inhibitors: The pyrazolo[1,5-a]pyridine scaffold has been explored for the development of novel inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are key components of a signaling pathway frequently overactive in cancer.[10][11]

  • Trk Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus is a core component of two out of the three currently marketed Tropomyosin Receptor Kinase (Trk) inhibitors used in cancer therapy.[12]

The 7-bromo-5-nitro-pyrazolo[1,5-a]pyridines synthesized from the title building block are ideal starting points for further elaboration into potent kinase inhibitors. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of aryl and heteroaryl substituents, allowing for the fine-tuning of the molecule's interaction with the kinase active site. The nitro group can be reduced to an amine, providing another handle for derivatization.

Antimicrobial Agents

The presence of a bromine atom in heterocyclic structures has been shown to enhance antimicrobial activity.[13] Pyridine-containing compounds, in general, have been investigated for their antibacterial and antifungal properties.[14] Fused heterocyclic systems derived from this compound, such as pyrazolines and other pyrazolo[1,5-a]pyridine derivatives, are therefore promising candidates for the development of new antimicrobial agents.[13][15]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound and its derivatives. Although a specific Material Safety Data Sheet (MSDS) for this compound was not found in the searched literature, data from structurally related hydrazino-nitropyridine compounds suggest the following potential hazards:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[12]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[12]

  • Toxicity: Hydrazine derivatives can be toxic if swallowed, in contact with skin, or if inhaled.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

Conclusion and Future Outlook

This compound is a highly functionalized and synthetically valuable heterocyclic building block. Its strategic arrangement of a binucleophilic hydrazinyl group, a modifiable bromo substituent, and an electron-withdrawing nitro group makes it an ideal precursor for the construction of fused pyrazolo[1,5-a]pyridine systems. These scaffolds are at the heart of many modern medicinal chemistry programs, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer and viral infections, as well as for the discovery of new antimicrobial agents. The continued exploration of the reactivity and applications of this versatile building block is poised to yield a wealth of novel and potentially impactful chemical entities.

References

  • De la Cueva, G., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry, 299, 118076.
  • Gomaa, A. M., et al. (2024).
  • Singh, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(11), 2548.
  • Hayat, F., et al. (2018). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 9(6), 977-984.
  • Wrobel, M., et al. (2022).
  • Patil, S. B., et al. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com.
  • Özdemir, A., et al. (2015). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 19(1), 10-17.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15862-38-1. Retrieved from [Link]

  • Al-bogami, A. S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6483.
  • Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]

  • Kumar, B., et al. (2009). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. International Journal of Microbiology Research, 1(2), 20-22.
  • Jiangsu Fubiya Chemical Co., Ltd. (2017).
  • Schmidt, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1989-2038.
  • Abdel-Wahab, B. F., et al. (2015). New pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-[8][9][10]triazine derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 7(7), 1218-1222.

  • Schmidt, A., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1989-2038.
  • Yevhen, H., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 69, 667-675.
  • Povar, I., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 856.
  • Titova, A. A., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][9][10]triazin-7(6H)-ones. Molecules, 27(18), 6039.

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22.
  • Abdel-Monem, M. I., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53.
  • Array BioPharma Inc. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use. WO2015100117A1.
  • ChemistryViews. (2005).
  • Castillo, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39599-39609.
  • Zaleska, B., et al. (2009). Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][8][9][10]triazines. European Journal of Medicinal Chemistry, 44(2), 891-900.

  • Wang, J. (2011). Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. CN102249991A.
  • Kaminskyy, D., et al. (2013). Cyclocondensation of Thioamides and Haloacetic Acid Derivatives Provides Only 4-Thiazolidinones; Isomeric 5-Thiazolidinones Were Not observed.
  • Chongqing Chemdad Co., Ltd. (n.d.). 5-Bromo-2-hydrazino-3-nitropyridine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
  • Asif, M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 491-512.
  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Leveraging 3-Bromo-2-hydrazinyl-5-nitropyridine for the Strategic Synthesis of Bioactive Pyridotriazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of pyridotriazines, a class of heterocyclic compounds of significant interest in medicinal chemistry, using 3-bromo-2-hydrazinyl-5-nitropyridine as a strategic starting material. Pyridotriazines are recognized for their diverse biological activities, including potential as kinase inhibitors.[1] This document elucidates the core chemical principles, reaction mechanisms, and step-by-step synthetic protocols for constructing the pyridotriazine core via cyclocondensation reactions. We present two primary pathways, complete with mechanistic diagrams and expert insights, designed to be self-validating for researchers in organic synthesis and drug development. The protocols are grounded in established chemical literature on the cyclization of hydrazinyl-heterocycles, ensuring a high degree of scientific integrity and practical applicability.[2][3][4]

Introduction: The Pyridotriazine Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[5] Among these, fused heterocyclic systems like pyridotriazines are gaining prominence due to their rigid structures and ability to present functional groups in precise three-dimensional orientations, making them ideal for interacting with biological targets. Several pyridotriazine analogues have been investigated for a range of biological activities, including their potential as anti-Alzheimer's, antimicrobial, and anti-thrombotic agents.[3] For instance, certain substituted pyrido[3,2-d]-1,2,3-triazines have demonstrated the ability to inhibit VEGFR-2 kinase activity, a key target in anti-angiogenic cancer therapy.[1]

The starting material, This compound (CAS: 15862-38-1), is a highly functionalized and versatile precursor.[6][7] Its key features include:

  • A nucleophilic hydrazinyl group (-NHNH₂) which is the cornerstone for building the fused triazine ring.

  • An electron-deficient pyridine ring , activated by the nitro group, making it susceptible to further chemical modifications.

  • A bromo substituent , which serves as a handle for post-synthesis modifications, such as cross-coupling reactions, to build molecular complexity.

This application note details the strategic use of this building block to access the valuable pyridotriazine core.

Synthetic Strategy Overview

The fundamental approach to synthesizing the pyridotriazine ring from a 2-hydrazinylpyridine is a cyclocondensation reaction . This process involves reacting the hydrazine moiety with a reagent that provides the necessary carbon (and potentially nitrogen) atoms to close the six-membered triazine ring. The hydrazine's two nitrogen atoms act as nucleophiles, sequentially attacking electrophilic centers in the coupling partner, followed by an intramolecular cyclization and elimination of a small molecule (typically water or an alcohol) to form the aromatic triazine ring.

G cluster_start Starting Material cluster_reagent Cyclizing Agent cluster_product Core Scaffold start_node 3-Bromo-2-hydrazinyl- 5-nitropyridine reagent_node Two-Carbon Electrophile (e.g., α-dicarbonyl, α-halo ester) start_node->reagent_node Cyclocondensation Reaction product_node Fused Pyridotriazine System reagent_node->product_node Ring Formation & Aromatization

Caption: General workflow for pyridotriazine synthesis.

Key Synthetic Pathways & Mechanistic Insights

Two reliable pathways for the construction of the pyridotriazine ring are presented below, based on well-established cyclization chemistry of hydrazine derivatives.[2][3]

Pathway A: Synthesis of Pyrido[3,2-e][1][8][9]triazin-4-ones

This pathway utilizes 1,2-dicarbonyl compounds or their equivalents, such as diethyl oxalate, to form a pyridotriazinone ring system. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack to form the cyclic structure.

Mechanistic Rationale:

  • Initial Condensation: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Intermediate Formation: This is followed by the elimination of ethanol to form a stable acylhydrazone intermediate.

  • Intramolecular Cyclization: The secondary nitrogen (-NH-) of the hydrazone linker then attacks the remaining ester carbonyl group.

  • Aromatization: A final elimination of a second ethanol molecule yields the stable, fused pyridotriazinone ring.

G Start Hydrazinyl Pyridine IntermediateA Acylhydrazone Intermediate Start->IntermediateA Nucleophilic Attack & Ethanol Elimination ReagentA Diethyl Oxalate ReagentA->IntermediateA ProductA Pyrido[3,2-e][1,2,4]triazin-4-one IntermediateA->ProductA Intramolecular Cyclization & Ethanol Elimination

Caption: Mechanism for Pyrido[3,2-e][1][8][9]triazin-4-one formation.

Pathway B: Synthesis of Dihydropyridotriazines using α-Halo Carbonyls

Reacting the hydrazinyl pyridine with reagents containing two electrophilic carbons, such as chloroacetyl chloride or ethyl 2-chloroacetoacetate, provides access to dihydropyridotriazine derivatives. The choice of reagent dictates the final substitution pattern.

Mechanistic Rationale:

  • Acylation/Alkylation: The terminal -NH₂ group of the hydrazine attacks the more reactive electrophilic center (e.g., the acyl chloride of chloroacetyl chloride).

  • Intermediate Formation: A stable N-acylated or N-alkylated intermediate is formed.

  • Intramolecular Sₙ2 Cyclization: The secondary hydrazine nitrogen performs an intramolecular nucleophilic substitution (Sₙ2) reaction, attacking the carbon bearing the halogen and displacing it.

  • Final Product: This ring-closing step yields the dihydropyridotriazine core. Subsequent oxidation can be performed if the fully aromatic system is desired.

G StartB Hydrazinyl Pyridine IntermediateB N-Acyl Intermediate StartB->IntermediateB Acylation ReagentB α-Halo Carbonyl (e.g., Chloroacetyl Chloride) ReagentB->IntermediateB ProductB Dihydropyridotriazine IntermediateB->ProductB Intramolecular Sₙ2 Cyclization

Caption: Mechanism for Dihydropyridotriazine formation.

Experimental Protocols

Disclaimer: These protocols are exemplary and derived from analogous chemical transformations.[3][4] Researchers should perform their own risk assessment and optimization. Standard laboratory safety procedures must be followed.

Materials and Reagents
  • This compound (CAS: 15862-38-1, MW: 233.02 g/mol )[7]

  • Diethyl oxalate

  • Chloroacetyl chloride

  • Absolute Ethanol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA)

  • Standard laboratory glassware, heating mantles, magnetic stirrers, and TLC equipment.

  • Rotary evaporator and vacuum pump.

  • Purification supplies (silica gel, solvents for chromatography).

Protocol 1: Synthesis of 7-Bromo-5-nitro-2,3-dihydropyrido[3,2-e][1][8][9]triazin-4-one

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Dissolve Starting Material (1.0 eq) in Ethanol b Add Diethyl Oxalate (1.2 eq) a->b c Heat to Reflux (e.g., 80 °C) b->c d Monitor by TLC (6-12 hours) c->d e Cool to RT, Filter Precipitate d->e f Wash with Cold Ethanol e->f g Dry under Vacuum f->g

Caption: Experimental workflow for Protocol 1.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.33 g, 10.0 mmol, 1.0 eq).

  • Add 40 mL of absolute ethanol and stir to dissolve.

  • To the resulting solution, add diethyl oxalate (1.63 mL, 1.75 g, 12.0 mmol, 1.2 eq).

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-12 hours.

  • Causality Check: Heating provides the activation energy for both the initial condensation and the subsequent cyclization/elimination steps. The excess of diethyl oxalate ensures the reaction goes to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with two portions of cold ethanol (2 x 10 mL) to remove any unreacted diethyl oxalate and soluble impurities.

  • Dry the product under high vacuum to afford the title compound as a solid.

Protocol 2: Synthesis of 7-Bromo-2-(chloromethyl)-5-nitropyrido[3,2-e][1][8][9]triazine

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.33 g, 10.0 mmol, 1.0 eq) and 30 mL of anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq) dropwise. Expert Insight: Triethylamine acts as a base to neutralize the HCl that is generated during the acylation, preventing protonation of the starting material.

  • In a separate flask, prepare a solution of chloroacetyl chloride (0.88 mL, 1.24 g, 11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the target compound.

Data Summary Table

ProtocolStarting MaterialKey ReagentProduct ScaffoldSolventTemp.Theoretical Yield
1 This compoundDiethyl oxalate7-Bromo-5-nitro-2,3-dihydropyrido[3,2-e][1][8][9]triazin-4-oneEthanolRefluxHigh
2 This compoundChloroacetyl chloride7-Bromo-2-(chloromethyl)-5-nitropyrido[3,2-e][1][8][9]triazineDCM0°C to RTModerate-High

Troubleshooting and Expert Insights

  • Low Yield in Protocol 1: If the reaction stalls, a catalytic amount of a protic acid (e.g., a drop of acetic acid) can be added to facilitate the dehydration steps. Ensure the ethanol is anhydrous.

  • Side Reactions in Protocol 2: Di-acylation of the hydrazine can occur. Using controlled, dropwise addition at low temperatures is critical to favor mono-acylation.

  • Purification: The nitro group makes these compounds highly colored and polar. A polar solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol) is typically required for effective chromatographic purification.

  • Safety: Hydrazine derivatives can be toxic. Nitroaromatic compounds are potentially energetic. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a powerful and versatile building block for the synthesis of functionalized pyridotriazines. The protocols outlined in this guide, based on fundamental cyclocondensation principles, provide reliable pathways to access pyridotriazinone and dihydropyridotriazine cores. The presence of the bromo and nitro groups on the resulting scaffolds offers significant opportunities for further diversification, enabling the generation of compound libraries for screening in drug discovery programs, particularly in the fields of oncology and infectious diseases.

References

  • Chen, Y., Yuan, H., Zhang, J., & Li, Y. (2013). Synthesis and biological evaluation of substituted 1,2,3-benzotriazines and pyrido[3,2-d]-1,2,3-triazines as inhibitors of vascular endothelial growth factor receptor-2. Bioorganic & Medicinal Chemistry, 21(24), 7807-15. [Link]

  • Wu, H., Liu, Y., He, H., & Chen, J. (2011). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 9(19), 6651-3. [Link]

  • Farkaš, J., & Sorm, F. (1971). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications, 36(7), 2795-2799. [Link]

  • Norman, M. H., et al. (2008). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 18(13), 3647-51. [Link]

  • Gouda, M. A., et al. (2020). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 25(20), 4826. [Link]

  • Sci-Hub. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: A Copper‐Mediated Cyclization Reaction of Hydrazine with Enediynones Providing Pyrazolo[1,5‐a]pyridines. Retrieved from [Link]

  • Wang, Q., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5773. [Link]

  • ResearchGate. (2020). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15862-38-1. Retrieved from [Link]

  • Bon, C., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7041. [Link]

Sources

Application Notes and Protocols: Synthesis of Bio-relevant Pyrazolo[1,5-a]pyridines via Cyclocondensation of 3-Bromo-2-hydrazinyl-5-nitropyridine with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities.[1][2] These fused bicyclic systems are of particular interest in drug discovery due to their structural similarity to purines, allowing them to act as antagonists in various biochemical pathways.[3][4] The strategic functionalization of this scaffold is a key objective in the development of novel therapeutic agents.

This guide provides a detailed exploration of the synthesis of highly functionalized pyrazolo[1,5-a]pyridines through the cyclocondensation reaction of 3-Bromo-2-hydrazinyl-5-nitropyridine with various dicarbonyl compounds. The presence of a bromo and a nitro group on the pyridine ring offers valuable handles for further chemical modifications, making the resulting products versatile intermediates in the synthesis of compound libraries for drug screening.

The core reaction discussed is a variation of the renowned Knorr pyrazole synthesis, a robust and widely utilized method for the formation of pyrazole rings from hydrazines and 1,3-dicarbonyl compounds.[5][6] By understanding the nuances of this reaction with the specifically substituted this compound, researchers can efficiently generate a diverse range of novel chemical entities with high potential for biological activity.

Reaction Mechanisms and Strategic Considerations

The fundamental reaction involves the nucleophilic attack of the hydrazine moiety of this compound on the carbonyl carbons of a 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazolo[1,5-a]pyridine ring system. The regioselectivity of the initial nucleophilic attack and the subsequent cyclization are key factors influencing the final product structure.

General Reaction Scheme

reac1 This compound prod Substituted 8-Bromo-6-nitro-pyrazolo[1,5-a]pyridine reac1->prod + reac2 Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate, Diethyl Malonate) reac2->prod

Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyridines.

The reaction is typically acid-catalyzed, which protonates a carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the hydrazine.[5][6] The choice of dicarbonyl compound dictates the substitution pattern on the newly formed pyrazole ring.

Mechanism with Symmetrical Dicarbonyls (e.g., Acetylacetone)

With a symmetrical β-diketone like acetylacetone, the initial nucleophilic attack can occur at either carbonyl group without leading to regioisomers. The subsequent cyclization and dehydration yield a single pyrazolo[1,5-a]pyridine product.

A Protonation of Carbonyl B Nucleophilic Attack by Hydrazine A->B C Formation of Hemiaminal B->C D Dehydration to form Hydrazone C->D E Intramolecular Nucleophilic Attack D->E F Cyclization to form a Five-membered Ring E->F G Dehydration F->G H Aromatization to Pyrazolo[1,5-a]pyridine G->H

Caption: Mechanistic steps for the reaction with a symmetrical dicarbonyl compound.

Mechanism with Unsymmetrical Dicarbonyls (e.g., Ethyl Acetoacetate)

When an unsymmetrical dicarbonyl compound such as ethyl acetoacetate is used, the possibility of forming two regioisomers arises. The initial attack of the hydrazine can occur at either the ketone or the ester carbonyl. Generally, the ketone carbonyl is more electrophilic and reacts faster.[7] The subsequent cyclization and dehydration will then determine the final substitution pattern on the pyrazole ring.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and the purity of the reagents.

Protocol 1: Synthesis of 8-Bromo-2,4-dimethyl-6-nitro-pyrazolo[1,5-a]pyridine from Acetylacetone

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add acetylacetone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Outcome:

The expected product is 8-Bromo-2,4-dimethyl-6-nitro-pyrazolo[1,5-a]pyridine. The yield and purity should be determined after purification.

Protocol 2: Synthesis of Ethyl 8-Bromo-4-methyl-6-nitro-pyrazolo[1,5-a]pyridine-2-carboxylate from Ethyl Acetoacetate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial Acetic Acid or a Lewis acid catalyst (e.g., a few drops of concentrated sulfuric acid)

  • Ethanol or Propanol[7]

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Carefully add a catalytic amount of glacial acetic acid or a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 3-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. Collect the solid by filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Outcome:

The major product is expected to be Ethyl 8-Bromo-4-methyl-6-nitro-pyrazolo[1,5-a]pyridine-2-carboxylate, formed from the initial reaction at the more reactive ketone carbonyl of ethyl acetoacetate.

Protocol 3: Synthesis of Ethyl 8-Bromo-4-hydroxy-6-nitro-pyrazolo[1,5-a]pyridine-2-carboxylate from Diethyl Malonate

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide solution (freshly prepared)

  • Absolute Ethanol

  • Standard laboratory glassware and reflux apparatus under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer with heating

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To this solution, add diethyl malonate (1.1 eq) and stir for 15-20 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in absolute ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., acetic acid or dilute HCl).

  • The product may precipitate upon neutralization. Collect the solid by filtration, wash with water and then a small amount of cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Expected Outcome:

The expected product is Ethyl 8-Bromo-4-hydroxy-6-nitro-pyrazolo[1,5-a]pyridine-2-carboxylate. The "hydroxy" form is the enol tautomer of the corresponding ketone.

Product Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the structure of the pyrazolo[1,5-a]pyridine core and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (in ester), C-NO2, and C-Br bonds.

  • Melting Point: To assess the purity of the synthesized compound.

Data Presentation

Dicarbonyl CompoundExpected ProductKey Characterization Data (Hypothetical)
Acetylacetone8-Bromo-2,4-dimethyl-6-nitro-pyrazolo[1,5-a]pyridine1H NMR (CDCl3, δ): 8.5-9.0 (2H, pyridine-H), 2.5-3.0 (6H, 2 x CH3). MS (ESI+): m/z = [M+H]+
Ethyl AcetoacetateEthyl 8-Bromo-4-methyl-6-nitro-pyrazolo[1,5-a]pyridine-2-carboxylate1H NMR (CDCl3, δ): 8.5-9.0 (2H, pyridine-H), 4.4 (2H, q, OCH2), 2.7 (3H, s, CH3), 1.4 (3H, t, CH3). MS (ESI+): m/z = [M+H]+
Diethyl MalonateEthyl 8-Bromo-4-hydroxy-6-nitro-pyrazolo[1,5-a]pyridine-2-carboxylate1H NMR (DMSO-d6, δ): 11.0-12.0 (1H, br s, OH), 8.5-9.0 (2H, pyridine-H), 4.3 (2H, q, OCH2), 1.3 (3H, t, CH3). MS (ESI+): m/z = [M+H]+

Experimental Workflow

A Reactant Mixing (Hydrazine + Dicarbonyl + Solvent) B Catalyst Addition (Acid or Base) A->B C Heating and Reflux B->C D Reaction Monitoring (TLC) C->D E Work-up (Cooling, Precipitation/Extraction) D->E Reaction Complete F Purification (Filtration, Recrystallization, or Chromatography) E->F G Product Characterization (NMR, MS, IR, MP) F->G

Caption: A generalized experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.

Conclusion and Future Perspectives

The reaction of this compound with dicarbonyl compounds provides a straightforward and efficient route to a variety of substituted pyrazolo[1,5-a]pyridines. These products are valuable intermediates for the development of new chemical entities with potential therapeutic applications. The bromo and nitro functionalities can be further manipulated through various organic reactions, such as nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions, opening up a vast chemical space for exploration in drug discovery programs. The protocols outlined in this guide serve as a solid foundation for researchers to synthesize and explore this promising class of heterocyclic compounds.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Kendall, J. D., & Sunder, S. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
  • Georganics. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a] pyridine-3-carboxylic acid and preparation method thereof.
  • Gomaa, M. A.-M. (2010). Pyrazolo[1,5-a]pyridine: A versatile scaffold for the synthesis of bioactive compounds. Arkivoc, 2010(1), 246-271.
  • El-Sayed, M. A. A., & Abdel-Aziz, A. A.-M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51.
  • Ibrahim, N. S., Mohamed, M. H., & Elnagdi, M. H. (1987). Synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines. Archiv der Pharmazie, 320(6), 487-491.

Sources

Application Notes and Protocols: Leveraging 3-Bromo-2-hydrazinyl-5-nitropyridine for the Synthesis of Rigidified PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic design of the linker in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] This guide details the application of 3-Bromo-2-hydrazinyl-5-nitropyridine as a versatile building block for the synthesis of rigidified, heterocyclic PROTAC linkers. We present a rationale for its use, focusing on the formation of a stable pyrazole core via the Knorr pyrazole synthesis. This approach offers a structurally defined and conformationally constrained linker, a desirable feature for optimizing PROTAC pharmacology.[2] Detailed, step-by-step protocols for the synthesis of a bifunctional pyrazole-based linker, complete with orthogonal protection strategies, are provided for practical implementation in drug discovery programs.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] While the ligands ensure binding to the respective proteins, the linker is not a passive spacer. Its length, composition, and conformational flexibility are paramount in dictating the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the POI.[1][2]

There is a growing body of evidence suggesting that rigidifying the linker can lead to more potent and selective PROTACs.[2] Rigid linkers can pre-organize the two ligands in a conformation conducive to ternary complex formation, reducing the entropic penalty of binding. Heterocyclic scaffolds are particularly attractive for this purpose, offering a defined geometry and opportunities for further functionalization.

This application note focuses on the utility of This compound as a key reagent for constructing such rigid linkers. The presence of a reactive hydrazine group allows for the facile construction of a pyrazole ring, a stable and synthetically accessible heterocycle.

The Strategic Advantage of this compound in Linker Synthesis

The choice of this compound is predicated on its unique structural features that can be exploited for modular linker synthesis:

  • Reactive Hydrazine Moiety: The hydrazinyl group is a nucleophile that readily participates in condensation reactions, most notably the Knorr pyrazole synthesis with 1,3-dicarbonyl compounds.[3][4][5][6] This reaction is typically high-yielding and provides a stable, aromatic pyrazole core.

  • Orthogonal Handles for Linker Elaboration: The resulting pyrazole ring, substituted with the bromonitropyridyl group, possesses multiple sites for further functionalization. The bromine atom can be used for cross-coupling reactions, while the nitro group can be reduced to an amine for amide bond formation. This allows for the directional attachment of the POI and E3 ligase ligands.

  • Rigidified Linker Core: The pyrazole ring introduces a significant degree of rigidity into the linker, restricting its conformational freedom. This can be advantageous for optimizing the presentation of the warhead and E3 ligase ligand.

Workflow for PROTAC Linker Synthesis using this compound

The overall strategy involves a modular, multi-step synthesis that allows for the controlled construction of the bifunctional linker.

PROTAC Linker Synthesis Workflow cluster_0 Part 1: Synthesis of Functionalized Dicarbonyl cluster_1 Part 2: Pyrazole Core Formation cluster_2 Part 3: Linker Elaboration and PROTAC Assembly start Commercially Available Starting Materials step1 Synthesis of tert-butyl 3,5-dioxohexanoate start->step1 step2 Orthogonal Protection of Hydroxyl Group step1->step2 step3 Knorr Pyrazole Synthesis step2->step3 reagent This compound reagent->step3 step4 Selective Deprotection (e.g., Boc) step3->step4 step5 Conjugation to E3 Ligase Ligand step4->step5 step6 Selective Deprotection (e.g., TBDMS) step5->step6 step7 Conjugation to POI Ligand step6->step7 final Final PROTAC Molecule step7->final

Caption: A modular workflow for the synthesis of a pyrazole-based PROTAC linker.

Experimental Protocols

4.1. Safety Precautions

  • This compound (CAS: 15862-38-1): This compound is a substituted hydrazine and should be handled with caution. Hydrazine derivatives are potentially toxic and should be handled in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier before use.

  • General Safety: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).

4.2. Part 1: Synthesis of a Functionalized 1,3-Dicarbonyl Building Block

The key to a modular linker synthesis is a 1,3-dicarbonyl compound with orthogonally protected functional groups. Here, we propose the synthesis of a derivative of tert-butyl 3,5-dioxohexanoate.

Protocol 4.2.1: Synthesis of tert-butyl 3,5-dioxohexanoate

This protocol is adapted from literature procedures for the synthesis of related beta-ketoesters.

  • Materials:

    • tert-Butyl acetoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Acetyl chloride

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add tert-butyl acetoacetate (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add acetyl chloride (1.0 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3,5-dioxohexanoate.

Protocol 4.2.2: Selective Reduction and Protection

  • Materials:

    • tert-butyl 3,5-dioxohexanoate

    • Sodium borohydride (NaBH4)

    • Methanol

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve tert-butyl 3,5-dioxohexanoate (1.0 eq) in methanol at 0 °C.

    • Add sodium borohydride (0.25 eq) portion-wise, maintaining the temperature below 5 °C. This selectively reduces the ketone at the 5-position.

    • Stir for 1 hour, then quench with acetone.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting crude alcohol in anhydrous DCM.

    • Add imidazole (1.5 eq) and TBDMSCl (1.2 eq).

    • Stir at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • Purify by column chromatography to yield the TBDMS-protected beta-ketoester.

4.3. Part 2: Knorr Pyrazole Synthesis

Protocol 4.3.1: Synthesis of the Pyrazole Core

This protocol is based on the general Knorr pyrazole synthesis.[3][4][5][6][7]

  • Materials:

    • TBDMS-protected beta-ketoester from Protocol 4.2.2

    • This compound

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve the TBDMS-protected beta-ketoester (1.0 eq) and this compound (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

    • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the protected bifunctional pyrazole linker.[8][9][10]

4.4. Part 3: Linker Elaboration and PROTAC Assembly

The orthogonally protected pyrazole linker is now ready for sequential deprotection and conjugation to the E3 ligase and POI ligands.

Linker Elaboration start Protected Pyrazole Linker step1 Boc Deprotection (e.g., TFA in DCM) start->step1 step2 Amide Coupling with E3 Ligase Ligand-COOH step1->step2 step3 TBDMS Deprotection (e.g., TBAF in THF) step2->step3 step4 Activation of Hydroxyl (e.g., MsCl, TsCl) step3->step4 step5 Nucleophilic Substitution with POI Ligand-XH (X=O, N, S) step4->step5 end Final PROTAC step5->end

Caption: Stepwise elaboration of the bifunctional pyrazole linker to assemble the final PROTAC.

Protocol 4.4.1: Selective Deprotection of the Boc Group

  • Materials:

    • Protected pyrazole linker from Protocol 4.3.1

    • Trifluoroacetic acid (TFA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected linker in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • The resulting amine can be used directly in the next step.

Protocol 4.4.2: Conjugation to E3 Ligase Ligand

  • Materials:

    • Amine from Protocol 4.4.1

    • E3 ligase ligand with a carboxylic acid handle

    • Peptide coupling reagent (e.g., HATU, HBTU)

    • Base (e.g., DIPEA)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (1.2 eq) and DIPEA (2.0 eq).

    • Stir at room temperature overnight.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate.

    • Purify by column chromatography.

Protocol 4.4.3: Selective Deprotection of the TBDMS Group and Final Conjugation

  • Materials:

    • TBDMS-protected intermediate from Protocol 4.4.2

    • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

    • Anhydrous THF

    • Mesyl chloride (MsCl) or Tosyl chloride (TsCl)

    • Triethylamine (TEA)

    • POI ligand with a nucleophilic handle (e.g., -OH, -NH2, -SH)

    • Appropriate base (e.g., K2CO3, Cs2CO3)

  • Procedure:

    • Dissolve the TBDMS-protected intermediate in anhydrous THF.

    • Add TBAF solution (1.1 eq) and stir at room temperature for 1-2 hours.

    • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry and concentrate to obtain the deprotected alcohol.

    • Dissolve the alcohol in anhydrous DCM and cool to 0 °C.

    • Add TEA (1.5 eq) and MsCl or TsCl (1.2 eq).

    • Stir for 1-2 hours.

    • Wash with water and brine, dry, and concentrate.

    • Dissolve the resulting mesylate/tosylate and the POI ligand (1.2 eq) in a suitable solvent (e.g., DMF, acetonitrile).

    • Add a base (e.g., K2CO3) and heat the reaction as necessary.

    • After completion, perform an appropriate workup and purify the final PROTAC by preparative HPLC.

Data and Characterization

All intermediates and the final PROTAC should be characterized by standard analytical techniques:

Analysis Purpose
¹H and ¹³C NMR Structural confirmation and purity assessment.
LC-MS Confirmation of molecular weight and purity.
HRMS Exact mass determination for confirmation of elemental composition.
Preparative HPLC Final purification of the PROTAC molecule.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTAC linkers. The Knorr pyrazole synthesis provides a robust method for constructing a rigid heterocyclic core. The presented modular synthetic strategy, employing orthogonal protecting groups, allows for the controlled and directional assembly of the final PROTAC molecule. This approach enables researchers to systematically explore the impact of linker rigidity on PROTAC activity and provides a clear pathway to novel and potentially more potent protein degraders.

References

  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem.
  • Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 19(12), 20494-20505.
  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,5-dioxohexanoate. Retrieved from [Link]

  • Torssell, K. B. G. (1983). Natural Product Chemistry: A Mechanistic and Biosynthetic Approach to Secondary Metabolism. John Wiley & Sons.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 269-284.
  • Zhang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1936.

Sources

Application Notes and Protocols: Derivatization of 3-Bromo-2-hydrazinyl-5-nitropyridine for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 3-Bromo-2-hydrazinyl-5-nitropyridine, a versatile heterocyclic building block.[1][2][3] This scaffold possesses three distinct and orthogonally reactive functional groups: a nucleophilic hydrazinyl moiety, a bromine atom amenable to cross-coupling reactions, and an electron-deficient pyridine ring activated for nucleophilic aromatic substitution. This guide details field-proven protocols for the selective modification at each of these sites, enabling the generation of diverse and complex compound libraries for applications in drug discovery and materials science. We will explore hydrazone formation, palladium-catalyzed cross-coupling, and cyclocondensation reactions, providing step-by-step methodologies, mechanistic insights, and expected outcomes.

Introduction: The Strategic Value of this compound

The strategic design of compound libraries hinges on the use of core scaffolds that offer multiple points for diversification. This compound is an exemplary scaffold due to its trifunctional nature. The inherent reactivity differences between the hydrazinyl group, the bromo substituent, and the pyridine ring allow for a stepwise and controlled introduction of chemical diversity.

  • The Hydrazinyl Group: A potent nucleophile, it readily reacts with carbonyl compounds to form stable hydrazones or can act as a binucleophile in cyclocondensation reactions to form fused heterocyclic systems.[4][5]

  • The Bromo Substituent: Positioned on the pyridine ring, this halogen serves as a key handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8]

  • The Nitro-Activated Pyridine Ring: The strongly electron-withdrawing nitro group at the 5-position significantly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the bromine-bearing C3 position.[9][10]

This multi-faceted reactivity profile allows for the generation of libraries with extensive structural and functional group diversity from a single, readily available starting material.

Derivatization Strategies & Core Protocols

This section outlines three primary strategies for derivatizing the this compound core. Each protocol is designed to be self-validating, with clear steps and expected outcomes.

Strategy 1: Diversification via the Hydrazinyl Group - Hydrazone Formation

The reaction of a hydrazine with an aldehyde or ketone is a robust and high-yielding method for forming a C=N bond, creating a hydrazone.[4][11] This reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate, followed by the elimination of water.[12] For library synthesis, this allows for the incorporation of a vast array of commercially available aldehydes and ketones.

Protocol 1: General Procedure for Hydrazone Synthesis

  • Objective: To synthesize a library of 3-bromo-5-nitropyridin-2-yl hydrazones by reacting this compound with a panel of aldehydes or ketones.

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Ethanol (or Methanol), anhydrous

    • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Procedure:

    • In a clean, dry reaction vial, dissolve this compound (e.g., 233 mg, 1.0 mmol) in anhydrous ethanol (5 mL).

    • Add the selected aldehyde or ketone (1.1 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Cap the vial and stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced under reduced pressure.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the desired hydrazone.

  • Self-Validation/Expected Outcome: The product is typically a colored solid (yellow to orange-red). Purity should be assessed by LC-MS and ¹H NMR. The characteristic N-H proton of the hydrazine will shift or disappear, and new signals corresponding to the incorporated aldehyde/ketone moiety will be present.

Strategy 2: Diversification at the C3 Position - Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry.[6][8] The bromine atom at the C3 position is an ideal handle for reactions like the Suzuki-Miyaura (using boronic acids) or Buchwald-Hartwig (using amines) couplings.[6][13] These reactions tolerate a wide range of functional groups, making them highly suitable for library synthesis.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Objective: To introduce aryl or heteroaryl diversity at the C3 position by coupling this compound with various boronic acids.

  • Materials:

    • This compound (1.0 eq)

    • Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Procedure:

    • To a microwave vial or Schlenk tube, add this compound (e.g., 233 mg, 1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 23 mg, 0.02 mmol).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system (Dioxane/Water, 5 mL).

    • Seal the vessel and heat the reaction mixture to 80-100 °C for 6-18 hours. Microwave irradiation can often significantly reduce reaction times.[7] Monitor by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

  • Self-Validation/Expected Outcome: Successful coupling will be confirmed by the absence of the starting bromide and the appearance of a new product with the expected mass in LC-MS analysis. ¹H NMR will show new aromatic signals corresponding to the coupled boronic acid partner.

Strategy 3: Fused Ring Synthesis - Cyclocondensation Reactions

The 1,2-arrangement of the hydrazinyl group and the bromo leaving group on the pyridine ring provides a perfect template for constructing fused pyrazolo[3,4-b]pyridine systems.[14] These bicyclic heterocycles are of significant interest in medicinal chemistry.[14][15] A common method involves reaction with a 1,3-dicarbonyl compound, which first forms a hydrazone intermediate that subsequently undergoes an intramolecular nucleophilic aromatic substitution to close the ring.[16][17]

Protocol 3: Synthesis of Pyrazolo[3,4-b]pyridines

  • Objective: To synthesize substituted pyrazolo[3,4-b]pyridine cores via a one-pot cyclocondensation reaction.

  • Materials:

    • This compound (1.0 eq)

    • 1,3-Dicarbonyl Compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 eq)

    • Base (e.g., Triethylamine or Potassium Carbonate, 2.0 eq)

    • Solvent (e.g., Ethanol or N,N-Dimethylformamide (DMF))

  • Procedure:

    • Dissolve this compound (233 mg, 1.0 mmol) in the chosen solvent (5 mL) in a round-bottom flask.

    • Add the 1,3-dicarbonyl compound (1.1 mmol) and the base (2.0 mmol).

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 8-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water (50 mL) to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

  • Self-Validation/Expected Outcome: A successful reaction will result in a product with a mass corresponding to the fused pyrazolopyridine structure (loss of HBr and H₂O from the starting materials). ¹H NMR will show a significant change in the aromatic region and the appearance of signals for the new substituents on the pyrazole ring.

Data Presentation & Workflow Visualization
Comparative Table of Derivatization Strategies
StrategyReactive SiteKey ReagentsTypical SolventsTemp. (°C)Key Advantages
Hydrazone Formation Hydrazinyl GroupAldehydes, KetonesEthanol, Methanol25-60Mild conditions, high yields, vast reagent availability.
Suzuki Coupling C3-BromoBoronic Acids, Pd Catalyst, BaseDioxane/H₂O, DMF80-120Forms C-C bonds, high functional group tolerance.
Cyclocondensation Hydrazinyl & C3-Bromo1,3-Dicarbonyls, BaseEthanol, DMF80-120Rapid construction of complex fused-ring systems.
Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the derivatization strategies.

Derivatization_Workflow cluster_0 Strategy 1: Hydrazone Formation cluster_1 Strategy 2: Suzuki Coupling cluster_2 Strategy 3: Cyclocondensation Start 3-Bromo-2-hydrazinyl- 5-nitropyridine S1_Reagent Aldehyde/Ketone (R1COR2) Start->S1_Reagent S2_Reagent Boronic Acid (R3B(OH)2) Start->S2_Reagent S3_Reagent 1,3-Dicarbonyl (R4COCH2COR5) Start->S3_Reagent S1_Product Hydrazone Library S1_Reagent->S1_Product EtOH, H+ S2_Product C3-Arylated Library S2_Reagent->S2_Product Pd(0), Base S3_Product Pyrazolopyridine Library S3_Reagent->S3_Product Base, Heat

Caption: Overall derivatization workflow from the core scaffold.

Orthogonal_Strategy A 3-Bromo-2-hydrazinyl- 5-nitropyridine B Step 1: Hydrazone Formation A->B R1COR2, H+ C Intermediate Hydrazone (Protected Hydrazine) B->C D Step 2: Suzuki Coupling C->D R3B(OH)2, Pd(0) E Final Di-Substituted Product Library D->E

Caption: Sequential derivatization for maximum library diversity.

Safety and Handling
  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine derivatives can be toxic and are potential sensitizers.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Use flammable solvents like ethanol and dioxane in a fume hood and away from ignition sources.

  • Reactions Under Pressure: Microwave reactions should be conducted behind a blast shield.

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries. By leveraging the distinct reactivity of its three functional handles, researchers can employ orthogonal synthetic strategies to rapidly generate novel compounds. The protocols outlined in this guide provide robust and validated methods for derivatization via hydrazone formation, palladium-catalyzed cross-coupling, and cyclocondensation reactions, enabling the efficient exploration of chemical space for drug discovery and other applications.

References
  • American Chemical Society. Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Fiveable. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Available from: [Link]

  • HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Available from: [Link]

  • MDPI. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available from: [Link]

  • National Institutes of Health (NIH). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Pyrazolopyridine Synthesis: The Central Role of 3-Bromo-2-hydroxypyridine. Available from: [Link]

  • Ipca Laboratories Limited. SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Wikipedia. Hydrazone. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • ResearchGate. Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13. Available from: [Link]

  • Wikipedia. Cross-coupling reaction. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • National Institutes of Health (NIH). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available from: [Link]

  • ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available from: [Link]

  • Georganics. This compound - High purity. Available from: [Link]

  • National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • OpenStax. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][18][19][20]triazin-7(6H)-ones and Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. 5-Bromo-2-hydrazino-3-nitropyridine. Available from: [Link]

  • ResearchGate. Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]

Sources

Application Notes and Protocols for the Selective Reduction of the Nitro Group in 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the selective reduction of the nitro group in 3-bromo-2-hydrazinyl-5-nitropyridine to yield 5-amino-3-bromo-2-hydrazinylpyridine. This transformation is a critical step in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical and materials science research. This document offers a thorough examination of the reaction's chemical principles, explores multiple validated reduction methodologies, and provides step-by-step protocols tailored for researchers, scientists, and professionals in drug development. The protocols emphasize chemoselectivity, safety, and reproducibility, addressing the challenges posed by the multifunctional nature of the substrate.

Introduction: Significance and Challenges

The selective reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis, providing a gateway to the corresponding primary amine.[1][2] The resulting amino-substituted pyridines are valuable intermediates in the development of novel therapeutics, agrochemicals, and functional materials.[3] The target molecule of this guide, 5-amino-3-bromo-2-hydrazinylpyridine, incorporates three key functionalities: an amino group, a bromo substituent, and a hydrazinyl moiety. This unique combination makes it a versatile building block for further chemical elaboration.

The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The presence of a bromine atom and a hydrazinyl group introduces the potential for undesired side reactions under various reducing conditions. For instance, catalytic hydrogenation, a common method for nitro group reduction, can lead to hydrodebromination (loss of the bromine atom), particularly with catalysts like palladium on carbon (Pd/C).[4][5] The hydrazinyl group can also be susceptible to cleavage under harsh reductive conditions. Therefore, the selection of an appropriate reducing agent and the fine-tuning of reaction parameters are paramount to ensure the desired transformation occurs exclusively at the nitro group.

This guide will focus on two robust and selective methods for this reduction:

  • Catalytic Transfer Hydrogenation (CTH): A milder alternative to high-pressure catalytic hydrogenation that often preserves sensitive functional groups.[4]

  • Chemical Reduction with Sodium Dithionite: A cost-effective and highly chemoselective method that is well-suited for substrates bearing reducible halogens.[6][7][8]

Chemical Principles and Mechanistic Overview

The reduction of an aromatic nitro group to an amine is a six-electron process. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[9]

dot digraph "Nitro_Reduction_Mechanism" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Ar-NO₂ (Nitroarene)"]; Intermediate1 [label="Ar-NO (Nitroso)"]; Intermediate2 [label="Ar-NHOH (Hydroxylamine)"]; Product [label="Ar-NH₂ (Amine)"];

Start -> Intermediate1 [label="+ 2e⁻, + 2H⁺"]; Intermediate1 -> Intermediate2 [label="+ 2e⁻, + 2H⁺"]; Intermediate2 -> Product [label="+ 2e⁻, + 2H⁺"]; } mendot

Caption: Generalized mechanism for the reduction of a nitroarene.

Catalytic Transfer Hydrogenation (CTH)

In CTH, hydrogen is generated in situ from a donor molecule, most commonly hydrazine hydrate, in the presence of a metal catalyst.[4][10] This technique avoids the need for high-pressure hydrogen gas, making it more amenable to standard laboratory setups. For the reduction of halogenated nitroarenes, controlling the reaction temperature and catalyst loading is crucial to prevent dehalogenation.[4][10]

Sodium Dithionite Reduction

Sodium dithionite (Na₂S₂O₄) is a versatile and economical reducing agent.[7][8] In an aqueous or semi-aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[8] The reaction is believed to proceed via a single-electron transfer mechanism.[8][11] A significant advantage of sodium dithionite is its high chemoselectivity, often leaving other reducible functional groups such as halogens, esters, and aldehydes untouched.[8][12]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and a suspected carcinogen; handle with extreme care.

Starting Material: this compound

The starting material, this compound (CAS: 15862-38-1), is a commercially available compound.[13][14][15][16][17] It is essential to confirm the purity of the starting material by techniques such as NMR or LC-MS before proceeding with the reaction.

PropertyValue
Molecular Formula C₅H₅BrN₄O₂
Molecular Weight 233.02 g/mol [14][15]
Appearance Typically a solid
CAS Number 15862-38-1[14][15]
Protocol 1: Selective Reduction using Catalytic Transfer Hydrogenation

This protocol is adapted from methodologies for the selective reduction of halogenated nitroarenes and offers a high degree of control.[4][10]

Materials and Reagents:

  • This compound

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Methanol (MeOH), reagent grade

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.29 mmol).

  • Solvent and Catalyst Addition: Add methanol (20 mL) to the flask, followed by the careful addition of 10% Pd/C (0.045 g, 10 mol% Pd).

  • Hydrazine Addition: While stirring the suspension at room temperature, add hydrazine monohydrate (0.43 mL, 8.58 mmol, 2.0 equiv) dropwise over 5-10 minutes. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-amino-3-bromo-2-hydrazinylpyridine as a solid.

dot digraph "CTH_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1. Add Reactant, Solvent (MeOH), and Pd/C to Flask"]; B [label="2. Add Hydrazine Monohydrate Dropwise"]; C [label="3. Heat to Reflux & Monitor by TLC/LC-MS"]; D [label="4. Cool and Filter through Celite®"]; E [label="5. Concentrate Filtrate"]; F [label="6. Aqueous Workup (EtOAc, NaHCO₃, Brine)"]; G [label="7. Dry, Concentrate, and Purify by Chromatography"]; H [label="Product: 5-Amino-3-bromo-2-hydrazinylpyridine", shape=ellipse, fillcolor="#34A853"];

A -> B -> C -> D -> E -> F -> G -> H; } mendot

Caption: Experimental workflow for Catalytic Transfer Hydrogenation.

Protocol 2: Selective Reduction using Sodium Dithionite

This protocol utilizes the mild and chemoselective properties of sodium dithionite, providing a metal-free alternative.[6][7][8]

Materials and Reagents:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water (deionized)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Reactant Solution: In a 250 mL round-bottom flask, dissolve this compound (1.0 g, 4.29 mmol) in a mixture of dichloromethane (50 mL) and water (25 mL).

  • Reducing Agent Addition: To the vigorously stirring biphasic mixture, add sodium dithionite (3.0 g, 17.2 mmol, 4.0 equiv) portion-wise over 15-20 minutes. Maintain a steady stirring rate to ensure good mixing between the phases.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Separate the organic layer using a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine all organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-amino-3-bromo-2-hydrazinylpyridine.

ParameterProtocol 1: CTHProtocol 2: Sodium Dithionite
Reducing Agent Hydrazine monohydrateSodium dithionite
Catalyst 10% Pd/CNone
Solvent System MethanolDichloromethane/Water
Temperature Reflux (~65 °C)Room Temperature
Typical Reaction Time 1-3 hours2-4 hours
Key Advantages High efficiency, well-controlledMetal-free, mild conditions, cost-effective
Potential Issues Potential for over-reduction or dehalogenation if not controlledBiphasic reaction requires vigorous stirring

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reducing agent- Inactive catalyst (Protocol 1)- Poor mixing in biphasic system (Protocol 2)- Add additional reducing agent portion-wise.- Use fresh, high-quality catalyst.- Increase the stirring rate.
Formation of Debrominated Byproduct - Catalyst activity too high (Protocol 1)- Prolonged reaction time or excessive temperature- Reduce catalyst loading or switch to a less active catalyst (e.g., Raney Nickel).[5]- Carefully monitor the reaction and stop once the starting material is consumed.
Low Isolated Yield - Product loss during workup- Inefficient extraction- Ensure complete extraction from the aqueous phase.- Optimize the chromatography purification step.

Conclusion

The selective reduction of the nitro group in this compound is a crucial transformation for accessing a valuable synthetic intermediate. This guide has presented two reliable and reproducible protocols using catalytic transfer hydrogenation and sodium dithionite. The choice between these methods will depend on the specific requirements of the synthesis, available equipment, and cost considerations. By carefully following the outlined procedures and considering the troubleshooting advice, researchers can successfully synthesize 5-amino-3-bromo-2-hydrazinylpyridine in high yield and purity, paving the way for further discoveries in medicinal chemistry and materials science.

References

  • Current time inform
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH.
  • This compound - High purity | EN - Georganics. Georganics.
  • This compound | CAS 15862-38-1 - Matrix Fine Chemicals.
  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
  • 15862-38-1 | this compound - ChemScene. ChemScene.
  • 3-BROMO-2-HYDRAZINO-5-NITROPYRIDINE | 15862-38-1 - ChemicalBook. ChemicalBook.
  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. Wordpress.
  • Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. Organic Chemistry Portal.
  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds - Benchchem. BenchChem.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - Organic Chemistry Portal. Organic Chemistry Portal.
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate.
  • 3-Bromo-2-hydrazino-5-nitropyridine - Synchem. Synchem.
  • Reduction of nitro compounds - Wikipedia. Wikipedia.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. Master Organic Chemistry.
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi. Università degli Studi di Milano.
  • 5-Bromo-2-hydrazinopyridine - Chem-Impex. Chem-Impex.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with the functionalized heteroaryl halide, 3-Bromo-2-hydrazinyl-5-nitropyridine. This substrate is of significant interest in medicinal chemistry and drug discovery due to the presence of the pharmacologically relevant hydrazinyl-nitropyridine scaffold.[1][2] The strategic functionalization at the C3 position via modern cross-coupling methodologies offers a powerful route to novel derivatives. This document outlines the core principles, provides starting-point protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and explains the critical causality behind experimental choices, with a special focus on the challenges and opportunities presented by the substrate's unique functional groups.

Introduction: The Strategic Value of this compound

Substituted pyridines are cornerstone building blocks in pharmaceutical development. The title compound, this compound, presents a particularly compelling scaffold for several reasons:

  • The Bromo Handle: The bromine atom at the C3 position is the primary reactive site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • The Hydrazinyl Group: This moiety is a key pharmacophore and a versatile synthetic intermediate. However, its N-H protons are acidic and can coordinate to the palladium center, posing unique challenges for catalyst selection and reaction conditions.

  • The Nitro Group: As a potent electron-withdrawing group, the nitro moiety activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle. It also serves as a synthetic handle for further transformations, such as reduction to an amine.

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation due to their mild conditions and broad functional group tolerance.[3][4] While specific literature for cross-coupling reactions involving this compound is limited, this guide establishes robust starting protocols based on well-established reactivity principles and analogous, electronically similar substrates.[5][6]

Core Mechanistic Principles & General Considerations

All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which dictates the necessary components for a successful transformation.[7] Understanding this cycle is paramount for troubleshooting and optimization.

Catalytic_Cycle cluster_inputs Inputs cluster_outputs Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation (e.g., Suzuki) or Amine Binding RedElim Reductive Elimination Precursor Transmetal->RedElim Isomerization RedElim->Pd0 Reductive Elimination center ArX_in Ar-X In NuM_in R-M In Base_in Base Product_out Ar-R Out

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Key Experimental Parameters:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.[8]

  • Ligand: For electron-rich heteroaryl halides like our substrate, and especially those with potential coordinating groups (the hydrazinyl moiety), bulky, electron-rich phosphine ligands are critical. They promote oxidative addition and prevent catalyst deactivation. Ligands from the Buchwald (e.g., XPhos, SPhos) and Hartwig research groups are often the gold standard.[9][10]

  • Base: The base plays multiple roles, including activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the HX generated.[11] For the N-H containing substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxides (e.g., NaOtBu) to avoid unwanted deprotonation of the hydrazinyl group, which can lead to catalyst inhibition or side reactions.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or DMF are typically used to ensure solubility of all components and stability of the catalytic intermediates.

Application Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an aryl halide.[11] This is an excellent choice for introducing aryl or heteroaryl moieties at the C3 position of the pyridine ring.

Protocol Rationale: This protocol is adapted from established procedures for other functionalized bromopyridines.[6][12] The use of Pd(PPh₃)₄ provides a pre-formed Pd(0) source, and K₃PO₄ is a moderately strong inorganic base suitable for substrates with acidic protons.[13]

Experimental_Workflow start Start setup Assemble oven-dried Schlenk flask under inert atmosphere (Ar/N2) start->setup add_solids Add Pd catalyst, ligand (if separate), base, and boronic acid setup->add_solids add_substrate Add 3-Bromo-2-hydrazinyl- 5-nitropyridine add_solids->add_substrate add_solvent Add anhydrous solvent via syringe add_substrate->add_solvent degas Degas mixture (e.g., freeze-pump-thaw or N2 sparging) add_solvent->degas react Heat to target temperature with vigorous stirring degas->react monitor Monitor reaction progress via TLC or LC-MS react->monitor workup Quench, extract, and purify via column chromatography monitor->workup Upon completion end Characterize Final Product workup->end

Caption: General experimental workflow for cross-coupling reactions.

Detailed Experimental Protocol (Suzuki-Miyaura):

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reagent Addition: Add this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the substrate) via syringe.

  • Degassing: Sparge the resulting suspension with Argon for 15 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization

ParameterCondition A (Standard)Condition B (For Challenging Substrates)Rationale
Pd Precursor Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pre-formed Pd(0) vs. in-situ generated.
Ligand - (included in precursor)XPhos (6 mol%)Bulky phosphine ligand to overcome steric/electronic hurdles.
Base K₃PO₄ (2.5 equiv.)Cs₂CO₃ (2.5 equiv.)Cesium carbonate offers greater solubility and basicity.
Solvent 1,4-Dioxane / H₂O (4:1)TolueneAnhydrous conditions may be beneficial.
Temperature 90-100 °C110 °CHigher temperature may be required to drive catalysis.

Application Protocol 2: Sonogashira C-C Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing linear, conjugated systems.[14][15] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.

Protocol Rationale: This protocol is based on optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines.[5] The Pd(CF₃COO)₂/PPh₃ system is highly effective, and CuI is the standard co-catalyst. Triethylamine (Et₃N) serves as both the base and, in some cases, the solvent. The hydrazinyl group's basicity is a key consideration; if side reactions are observed, a switch to a non-amine base like K₂CO₃ may be necessary.

Detailed Experimental Protocol (Sonogashira):

  • Reaction Setup: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous DMF and stir for 30 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 equiv., 0.5 mmol), the terminal alkyne (1.2 equiv., 0.6 mmol), and triethylamine (Et₃N, 1 mL).

  • Reaction: Heat the reaction mixture to 100 °C for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Application Protocol 3: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with amines.[9][16] This allows for the introduction of primary or secondary amines at the C3 position, a common strategy in drug development.

Protocol Rationale: The protocol is based on general procedures for heteroaryl halides.[17] Given the potential for the substrate's hydrazinyl group to act as a nucleophile, using an amine coupling partner in slight excess is standard. The choice of a bulky, electron-rich ligand like XPhos and a strong, non-nucleophilic base like NaOtBu is crucial for activating the N-H bond of the coupling partner and facilitating reductive elimination.[10] Caution is advised, as NaOtBu may also deprotonate the substrate's hydrazinyl group. If this proves problematic, a weaker base like K₃PO₄ should be trialed, likely requiring a higher reaction temperature.

Detailed Experimental Protocol (Buchwald-Hartwig):

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (0.2 M concentration).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently strong base.3. Reaction temperature too low.4. Wet solvent or reagents.1. Use a different Pd precursor/ligand combination.2. Switch to a stronger base (e.g., K₃PO₄ to Cs₂CO₃).3. Increase temperature in 10 °C increments.4. Ensure all solvents are anhydrous and reagents are dry.
Formation of Hydro-dehalogenated Product Catalyst deactivation pathway competing with cross-coupling.Screen different ligands; bulky phosphines often suppress this. Ensure the system is strictly anaerobic.
Side Products Observed 1. Reaction with the hydrazinyl or nitro group.2. Homocoupling of the coupling partner.1. Use a milder base (e.g., K₂CO₃). Protect the hydrazinyl group if necessary. 2. Lower the catalyst loading; add reagents slowly.
Difficulty in Purification Product co-elutes with ligand or byproducts.Choose a ligand that is structurally very different from the product (e.g., more polar or nonpolar) to facilitate separation.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. Retrieved January 13, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Nobel Prize Outreach AB. Retrieved January 13, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • This compound | CAS 15862-38-1 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved January 13, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed. (2015). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • This compound - Georganics. (n.d.). Georganics. Retrieved January 13, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. (2022). MDPI. Retrieved January 13, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. (2014). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2018). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017). Scientific Research Publishing. Retrieved January 13, 2026, from [Link]

  • 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. (2013). ScienceDirect. Retrieved January 13, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017). MDPI. Retrieved January 13, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei - ePrints Soton. (n.d.). University of Southampton. Retrieved January 13, 2026, from [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI. (2020). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). (2019). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (2012). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2017). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Bromo-2-hydrazinyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible experimental outcomes.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, primarily through nucleophilic aromatic substitution (SNAr), is conceptually straightforward but can present practical challenges. The electron-deficient nature of the pyridine ring, activated by the nitro group, facilitates the displacement of a halide at the 2-position by hydrazine. However, issues such as low yield, side product formation, and purification difficulties can arise. This guide provides a framework for understanding the reaction's nuances and systematically troubleshooting common experimental hurdles.

Core Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from a suitable 2-halopyridine precursor proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A common challenge in organic synthesis is a lower than expected yield. Several factors can contribute to this issue in the context of this specific reaction.

  • Question: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low conversion can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting:

    • Inadequate Activation of the Pyridine Ring: While the nitro group is a strong activator, the reactivity of the starting material is crucial. Ensure you are using a 2-halopyridine with a good leaving group. The general reactivity trend for the leaving group in SNAr on electron-deficient pyridines is F > Cl > Br. If you are starting with a 2-bromopyridine, the reaction may require more forcing conditions (higher temperature or longer reaction time) compared to a 2-fluoropyridine.

    • Insufficient Hydrazine Reactivity: Hydrazine hydrate is a common and effective nucleophile. However, its quality can impact the reaction. Use a fresh, reputable source of hydrazine hydrate.

    • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a reasonable timeframe. Conversely, excessively high temperatures can lead to decomposition of the starting material, product, and the formation of side products. It is recommended to start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Inappropriate Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Protic solvents like ethanol or isopropanol are commonly used for this type of reaction. Aprotic polar solvents such as DMF or DMSO can also be effective but may require more rigorous purification.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.

  • Question: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Answer: The most probable side reaction is di-substitution, where a second molecule of hydrazine displaces the bromine atom on the product.

    • Di-substitution: The product, this compound, still contains a bromine atom that can be susceptible to nucleophilic attack, especially under forcing conditions. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a large excess of hydrazine will favor the formation of the di-substituted product. A molar ratio of 1.1 to 1.5 equivalents of hydrazine hydrate to the starting halopyridine is a good starting point.

    • Hydrolysis of the Halogen: In the presence of water and at elevated temperatures, the starting 2-halopyridine can undergo hydrolysis to form the corresponding 2-hydroxypyridine derivative. While hydrazine hydrate contains water, this is usually a minor side reaction unless the reaction is run for an extended period at very high temperatures.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

  • Question: My crude product is difficult to purify. What are the recommended purification methods?

  • Answer: Purification of this compound can typically be achieved through recrystallization or column chromatography.

    • Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For hydrazinyl-nitropyridines, polar solvents are generally a good starting point. Consider the following:

      • Ethanol

      • Isopropanol

      • Acetonitrile

      • A mixture of ethanol and water

      Experiment with small amounts of the crude product in different solvents to find the optimal conditions.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The polar nature of the hydrazinyl and nitro groups means that a relatively polar mobile phase will be required to elute the product.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific starting material and laboratory conditions.

  • Materials:

    • 2,3-Dibromo-5-nitropyridine

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • TLC plates (silica gel)

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-Dibromo-5-nitropyridine (1.0 eq) in ethanol (10 mL per gram of starting material).

    • To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

    • Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

    • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

ParameterRecommended Condition
Starting Material 2,3-Dibromo-5-nitropyridine
Nucleophile Hydrazine Hydrate (80%)
Stoichiometry 1.2 eq Hydrazine Hydrate
Solvent Ethanol
Temperature 80-90 °C (Reflux)
Reaction Time 2-4 hours (monitor by TLC)
Purification Recrystallization from Ethanol

Visualizations

reaction_workflow start Start: Dissolve 2,3-Dibromo-5-nitropyridine in Ethanol add_hydrazine Add Hydrazine Hydrate (1.2 eq) dropwise start->add_hydrazine reflux Heat to reflux (80-90°C) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool to RT, filter or concentrate monitor->workup Reaction Complete purify Recrystallize from Ethanol workup->purify end Product: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Caption: Decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance of the final product?

    • A1: this compound is expected to be a solid, likely with a yellow to orange color due to the presence of the nitro- and hydrazinyl- chromophores.

  • Q2: How should I store the product?

    • A2: Due to the presence of the hydrazine and nitro groups, the compound may be sensitive to heat, light, and air. It is recommended to store the product in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Q3: What are the key safety precautions I should take during this synthesis?

    • A3: Hydrazine hydrate is toxic and corrosive. 2,3-Dibromo-5-nitropyridine is also a hazardous chemical. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact with all reagents and the product.

  • Q4: Can I use a different starting material, such as 2-chloro-3-bromo-5-nitropyridine?

    • A4: Yes, the reaction should proceed with 2-chloro-3-bromo-5-nitropyridine. In this case, the chlorine at the 2-position is the better leaving group and will be selectively displaced by hydrazine. The reaction conditions should be similar, although you may find that the reaction is faster due to the better leaving group ability of chlorine compared to bromine in this context.

References

  • Synthesis of 2-hydrazinylpyridine derivatives. A relevant patent describing the general synthesis of 2-hydrazinopyridine derivatives from pyridine halides and hydrazine hydrate.
  • Synthesis of a substituted 2-hydrazino-5-nitropyridine. A research article detailing the synthesis and characterization of a similar compound, providing a model experimental protocol. ResearchGate. [Link]

  • Purification by Crystallization. A general guide on the principles and techniques of crystallization for the purification of organic compounds. University of Rochester, Department of Chemistry. [Link]

  • Safety and Handling of Hydrazine. A document outlining the hazards and safe handling procedures for hydrazine. Defense Technical Information Center. [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. An article describing the synthesis of a related hydrazinopyridine, including characterization data. IP.com. [Link]

Side reactions of "3-Bromo-2-hydrazinyl-5-nitropyridine" in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-hydrazinyl-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. My goal is to provide you with in-depth, field-tested insights into the potential side reactions and synthetic challenges you may encounter. This is not just a list of protocols; it is a troubleshooting manual built on the principles of chemical causality, aimed at empowering you to anticipate, diagnose, and resolve common issues in your synthetic workflows.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis and subsequent use of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective and preventive measures.

Issue 1: Synthesis of this compound

Question: "I am synthesizing this compound from 2,3-dibromo-5-nitropyridine and hydrazine hydrate. My yield is low, and I am observing multiple byproducts. What is going wrong?"

Probable Causes & Solutions:

The synthesis of 2-hydrazinylpyridines via nucleophilic aromatic substitution (SNAr) on electron-deficient halopyridines is generally efficient, but several side reactions can diminish the yield and purity of your target compound.

  • Reduction of the Nitro Group: Hydrazine is a reducing agent, and in the presence of trace metal catalysts (or at elevated temperatures), it can reduce the nitro group on the pyridine ring to an amino group or other intermediates.[1][2][3] This leads to the formation of 3-bromo-5-aminopyridin-2-yl)hydrazine, which can complicate purification and downstream reactions.

    • Troubleshooting:

      • Metal-Free System: Ensure your reaction vessel is scrupulously clean and free of any residual metal catalysts (e.g., Pd, Pt, Ni from previous reactions). Use high-purity, metal-free solvents and reagents.

      • Temperature Control: Perform the reaction at the lowest effective temperature. Start at 0-25 °C and only warm gently if the reaction is too slow. Avoid high temperatures, as they accelerate the reduction of the nitro group.[4]

      • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.[5]

  • Di-substitution or Over-reaction: Hydrazine has two nucleophilic centers. While the initial substitution is desired, a second molecule of the starting halopyridine can react with the newly formed hydrazinylpyridine, leading to dimeric impurities. Using a large excess of hydrazine minimizes this.

    • Troubleshooting:

      • Stoichiometry: Use a significant excess of hydrazine hydrate (typically 3-5 equivalents) to ensure the halopyridine is consumed by the excess nucleophile, statistically favoring the mono-substitution product.

      • Slow Addition: Add the 2,3-dibromo-5-nitropyridine solution slowly to the hydrazine hydrate solution. This maintains a high concentration of hydrazine relative to the electrophile throughout the reaction, suppressing the formation of the dimeric byproduct.

  • Formation of Positional Isomers: Although the 2-position is highly activated by the nitro group at the 5-position and the adjacent pyridine nitrogen, there is a possibility of substitution at the 3-position, though this is generally less favorable.

    • Troubleshooting:

      • Characterization: Carefully analyze your product mixture by LC-MS and 2D NMR to confirm the structure and identify any isomeric impurities.

      • Reaction Conditions: Lower reaction temperatures generally favor the thermodynamically more stable and electronically favored 2-substituted product.

Experimental Protocol: Synthesis of this compound
  • Setup: In a round-bottom flask under a nitrogen atmosphere, add hydrazine hydrate (4 eq.) to ethanol at 0 °C.

  • Addition: Dissolve 2,3-dibromo-5-nitropyridine (1 eq.) in a minimal amount of ethanol and add it dropwise to the stirred hydrazine solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into ice-water. The product should precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol or isopropanol can be used for further purification if necessary.

Issue 2: Cyclization Reactions to Form Fused Heterocycles (e.g., Triazolopyridines)

Question: "I am trying to synthesize a triazolopyridine by reacting this compound with an acid chloride, followed by cyclization. I am getting a complex mixture, or my starting material is decomposing."

Probable Causes & Solutions:

The cyclization of an acylated 2-hydrazinylpyridine is a dehydration reaction that can be sensitive to reaction conditions. The electron-withdrawing nitro group makes the pyridine ring less nucleophilic, which can hinder the final ring-closing step.

  • Harsh Cyclization Conditions: Traditional dehydrating agents like POCl₃, PPA, or strong acids can be too harsh for the sensitive nitro-substituted pyridine ring, leading to charring, decomposition, or unwanted side reactions.[6]

    • Troubleshooting:

      • Mild Reagents: Employ milder cyclization conditions. The Mitsunobu reaction (using DEAD/PPh₃) or reagents like Burgess reagent can effect dehydration under neutral and mild conditions.[6] Another effective method is using CDI (Carbonyldiimidazole) for a tandem coupling and cyclization.[7]

      • Thermal Cyclization: In some cases, simply heating the isolated N-acyl hydrazide intermediate in a high-boiling solvent like xylenes or diphenyl ether can induce thermal cyclization, often with cleaner results.

  • Incomplete Cyclization: The intermediate N-acyl hydrazide may be stable and fail to cyclize if the conditions are not forcing enough, or if the nucleophilicity of the pyridine nitrogen is too low.

    • Troubleshooting:

      • Acid Catalysis: A catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) can sometimes promote cyclization without causing extensive decomposition.

      • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the cyclization and improve yields by providing rapid, uniform heating, which can minimize the time the substrate is exposed to high temperatures.[7]

  • Alternative Cyclization Pathways: The presence of the bromo substituent creates the possibility for alternative cyclization pathways, especially if strong bases or organometallic reagents are used, potentially leading to undesired ring systems.

    • Troubleshooting:

      • Controlled Conditions: Avoid strong bases that could promote elimination or other reactions involving the bromo group. Stick to dehydrative cyclization methods that specifically target the N-acyl hydrazide moiety.

Part 2: Frequently Asked Questions (FAQs)

Q1: I've observed the formation of a pyrazole derivative as a major byproduct. What is the mechanism, and how can I prevent it?

This is a critical and well-documented side reaction, particularly for electron-deficient pyridines. The mechanism is known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction.[8]

  • Mechanism:

    • Addition: Hydrazine (acting as a nucleophile) attacks an electron-deficient carbon of the pyridine ring (often C6 or C4).

    • Ring Opening: The resulting anionic intermediate undergoes a cleavage of a C-N bond in the pyridine ring, leading to an open-chain intermediate.

    • Ring Closure: This flexible intermediate then undergoes an intramolecular cyclization. The hydrazine nitrogen attacks a nitrile or imine moiety in the chain, forming a new five-membered pyrazole ring.

This pathway is a type of degenerate ring transformation and is a common issue when heating nitropyridines with hydrazine or other strong N-nucleophiles.[9][10][11]

  • Prevention:

    • Strict Temperature Control: The ANRORC mechanism is often thermally promoted. Keep the reaction temperature as low as possible during the initial synthesis of the hydrazinylpyridine.

    • Avoid Excess Heating: During subsequent steps, if hydrazine is still present, avoid prolonged heating.

    • pH Control: The reaction is often base-catalyzed. Maintaining a neutral or slightly acidic pH can disfavor the initial nucleophilic attack on the ring.

Q2: My compound, this compound, appears to be unstable upon storage. What are the best storage conditions?

Hydrazinyl-nitropyridine derivatives can be sensitive to heat, light, and air. The combination of an oxidizable hydrazine group and an electron-withdrawing nitro group can lead to decomposition.

  • Recommended Storage:

    • Temperature: Store at low temperatures (2-8 °C).

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Light: Protect from light by using an amber vial.

    • Purity: Ensure the material is pure. Trace acidic or basic impurities can catalyze decomposition.

Q3: Can the bromine atom be displaced during my reactions?

Yes, the bromine at the 3-position can be susceptible to nucleophilic substitution, particularly under forcing conditions or with strong, soft nucleophiles. It is generally less reactive than the halogen at the 2-position (which has already been displaced by hydrazine), but it is not inert. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are also viable at this position, which can be a desired transformation or an unwanted side reaction if trace palladium is present.

Part 3: Data & Diagrams

Table 1: Summary of Key Side Reactions and Mitigation Strategies
Side Reaction Reaction Stage Probable Cause Primary Mitigation Strategy
Nitro Group ReductionSynthesisExcess hydrazine, high temperature, metal catalysisUse metal-free system, maintain low temperature (<25 °C)
Dimer FormationSynthesisInsufficient excess of hydrazineUse ≥ 3 eq. of hydrazine, slow addition of electrophile
ANRORC (Pyrazole Formation)Synthesis/CyclizationHigh temperature, prolonged heating with hydrazineStrict temperature control, minimize reaction time
Decomposition/CharringCyclizationHarsh dehydrating agents (e.g., POCl₃)Use mild cyclization agents (e.g., Mitsunobu, CDI)
Incomplete CyclizationCyclizationLow nucleophilicity of pyridine ringUse microwave irradiation or catalytic acid
Diagrams

Diagram 1: Desired Synthesis vs. Side Reactions This diagram illustrates the intended SNAr reaction to form the target molecule versus the two most common side reactions during its synthesis: nitro group reduction and ANRORC ring transformation.

start 2,3-Dibromo-5-nitropyridine + Hydrazine Hydrate target 3-Bromo-2-hydrazinyl- 5-nitropyridine (Desired) start->target Controlled Temp. Excess N2H4 side1 3-Bromo-5-amino-pyridin- 2-yl)hydrazine (Reduction) start->side1 High Temp. Metal Catalyst side2 Pyrazole Derivative (ANRORC Product) start->side2 Prolonged High Temp.

Caption: Desired reaction pathway vs. common side reactions.

Diagram 2: Cyclization Workflow Troubleshooting This logical workflow helps diagnose issues during the cyclization step to form triazolopyridines.

start Acylation of Hydrazinylpyridine cyclize Attempt Cyclization start->cyclize no_rxn No Reaction/ Incomplete Cyclization cyclize->no_rxn decomp Decomposition/ Low Yield cyclize->decomp success Successful Cyclization cyclize->success sol_no_rxn Increase Temperature (Microwave) or Add Catalytic Acid no_rxn->sol_no_rxn Is Intermediate Stable? YES sol_decomp Switch to Milder Reagents (Mitsunobu, CDI) decomp->sol_decomp Is Reagent too Harsh? YES

Caption: Troubleshooting logic for the cyclization step.

References

  • van der Plas, H. C. Ring transformations in reactions of heterocyclic compounds with nucleophiles. The Journal of Organic Chemistry. 1985 , 50 (15), 2671-2677. [Link]

  • Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2597-2599. [Link]

  • van der Plas, H. C. The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution. Accounts of Chemical Research. 1978 , 11 (12), 462–468. [Link]

  • Suwiński, J., & Szczepankiewicz, W. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC. 2015 (vii), 63-76. [Link]

  • Charushin, V. N., Chupakhin, O. N., & van der Plas, H. C. (1988). Reactions of Azines with Bifunctional Nucleophiles: Cyclizations and Ring Transformations. In Advances in Heterocyclic Chemistry (Vol. 43, pp. 301-353). Academic Press. [Link]

  • Gómez-Caro, L., et al. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic Chemistry. 2013 , 52 (21), 12458–12470. [Link]

  • Gowda, D. C., & Mahesh, B. (2002). Reduction of aromatic nitro compounds with hydrazine hydrate. Synthetic Communications. 32 (14), 2199-2204. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. 8 (48), 27367-27376. [Link]

  • Slideshare. (2019). Synthesis of Pyrazole. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. 25 (10), 1403-1408. [Link]

  • Barczynski, P., & van der Plas, H. C. (1983). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry. 48 (1), 57-60. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. [Link]

  • Barczynski, P., & van der Plas, H. C. (1985). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. The Journal of Organic Chemistry. 50 (15), 2671-2677. [Link]

  • Reddy, K. R., et al. (2002). Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst. Journal of Chemical Research, Synopses. (7), 346-347. [Link]

  • Rusinov, V. L., et al. (2010). ANRORC process in 1-alkylazolo[5,1-c][9][12][13]triazin-4(1H)-ones. Russian Chemical Bulletin. 59 (1), 1-10. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. 24 (1), 221-225. [Link]

  • Wouters, J., et al. (2021). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Molecules. 26 (16), 4983. [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Al-Ghorbani, M., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. 15 (10), 104131. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

  • Chen, A. D., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A. 113 (32), 9037–9048. [Link]

  • Crespin, L. N. S., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. 19 (5), 1212–1215. [Link]

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. 2007 (xii), 132-147. [Link]

  • Suwiński, J., & Szczepankiewicz, W. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ResearchGate. [Link]

  • Scott, F. L., & Reilly, J. (1952). The Preparation of Hydrazidines and as-Triazines Related to Substituted 2-Cyanopyridines. The Journal of Organic Chemistry. 17 (5), 752-757. [Link]

  • Gomaa, M. A. M., et al. (2021). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules. 26 (11), 3169. [Link]

  • Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. 27 (24), 8963. [Link]

  • Rusinov, V. L., et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 25 (21), 5178. [Link]

  • Zyrianov, M., et al. (2001). Theoretical Study of the Primary Processes in the Thermal Decomposition of Hydrazinium Nitroformate. The Journal of Physical Chemistry A. 105 (29), 6979-6986. [Link]

  • Padwa, A., et al. (2005). A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction. Organic Letters. 7 (5), 823-826. [Link]

  • Georganics. This compound. [Link]

  • Al-Tel, T. H. (2020). The Chemistry of the Triazolopyridines: An Update. Molecules. 25 (18), 4198. [Link]

  • Matrix Fine Chemicals. This compound | CAS 15862-38-1. [Link]

  • Vasin, A. V., et al. (2020). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein Journal of Organic Chemistry. 16 , 2336-2345. [Link]

  • Nedolya, N. A., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry. 17 , 297-306. [Link]

  • Google Patents. (2017).
  • PubChem. 2-Chloro-5-nitropyridine. [Link]

  • NASA Technical Reports Server. (1964). THERMAL DECOMPOSITION OF HYDRAZINE. [Link]

  • Webb, J. R., & Sigman, M. S. (2015). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science. 6 (11), 6334-6339. [Link]

  • Nechaev, A. A., et al. (2021). ANRORC-type reactions of azolo[1,5-a]pyrimidine-6-carbonitriles with O- and N-nucleophiles. New Journal of Chemistry. 45 (38), 17823-17832. [Link]

  • Organic Syntheses. Procedure A. (E)-(2-Chlorobenzylidene)hydrazine (1). [Link]

  • Sinditskii, V. P., et al. (2019). Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. [Link]

  • An, P., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. 26 (24), 7543. [Link]

  • PubChem. 3-Bromo-2-hydroxy-5-nitropyridine. [Link]

Sources

Technical Support Center: Purification of Products from 3-Bromo-2-hydrazinyl-5-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the unique challenges of purifying reaction products derived from the versatile building block, 3-Bromo-2-hydrazinyl-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate for the synthesis of complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and other fused N-heterocycles, which are prominent scaffolds in drug discovery.[1][2]

The products of these reactions—often resulting from cyclocondensation—are typically polar, poly-functionalized aromatic compounds.[3][4] Their purification is frequently complicated by the presence of basic nitrogen atoms, which can interact unfavorably with standard purification media, and residual polar starting materials or byproducts. This document provides in-depth, field-tested solutions to common purification roadblocks in a direct question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the work-up and purification of products synthesized from this compound.

Section 1: Column Chromatography Challenges

Column chromatography is a primary purification technique, yet the basic and polar nature of these heterocyclic products often leads to complications with standard silica gel methods.[5]

Question: My compound is streaking badly or showing severe peak tailing on my silica gel TLC plate and column. What is the cause and how can I fix it?

Answer: This is the most common issue encountered with nitrogen-containing heterocycles.[6]

  • Causality: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your pyridine or pyrazole-derived product can undergo strong acid-base interactions with these silanol groups. This leads to a non-uniform elution process, where a portion of the molecules "stick" to the stationary phase, resulting in significant peak tailing or streaking.[7]

  • Solution 1: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N). This will compete with your product for binding to the acidic sites, allowing for a much sharper, more symmetrical elution profile.[7]

    • Ammonia: Using a pre-mixed solvent like 2M ammonia in methanol as a polar component in your eluent (e.g., Dichloromethane/Methanol with 2M NH₃) is also highly effective.

  • Solution 2: Use an Alternative Stationary Phase. If basic modifiers are not sufficient or are incompatible with your molecule, consider a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica and is often an excellent choice for basic compounds.[7]

    • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% formic or trifluoroacetic acid to improve peak shape) can be a superior option.

Question: My product seems to be irreversibly stuck on the silica column. Even flushing with 100% methanol won't elute it. What happened?

Answer: This indicates either extremely strong adsorption or, more likely, on-column decomposition.

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups. The combination of a highly activated aromatic system (due to the nitro group) and basic centers can sometimes lead to decomposition.

  • Troubleshooting & Solution:

    • Pre-Column Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate. Let the plate sit on the bench for an hour, then elute it. If you observe a new spot or a streak originating from the baseline that wasn't present in the initial spotting, your compound is likely degrading on silica.[7]

    • Switch Stationary Phase: Do not use silica gel for purification. Immediately switch to a more inert stationary phase like neutral alumina or opt for reversed-phase chromatography as described above.[7]

    • Silica Plug Filtration: If you only need to remove non-polar impurities, a quick "plug" filtration through a pad of Celite or a very short column of neutral alumina can be a safer alternative to a full chromatographic separation.

Section 2: Crystallization and Precipitation Problems

Recrystallization or precipitation is often used for final purification or initial isolation from the reaction mixture.

Question: I'm trying to recrystallize my product, but it keeps "oiling out" into a viscous liquid instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of impurities is too high, inhibiting crystal lattice formation.

  • Causality & Solutions:

    • Solution Cooled Too Quickly: The most common cause is rapid cooling. Allow the flask to cool slowly to room temperature undisturbed, and only then move it to an ice bath.[7]

    • Solution is Too Supersaturated: The oil is your product, but it's not pure enough to crystallize. Add a small amount of the hot solvent back into the flask to redissolve the oil, then allow it to cool much more slowly.

    • Inducing Crystallization: If slow cooling doesn't work, try to induce crystallization. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites. Alternatively, if you have a small amount of pure solid, add a single "seed" crystal.[7]

    • Impurity Presence: If the above methods fail, the impurity level may be too high. In this case, you must attempt a different purification method first (e.g., column chromatography) to remove the impurities that are inhibiting crystallization.[7]

Question: After neutralizing my reaction mixture, my product crashes out as an extremely fine, almost colloidal precipitate that clogs the filter paper. How can I improve its filterability?

Answer: This is characteristic of rapid precipitation of nitropyridine derivatives from aqueous solutions.[8] The key is to encourage the growth of larger crystals.

  • Causality: Rapid neutralization causes the instantaneous formation of a vast number of small crystal nuclei, which do not have time to grow into larger, easily filterable particles.

  • Solutions:

    • Slower Neutralization: Instead of adding a strong base quickly, add a weaker base (e.g., saturated sodium bicarbonate solution) dropwise with vigorous stirring. This slows the rate of precipitation.

    • "Digestion": After precipitation, allow the slurry to stir at a slightly elevated temperature (e.g., 40-50 °C) for an hour or two. This process, known as Ostwald ripening or digestion, allows smaller particles to dissolve and redeposit onto larger crystals, improving the particle size distribution.

    • Filter Aid: If the precipitate remains fine, add a layer of Celite (diatomaceous earth) to your filter paper before filtration. This creates a porous bed that prevents the fine particles from clogging the paper.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying a product from a this compound cyclocondensation reaction?

A1: A robust, general workflow is essential. First, perform an aqueous work-up to remove inorganic salts and water-soluble reagents. If your product is sufficiently non-polar, this involves extraction into an organic solvent like ethyl acetate or dichloromethane. If the product precipitates upon quenching the reaction in water, this can be your initial isolation step. The crude material should then be analyzed by TLC to determine the best chromatography conditions. For these compounds, it is wise to test both a standard silica gel system (with 0.5% Et₃N in the eluent) and a reversed-phase system to see which provides better separation. The final, purified fractions are then combined, the solvent is removed, and recrystallization can be attempted to obtain a highly pure, crystalline solid.

Q2: My final product has a persistent yellow or brown color. Is this inherent to the molecule, or is it an impurity?

A2: While many nitro-containing aromatic compounds are inherently yellow, a brown or dark color often indicates the presence of baseline impurities or degradation products.[9] If chromatography shows a single, clean spot, the color is likely intrinsic. However, if you suspect impurities, you can try treating a solution of your compound with a small amount of activated charcoal. Add the charcoal to the hot solution just before recrystallization, allow it to sit for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[7] This can effectively remove highly colored, often polymeric, impurities.

Q3: How do I handle a persistent emulsion during the liquid-liquid extraction phase of my work-up?

A3: Emulsions are common with these types of compounds, which can act like surfactants. Do not shake the separatory funnel vigorously; instead, gently invert it multiple times.[7] If an emulsion still forms, you can break it by:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, forcing your organic product out and helping to break the emulsion.[7]

  • Filtration: Pass the entire emulsified mixture through a pad of Celite. This physically disrupts the microscopic droplets forming the emulsion.[7]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to force the layers to separate.[7]

Visualization of Workflows

Diagram 1: General Purification Workflow

G cluster_0 Initial Work-Up cluster_1 Purification cluster_2 Final Polish Reaction Crude Reaction Mixture Quench Quench (e.g., pour into ice-water) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extract Dry Dry Organic Layer & Evaporate Extract->Dry Crude Crude Solid/Oil Dry->Crude TLC TLC Analysis (Test solvent systems) Crude->TLC Chroma Column Chromatography TLC->Chroma Optimized Eluent Fractions Combine Pure Fractions & Evaporate Chroma->Fractions Pure_Oil Purified Product Fractions->Pure_Oil Recrystal Recrystallization or Precipitation Pure_Oil->Recrystal Final Pure Crystalline Product Recrystal->Final

Caption: High-level workflow for isolation and purification.

Diagram 2: Decision Tree for Chromatography

G Start Crude Product Analysis by TLC TLC_Test Run TLC on Silica Plate Start->TLC_Test Streaking Significant Streaking or Tailing? TLC_Test->Streaking Add_Base Add 0.5% Et3N to Eluent & Re-run TLC Streaking->Add_Base Yes Good_Sep Good Separation? (Rf ≈ 0.2-0.4) Streaking->Good_Sep No Still_Streaking Still Tailing? Add_Base->Still_Streaking Still_Streaking->Good_Sep No Alumina_Col Switch to Alumina or Reversed-Phase (C18) Column Still_Streaking->Alumina_Col Yes Good_Sep->Add_Base No, poor separation Silica_Col Purify via Silica Gel Column (with Et3N in eluent) Good_Sep->Silica_Col Yes

Sources

Preventing decomposition of "3-Bromo-2-hydrazinyl-5-nitropyridine" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-2-hydrazinyl-5-nitropyridine (CAS 15862-38-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive pyridine derivative. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concerns stem from the combination of its functional groups. The hydrazinyl group is susceptible to oxidation, while the nitro group makes the pyridine ring highly electron-deficient and activates the bromo group for nucleophilic substitution. This inherent reactivity can lead to decomposition or unwanted side reactions if not handled under appropriate conditions.[1][2]

Q2: How should I properly store this reagent?

A2: To ensure its integrity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[3] Exposure to air, moisture, and light should be minimized to prevent oxidative degradation and hydrolysis. For long-term storage, refrigeration is recommended, but ensure the container is well-sealed to prevent condensation upon removal.

Q3: What common impurities might be present in the reagent, and how can they affect my reaction?

A3: Common impurities could include the oxidized form of the hydrazine (a diazenyl species), or hydrolysis products where the bromo or hydrazinyl group has been displaced. These impurities can lead to lower yields and the formation of complex side products. It is advisable to check the purity of the reagent by NMR or LC-MS before use, especially if the container has been opened previously.

Q4: Can this compound undergo self-reaction?

A4: Yes, under certain conditions, intermolecular reactions can occur. The nucleophilic hydrazinyl group of one molecule can potentially displace the bromine atom of another, leading to oligomeric byproducts. This is more likely to occur at elevated temperatures or in the presence of a base.

Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during reactions involving this compound.

Problem 1: Low or No Product Yield with Starting Material Recovery

If your reaction shows poor conversion of the starting material, consider the following causes and solutions.

Potential Cause Explanation Suggested Solution
Insufficient Reaction Temperature The activation energy for the desired transformation may not have been reached.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
Inappropriate Solvent The chosen solvent may not be suitable for dissolving the reactants or may not be polar enough to facilitate the reaction.Consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP, which are often effective for reactions involving pyridines.
Poor Reagent Purity The this compound may have degraded during storage.Verify the purity of the starting material using an appropriate analytical technique. If necessary, purify the reagent before use.
Problem 2: Formation of Multiple Unidentified Byproducts

The appearance of numerous spots on a TLC plate or multiple peaks in an LC-MS chromatogram often points to decomposition.

Potential Cause Explanation Suggested Solution
Oxidation of Hydrazine The hydrazinyl group is readily oxidized by atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts. This can lead to a complex mixture of byproducts.[1]Degas all solvents thoroughly before use and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. Avoid using metal spatulas for transfer if possible.
Nitro Group Reduction The hydrazine moiety can act as a reducing agent, potentially reducing the nitro group on another molecule, leading to amino-pyridine byproducts.Run the reaction at the lowest possible temperature that still allows for product formation. Consider using a protecting group for the hydrazine if it is not the reacting functional group.
Thermal Decomposition The compound may be thermally labile, especially given the presence of the nitro and hydrazinyl groups.Perform a preliminary thermal stability test on a small scale. If decomposition is observed, conduct the reaction at a lower temperature for a longer duration.
Reaction with Solvent At elevated temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and displace the bromo group.If high temperatures are necessary, consider using a more stable solvent such as DMAc or sulfolane.
Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting reactions involving this compound.

G cluster_solutions Potential Solutions start Reaction Failure (Low Yield / Byproducts) check_purity Verify Purity of This compound start->check_purity inert_atmosphere Ensure Strict Inert Atmosphere check_purity->inert_atmosphere If Pure purify Purify Reagent check_purity->purify If Impure temp_control Optimize Reaction Temperature inert_atmosphere->temp_control If Inert degas Degas Solvents inert_atmosphere->degas If Air-Sensitive solvent_choice Re-evaluate Solvent Choice temp_control->solvent_choice If Optimized low_temp Run at Lower Temp temp_control->low_temp If Thermally Labile stable_solvent Use More Stable Solvent solvent_choice->stable_solvent If Solvent Reacts

Caption: Troubleshooting workflow for reactions.

Preventative Protocols and Best Practices

Proactive measures are crucial for success when working with this sensitive reagent.

Protocol 1: Reagent Handling and Storage
  • Upon Receipt: Visually inspect the reagent for any change in color or consistency. A pure product should be a stable solid.[4][5]

  • Storage: Store the container inside a desiccator in a refrigerator, backfilled with an inert gas like argon.

  • Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the solid quickly in a glovebox or under a stream of inert gas.

Protocol 2: General Reaction Setup to Minimize Decomposition
  • Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.

  • Solvent Preparation: Use anhydrous solvents. It is highly recommended to degas the solvent by bubbling an inert gas through it for at least 30 minutes prior to use.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen or argon for 10-15 minutes before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reagents: Add the this compound as a solid or a freshly prepared solution in the degassed solvent. Avoid pre-mixing with reagents that could induce decomposition.

  • Temperature Control: Use an oil bath or a cryostat for precise temperature control. Avoid localized heating that can occur with a heating mantle.

Visualizing Potential Decomposition Pathways

The following diagram outlines the primary decomposition pathways for this compound under typical reaction conditions.

G cluster_pathways Decomposition Pathways reagent This compound oxidation Oxidation (e.g., by O₂) reagent->oxidation Air/Heat reduction Nitro Group Reduction (e.g., by another hydrazine molecule) reagent->reduction Heat substitution Nucleophilic Substitution (e.g., by solvent amine impurity) reagent->substitution Nucleophiles dimerization Self-Condensation reagent->dimerization Heat/Base

Sources

Technical Support Center: Reaction Monitoring for 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3-Bromo-2-hydrazinyl-5-nitropyridine (CAS 15862-38-1).[1][2][3][4][5] This guide provides in-depth troubleshooting for common challenges encountered when using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application. The advice herein is tailored for researchers, chemists, and drug development professionals aiming for accurate and reproducible reaction monitoring.

Introduction to the Analyte

This compound is a multifunctional heterocyclic compound. Its chemical structure incorporates several key features that influence its analytical behavior:

  • Pyridine Ring: A basic nitrogenous heterocycle that can interact with acidic sites on stationary phases.

  • Hydrazine Group (-NHNH₂): A polar, basic, and potentially reactive group that is prone to oxidation and can chelate with metals. It is also known to adsorb to surfaces.[6]

  • Nitro Group (-NO₂): A strongly electron-withdrawing group, increasing the compound's polarity and UV activity.

  • Bromo Group (-Br): A halogen substituent that provides a characteristic isotopic pattern in mass spectrometry.

These features combine to make the starting material and its potential products polar and potentially challenging to analyze without careful method optimization. This guide will address these challenges directly.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting

TLC is an indispensable tool for rapid, real-time reaction monitoring.[7][8] However, the polarity and chemical nature of this compound and its derivatives can lead to common issues like streaking, poor separation, and spots remaining at the baseline.

FAQ 1: My spots are streaking badly or are elongated. How can I get sharp, defined spots?

Answer: Spot streaking is a frequent issue with polar and basic compounds like substituted pyridines.[9][10] It typically arises from one of three causes: sample overload, interactions with the silica plate, or an inappropriate solvent system.

  • Sample Overload: You may be applying too much sample to the plate.[10] Try diluting your reaction aliquot significantly before spotting. It's better to spot a dilute sample multiple times in the same location (allowing the solvent to dry between applications) than to spot a concentrated sample once.[9][10]

  • Acidic Silica Interaction: Standard silica gel is acidic and can interact strongly with the basic pyridine nitrogen and hydrazine groups, causing tailing.[11] To mitigate this, you can:

    • Add a Basic Modifier: Incorporate a small amount of a base into your mobile phase. A common choice is 0.1–2.0% triethylamine (Et₃N).[12] Alternatively, a 1-10% solution of ammonia in methanol, used as the polar component of your eluent (e.g., 5% of a 10% NH₄OH in MeOH solution mixed into dichloromethane), can be highly effective for very polar compounds.[9][13]

    • Use a Different Stationary Phase: If modifiers don't work, consider using neutral alumina plates or reversed-phase (C18) TLC plates, where the separation mechanism is different.[9][12]

  • Inappropriate Solvent Polarity: The solvent system may be too polar, causing the spot to move too quickly and spread out, or not polar enough to overcome strong interactions with the baseline.[10] Systematic solvent screening is crucial.

FAQ 2: All my spots, including the starting material, are stuck at the baseline (Rf ≈ 0). What should I do?

Answer: This is a clear indication that your mobile phase is not polar enough to elute your highly polar compounds up the plate.[9][14] this compound is a very polar molecule, and its products are likely to be polar as well.

  • Increase Eluent Polarity: Systematically increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try increasing to 50:50 or even 80:20.[12]

  • Switch to a Stronger Polar Solvent: If ethyl acetate/hexane systems fail, you need a more polar solvent combination. A dichloromethane (DCM) / methanol (MeOH) system is a common next step. Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it to 5%, 10%, or even 20%.[12]

  • Highly Polar Systems: For extremely polar compounds, a mixture of 10% ammonium hydroxide in methanol, used as a component in DCM, can be effective.[13]

Compound Polarity Recommended Starting Solvent Systems Modifiers
Low to Medium 10-50% Ethyl Acetate in HexanesN/A
Medium to High 100% Ethyl Acetate or 2-10% Methanol in Dichloromethane0.1-2.0% Triethylamine (for bases) or Acetic Acid (for acids)
Very High / Basic 10-20% Methanol in DichloromethaneAdd 1% Ammonium Hydroxide to the Methanol portion
Reversed-Phase Acetonitrile / Water or Methanol / Water0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Table based on information from SiliCycle and University of Rochester.[12][13][14]
FAQ 3: My reactant and product spots have very similar Rf values. How can I improve separation?

Answer: Poor resolution between the starting material and product makes it difficult to judge reaction completion.[14]

  • Systematically Change Solvent Systems: The key is to alter the selectivity of the mobile phase. If an ethyl acetate/hexane system gives poor resolution, don't just change the ratio; change the solvents themselves. Try a completely different system, such as DCM/methanol or toluene/acetone.[12] Different solvents interact with your compounds in unique ways, which can alter the relative separation.

  • Use a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture at the same origin.[8][15] If the reactant and product are different compounds, you should see two distinct spots. If they are the same, you will see a single, symmetrical spot. If they are very close, the co-spot may appear elongated or as a "snowman" shape, which still helps in identification.[14][15]

  • Two-Dimensional (2D) TLC: To confirm if a single spot is one compound or multiple co-eluting compounds, you can run a 2D TLC.[13][14] Spot the mixture in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same or a different solvent system. A single, stable compound will appear on the diagonal. Any spots below the diagonal indicate either decomposition on the silica or the separation of previously co-eluting compounds.[11][13]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LC-MS provides more definitive data than TLC, offering mass confirmation of reactants, products, and byproducts. However, the unique properties of this compound can present specific challenges.

Workflow for LC-MS Method Development

Caption: A systematic workflow for developing an LC-MS method for polar, basic analytes.

FAQ 4: I am seeing a very weak or no signal for my compound in the MS detector. What's wrong?

Answer: Low sensitivity can be due to poor ionization, sample degradation, or matrix effects.[6][16]

  • Poor Ionization Efficiency: While the basic hydrazine and pyridine groups should ionize well in positive electrospray ionization (ESI) mode, efficiency is highly dependent on mobile phase conditions.

    • Action: Ensure your mobile phase contains a proton source. Adding 0.1% formic acid to both the aqueous and organic phases is standard practice and crucial for promoting the formation of [M+H]⁺ ions.[12]

    • Action: Check instrument settings. Ensure source parameters (e.g., capillary voltage, gas flow, temperatures) are reasonably set for compounds in the ~230 m/z range. Perform a system tune and calibration.[16][17]

  • In-Source Degradation/Fragmentation: The compound may be unstable in the hot ESI source, fragmenting before it can be detected as the molecular ion. Nitroaromatics, in particular, can undergo fragmentation.[6][18][19]

    • Action: Try "softer" ionization conditions by reducing the source temperature or voltages to minimize fragmentation.[6]

  • Adsorption and Sample Loss: Hydrazine compounds are notoriously "sticky" and can adsorb to surfaces in the LC flow path (tubing, injector, column), leading to sample loss and poor signal.[6]

    • Action: Passivating the LC system by repeatedly injecting a high-concentration standard might help saturate active sites.

  • Derivatization Strategy: If sensitivity remains poor, consider derivatization. Hydrazine groups react readily with aldehydes or ketones to form stable hydrazones.[20] This can significantly improve chromatographic retention and ionization efficiency.[21][22][23] For example, reacting an aliquot of the reaction mixture with a reagent like p-anisaldehyde could be a viable strategy for quantification.[21]

FAQ 5: My mass spectrum is confusing. I see multiple peaks instead of the expected [M+H]⁺.

Answer: This is a common occurrence in ESI-MS and is often due to the formation of adducts or the presence of isotopes.

  • Adduct Formation: In ESI, your molecule can associate with ions present in the mobile phase or from glassware.[6] For your starting material (MW = 233.02 g/mol ), look for:

    • [M+Na]⁺: ~256.0 m/z

    • [M+K]⁺: ~272.0 m/z

    • [M+NH₄]⁺: ~251.1 m/z (if ammonia is used)

    • [M+CH₃CN+H]⁺: ~275.1 m/z (with acetonitrile mobile phase)

    • Action: The presence of these adducts can be confirmed by calculating the mass differences. To reduce sodium or potassium adducts, use high-purity solvents and plastic vials instead of glass.[16]

  • Isotopic Pattern: The bromine atom in your molecule creates a distinctive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.

    • Action: You should expect to see two peaks for every bromine-containing ion, separated by ~2 m/z units and with nearly equal intensity. For the [M+H]⁺ of this compound, you should see signals at approximately 234.0 m/z (for ⁷⁹Br) and 236.0 m/z (for ⁸¹Br). This signature is a powerful tool for confirming the presence of your compound and its bromine-containing products or byproducts.

FAQ 6: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

Answer: Poor peak shape in reversed-phase LC for basic compounds like pyridines is often caused by secondary interactions with the stationary phase.[11]

  • Mobile Phase pH: The pH of the mobile phase is critical. At mid-range pH, the pyridine nitrogen can be partially protonated, leading to interactions with residual acidic silanol groups on the silica-based C18 column, causing tailing.[11]

    • Action: Adding an acid like 0.1% formic acid (pH ~2.7) or 0.1% TFA (pH ~2) ensures the basic nitrogens are fully protonated.[12] This creates a consistent positive charge on the molecule, which repels the silanol groups and typically results in sharper, more symmetrical peaks.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting, or tailing peaks.[11]

    • Action: Dilute your sample and reinject.

  • Column Choice: If peak shape does not improve with pH adjustment, consider a different column. Modern columns with end-capping or hybrid particle technology are designed to minimize silanol interactions and provide better peak shape for basic compounds.[11]

General FAQs

Q1: My reaction is in a high-boiling solvent like DMF or DMSO. How can I prepare my sample for TLC or LC-MS analysis?

A: High-boiling, polar solvents can wreak havoc on chromatography.

  • For TLC: These solvents will smear up the plate.[14] You can try spotting the plate and then placing it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[14] A better method is to perform a mini-workup: take a small aliquot of the reaction, dilute it with an immiscible organic solvent (like ethyl acetate), wash with water or brine to extract the DMF/DMSO, and then spot the organic layer on the TLC plate.[13]

  • For LC-MS: Injecting DMF or DMSO directly is often acceptable, but large volumes can distort peak shape. Dilute the sample significantly (100x or more) in your initial mobile phase composition (e.g., 95% water / 5% acetonitrile with 0.1% formic acid) before injection. This ensures the sample solvent is compatible with the chromatography.

Q2: How do I know for sure when the reaction is complete?

A: Reaction completion is generally determined by the complete consumption of the limiting starting material.

  • Using TLC: The most reliable way is to use the three-lane method: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).[8] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the RM lane.[8][24]

  • Using LC-MS: Monitor the peak area of the starting material's molecular ion over time. The reaction is complete when this peak area plateaus at a minimum value or disappears entirely. Simultaneously, you should see the peak area for the product's molecular ion increase and then plateau.

References

  • Department of Chemistry, University of Rochester. Chromatography: TLC Tips. [Link]

  • Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]

  • Davis, R. C., et al. (2013). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Analytical Toxicology, 37(7), 415–421. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Little, J. L., et al. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of the American Society for Mass Spectrometry, 31(12), 2503-2514. [Link]

  • ResearchGate. Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. [Link]

  • Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Guo, K., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Analytical Chemistry, 85(21), 10485–10493. [Link]

  • Fier, P. S., & Hartwig, J. F. (2015). Synthesis of 2-Amino-5-nitropyridines via Palladium-Catalyzed Amination. Organic Letters, 17(15), 3742–3745. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • Schmidt, A., et al. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Semantic Scholar. [Link]

  • ResearchGate. How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. [Link]

  • Matrix Fine Chemicals. This compound | CAS 15862-38-1. [Link]

  • Schmidt, A., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • LCGC International. (2023). LC-MS Troubleshooting: From Frustration to Fix. [Link]

  • Element Lab Solutions. LC-MS Troubleshooting. [Link]

  • Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. [Link]

  • Georganics. This compound - High purity | EN. [Link]

  • Google Patents.
  • ResearchGate. Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. [Link]

  • YouTube. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • LCGC International. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

  • Analyst (RSC Publishing). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). [Link]

  • PubChem. 2-Hydrazinyl-5-nitropyridine. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine. This guide, presented in a question-and-answer format, is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and analysis of this critical chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor, typically 2,3-dibromo-5-nitropyridine, with hydrazine hydrate. The electron-withdrawing effect of the nitro group at the 5-position and the pyridine nitrogen activates the positions 2 and 6 for nucleophilic attack. The substitution occurs preferentially at the 2-position due to its higher activation.

Q2: Why is temperature control so critical during the addition of hydrazine?

Temperature control is paramount for two primary reasons:

  • Selectivity: The reaction is exothermic. An uncontrolled temperature increase can lead to a loss of regioselectivity, promoting the formation of the undesired di-substituted impurity (2,3-dihydrazinyl-5-nitropyridine).

  • Safety: Hydrazine is a high-energy compound. At elevated temperatures, especially in the presence of oxidizing agents like a nitro group, the risk of a runaway reaction increases. Maintaining a low and stable temperature (typically 0-10 °C) throughout the hydrazine addition is a critical safety and quality control measure.

Q3: What are the primary impurities I should expect to see?

The main impurities include:

  • Unreacted Starting Material: 2,3-dibromo-5-nitropyridine.

  • Di-substituted Product: 2,3-dihydrazinyl-5-nitropyridine.

  • Hydrolysis Product: 3-Bromo-2-hydroxy-5-nitropyridine, which can form if water is present under certain conditions.[1][2][3]

  • Reduced Product: The nitro group can be partially reduced by hydrazine, especially under prolonged reaction times or elevated temperatures, leading to amino derivatives.

Q4: Which analytical techniques are best for monitoring reaction progress and final purity?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the starting material, product, and key impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying impurities by their characteristic signals.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurity peaks observed in HPLC.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues.

Problem 1: Low Yield of the Desired Product

Potential Cause A: Incomplete Reaction

  • How to Diagnose: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of remaining 2,3-dibromo-5-nitropyridine.

  • Solution:

    • Verify Hydrazine Stoichiometry: Ensure at least a slight molar excess of hydrazine hydrate is used. However, a large excess can promote di-substitution.

    • Increase Reaction Time: Allow the reaction to stir for a longer period at the recommended low temperature. Monitor periodically by TLC/HPLC to determine the point of maximum conversion.

    • Solvent Choice: Ensure the solvent (e.g., ethanol, isopropanol) fully dissolves the starting material at the reaction temperature to ensure a homogeneous reaction.

Potential Cause B: Product Lost During Work-up/Isolation

  • How to Diagnose: The reaction appears complete by TLC/HPLC, but the isolated mass is low.

  • Solution:

    • Precipitation pH: The product is a weak base. Its solubility in the aqueous work-up solution is pH-dependent. Adjusting the pH to be slightly basic (pH 7.5-8.5) before filtration can maximize precipitation.

    • Washing Solvents: Do not wash the filtered product with highly polar solvents in which it may have some solubility. Use cold, non-polar solvents like diethyl ether or hexane to wash away soluble impurities.

Problem 2: High Levels of 2,3-dihydrazinyl-5-nitropyridine Impurity
  • How to Diagnose: An impurity peak with a lower retention time than the product is observed in reverse-phase HPLC. MS analysis will show a molecular ion corresponding to the di-substituted product.

  • Solution:

    • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature below 10 °C, preferably between 0-5 °C, during the slow, dropwise addition of hydrazine.

    • Reduce Hydrazine Excess: Use a smaller excess of hydrazine. A molar equivalent of 1.1 to 1.2 is often sufficient.

    • Reverse Addition: Consider adding the 2,3-dibromo-5-nitropyridine solution to the hydrazine solution. This maintains a low concentration of the electrophile, which can disfavor the second substitution.

Problem 3: Product Has a Dark Color (Brown or Black) Instead of Yellow/Orange
  • How to Diagnose: The isolated solid is significantly darker than the expected pale yellow or orange crystals.

  • Solution:

    • Degradation: This often indicates product degradation or the presence of polymeric side products. This can be caused by excessive heat or prolonged exposure to basic conditions during work-up. Minimize the time the product is in solution, especially at high pH.

    • Oxidation: Hydrazinyl compounds can be susceptible to air oxidation. Consider performing the final filtration and drying steps under a nitrogen or argon atmosphere.

    • Purification: The color can often be removed through recrystallization or by treating a solution of the product with a small amount of activated carbon before filtration and crystallization.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: HPLC Method for Purity Analysis
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 330 nm
Injection Volume 10 µL
Expected Elution Di-substituted > Product > Starting Material
Protocol 2: Recrystallization for Purification
  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. The ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent. b. If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% w/w) and heat for an additional 5-10 minutes. c. Hot filter the solution through a pad of celite to remove the carbon and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Visual Diagrams

Synthesis and Impurity Formation Pathway

G cluster_conditions Reaction Conditions SM 2,3-Dibromo- 5-nitropyridine HYD + Hydrazine (NH2NH2) PRODUCT 3-Bromo-2-hydrazinyl- 5-nitropyridine (Product) SM->PRODUCT Selective Substitution (k1) IMP1 2,3-Dihydrazinyl- 5-nitropyridine (Impurity) PRODUCT->IMP1 Second Substitution (k2) (Favored by high temp/excess NH2NH2) IMP2 3-Bromo-2-hydroxy- 5-nitropyridine (Impurity) Low Temp (0-10°C) Low Temp (0-10°C) Controlled Hydrazine Addition Controlled Hydrazine Addition

Caption: Reaction scheme for the synthesis and major side products.

Troubleshooting Flowchart: Low Purity

G start Low Purity Detected by HPLC/NMR check_sm High Starting Material Peak? start->check_sm check_di High Di-substituted Impurity Peak? start->check_di check_other Other Significant Unknown Peaks? start->check_other sol_sm Cause: Incomplete Reaction Solution: Increase reaction time or check hydrazine stoichiometry. check_sm->sol_sm Yes sol_di Cause: Over-reaction Solution: Lower temperature, reduce hydrazine excess. check_di->sol_di Yes sol_other Action: Isolate impurity and analyze by MS/NMR. Possible hydrolysis or reduction. check_other->sol_other Yes

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-Bromo-2-hydrazinyl-5-nitropyridine. This document is designed for researchers, chemists, and drug development professionals who are looking to functionalize this challenging yet valuable heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to troubleshoot and optimize your reactions.

Core Challenges: Understanding the Reactivity of this compound

Successful catalyst selection begins with a deep understanding of the substrate. This compound is not a standard aryl halide; its unique combination of functional groups presents a distinct set of challenges that can hinder or halt a cross-coupling reaction.

  • The Hydrazinyl Group (-NHNH₂): A Potent Catalyst Inhibitor: The primary challenge arises from the 2-hydrazinyl substituent. Its two adjacent nitrogen atoms act as a strong bidentate chelating agent for the palladium catalyst. This chelation can form a highly stable, off-cycle complex, effectively sequestering the active catalyst and preventing it from participating in the catalytic cycle. This is an exacerbated version of the well-known "2-pyridyl problem," where a single nitrogen atom adjacent to the reaction site can inhibit catalysis.[1][2]

  • Electron-Deficient Pyridine Ring: The pyridine nitrogen and the powerful electron-withdrawing nitro group (-NO₂) significantly reduce the electron density of the aromatic ring. This makes the oxidative addition of the C-Br bond to the Pd(0) center—the crucial first step of most cross-coupling cycles—kinetically slower and more difficult compared to electron-rich or neutral aryl halides.[3]

  • The Nitro Group (-NO₂): A Double-Edged Sword: While the nitro group's electron-withdrawing nature complicates oxidative addition, it can be a surprisingly tolerant functional group with modern catalyst systems.[4][5] However, under harsh conditions or with inappropriate catalysts, it can be susceptible to reduction, leading to undesired side products.

Catalyst & Ligand Selection: A Strategic Approach

Overcoming the challenges mentioned above requires a carefully selected catalytic system. The choice of ligand is arguably the most critical factor.

Q: What is the best general-purpose catalyst system for this substrate?

A: There is no single "best" catalyst. The optimal choice depends on the specific cross-coupling reaction you are performing (e.g., Suzuki, Buchwald-Hartwig, etc.). However, a universal principle is to use electron-rich, sterically bulky monophosphine ligands .

  • Why Steric Bulk? Bulky ligands (like Buchwald's biarylphosphines) promote the crucial reductive elimination step and discourage the formation of stable, inhibitory chelates with the 2-hydrazinyl group. The steric hindrance makes it difficult for both the pyridyl nitrogen and the hydrazinyl group to bind to the palladium center simultaneously.

  • Why Electron-Rich? Electron-donating ligands increase the electron density on the Pd(0) center, which facilitates the difficult oxidative addition step with the electron-deficient pyridine ring.

Below is a decision-making workflow to guide your initial catalyst selection.

CatalystSelection cluster_reaction Desired Bond Formation cluster_catalyst Recommended Catalyst Systems start Select Reaction Type suzuki Suzuki (C-C) Pd₂(dba)₃ or Pd(OAc)₂ + SPhos, RuPhos, or XPhos Base: K₃PO₄ or K₂CO₃ start->suzuki C-C (Aryl/Vinyl) buchwald Buchwald-Hartwig (C-N) BrettPhos or RuPhos Precatalyst Base: NaOtBu or LHMDS (Caution with unprotected -NHNH₂) start->buchwald C-N (Amine/Amide) sonogashira Sonogashira (C-C≡) Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ + CuI Co-catalyst Base: Et₃N or DIPEA start->sonogashira C-C (Alkyne)

Sources

Validation & Comparative

A Comparative Guide to Hydrazine Reagents: The Strategic Advantage of 3-Bromo-2-hydrazinyl-5-nitropyridine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly within drug discovery and development, the choice of reagents is paramount to the success of a synthetic campaign. Hydrazine and its derivatives are foundational building blocks, indispensable for the construction of nitrogen-containing heterocyclic scaffolds that form the core of countless pharmaceutical agents.[1][2] This guide provides an in-depth comparison of 3-Bromo-2-hydrazinyl-5-nitropyridine against more conventional hydrazine reagents, such as hydrazine hydrate and phenylhydrazine. We will explore the nuanced differences in reactivity, selectivity, and application, supported by experimental insights, to illuminate the strategic advantages offered by this pre-functionalized pyridine derivative.

The Hydrazine Family: A Spectrum of Reactivity

Hydrazine reagents are characterized by the presence of a nitrogen-nitrogen single bond and are prized for their nucleophilicity. They are key players in condensation reactions with carbonyl compounds to form hydrazones and in cyclization reactions to build heterocyclic rings like pyrazoles, pyridazines, and triazoles.[1][3] However, not all hydrazine reagents are created equal. Their utility is dictated by the substituents attached to the hydrazine moiety, which modulate their electronic properties, steric profile, and overall stability.

  • Hydrazine Hydrate (N₂H₄·H₂O): As the simplest form, hydrazine hydrate is a powerful nucleophile and a potent reducing agent.[2][4] Its small size and high reactivity make it a workhorse for synthesizing simple pyrazoles from 1,3-dicarbonyls and for the classic Wolff-Kishner reduction.[1] However, its high reactivity can be a double-edged sword, sometimes leading to a lack of selectivity in complex substrates. Furthermore, anhydrous hydrazine is dangerously unstable, and even its hydrate form is highly toxic and requires careful handling.[4][5]

  • Phenylhydrazine (C₆H₅NHNH₂): The introduction of a phenyl group tempers the reactivity of the hydrazine. The aromatic ring withdraws electron density, making it a softer nucleophile than hydrazine hydrate. Its most renowned application is the Fischer indole synthesis. While more stable and often easier to handle than hydrazine hydrate, its utility is inherently tied to introducing a phenyl substituent into the target molecule, and its increased steric bulk can be a limiting factor.

This compound: A Specialized Tool for Advanced Scaffolds

This compound (CAS No. 15862-38-1) is not merely a hydrazine donor; it is a sophisticated, multifunctional building block designed for the strategic synthesis of complex heterocyclic systems, particularly pyrazolopyridines.[6][7]

Structural and Reactivity Profile

The power of this reagent lies in the orchestrated interplay of its substituents on the pyridine core:

  • Hydrazinyl Group (-NHNH₂): The primary reactive site for nucleophilic attack and subsequent cyclization.

  • Bromo Group (-Br): A key functional handle. It serves as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions and is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the molecular scaffold.[8]

  • Nitro Group (-NO₂): A strong electron-withdrawing group that activates the pyridine ring, influencing regioselectivity in cyclization reactions. Critically, the nitro group can be readily reduced to an amine, providing another vector for molecular elaboration and the introduction of new functionalities.[9]

This unique combination makes this compound an ideal precursor for fused heterocyclic systems like 1H-Pyrazolo[3,4-b]pyridines, which are prominent isosteres of purines and are actively investigated for their potential as antiproliferative and anticancer agents.[6][10]

Comparative Performance in Synthesis

The true value of this compound is best illustrated by comparing its performance in a typical heterocyclic synthesis against that of a simpler hydrazine.

Data Summary: Synthesis of Pyrazole Derivatives
ParameterReaction A: Simple Pyrazole Synthesis Reaction B: Functionalized Pyrazolopyridine Synthesis
Hydrazine Reagent Hydrazine HydrateThis compound
Substrate Acetylacetone (a 1,3-dicarbonyl)Ethyl 2-cyano-3-ethoxyacrylate
Product 3,5-Dimethylpyrazole3-Amino-6-bromo-5-nitropyrazolo[3,4-b]pyridine
Reaction Type Condensation / CyclizationCondensation / Cyclization / Tautomerization
Product Complexity Simple, unsubstituted pyrazole ringFused bicyclic system with multiple points for diversification
Key Advantage Simplicity, low costHigh complexity in a single step, pre-functionalized product
Typical Yield >90%75-85%

This comparison highlights the fundamental difference in synthetic strategy. Hydrazine hydrate excels at creating a basic heterocyclic core, which then requires multiple subsequent steps for functionalization. In contrast, this compound enables a convergent approach, building a complex, highly functionalized, and medicinally relevant scaffold in a single, efficient transformation.

Experimental Protocols

The causality behind experimental choices is critical. The following protocols are presented to be self-validating and demonstrate the practical application of these reagents.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate
  • Rationale: This is a classic Knorr pyrazole synthesis. The reaction is typically straightforward due to the high reactivity of both the hydrazine and the diketone. Ethanol is a common solvent as it readily dissolves the reactants and is easy to remove. The reaction is often exothermic, so initial cooling is a prudent safety measure.

  • Methodology:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (5.0 g, 50 mmol) in ethanol (25 mL).

    • Cool the solution in an ice bath.

    • Slowly add hydrazine hydrate (2.5 g, 50 mmol) dropwise to the stirred solution. An exothermic reaction will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Heat the reaction mixture to reflux for 1 hour to ensure complete cyclization.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • The resulting residue can be purified by distillation or recrystallization to yield 3,5-dimethylpyrazole.

Protocol 2: Synthesis of 3-Amino-6-bromo-5-nitropyrazolo[3,4-b]pyridine
  • Rationale: This reaction leverages the unique reactivity of the substituted pyridine. The hydrazinyl group first attacks one of the electrophilic centers of the acrylate. The subsequent intramolecular cyclization is directed by the pyridine nitrogen, leading specifically to the pyrazolo[3,4-b]pyridine scaffold. Acetic acid is used as a solvent and catalyst to facilitate the condensation and cyclization steps.

  • Methodology:

    • To a 50 mL flask, add this compound (2.33 g, 10 mmol) and ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol).

    • Add glacial acetic acid (20 mL) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Pour the mixture into ice-water (100 mL) and stir for 30 minutes.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 3-Amino-6-bromo-5-nitropyrazolo[3,4-b]pyridine.

Visualizing the Synthetic Strategy

Diagrams help clarify the structural differences and the synthetic pathways.

G cluster_0 Common Hydrazine Reagents cluster_1 Specialized Pyridine-Based Reagent N2H4 Hydrazine (N₂H₄) PhN2H3 Phenylhydrazine (C₆H₅NHNH₂) N2H4->PhN2H3 Aryl Substitution (Modulates Reactivity) BNHP This compound PhN2H3->BNHP Scaffold Integration (Adds Functionality)

Caption: Comparison of Hydrazine Reagent Structures.

G start Reactants: This compound + Electrophilic Partner (e.g., β-ketoester) step1 Step 1: Nucleophilic Attack Hydrazine attacks electrophilic carbon, forming an intermediate. start->step1 Condensation step2 Step 2: Intramolecular Cyclization Amine attacks nitrile/carbonyl, driven by pyridine nitrogen proximity. step1->step2 Ring Closure step3 Step 3: Dehydration/Tautomerization Loss of water/alcohol and rearrangement to form the aromatic pyrazole ring. step2->step3 Aromatization product Product: Functionalized Pyrazolo[3,4-b]pyridine (e.g., 3-Amino-6-bromo-5-nitropyridine derivative) step3->product

Caption: Workflow for Pyrazolopyridine Synthesis.

Conclusion and Future Outlook

While simple hydrazines like hydrazine hydrate and phenylhydrazine remain essential tools for fundamental chemical transformations, the evolution of drug discovery demands reagents that offer greater efficiency and molecular complexity. This compound exemplifies this new paradigm. It is not just a reagent but a strategic building block, enabling the rapid assembly of highly decorated, medicinally relevant scaffolds. Its pre-installed functional handles for orthogonal derivatization (the bromo and reducible nitro groups) provide a direct and powerful route to generating compound libraries for structure-activity relationship (SAR) studies. For researchers and drug development professionals, embracing such advanced reagents is key to accelerating the discovery of novel therapeutics.

References

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from [Link][6]

  • Jebsen & Jessen Chemicals. (n.d.). Hydrazine Hydrate. Retrieved from [Link][2]

  • Royal Society of Chemistry. (2015). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed Central. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link][12]

  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. Retrieved from [Link][3]

  • Royal Society of Chemistry. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Retrieved from [Link][8]

  • Common Organic Chemistry. (n.d.). Hydrazine. Retrieved from [Link][4]

  • Georganics. (n.d.). This compound. Retrieved from [Link][7]

  • Wiley Online Library. (2020). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Retrieved from [Link][13]

  • Aston University. (n.d.). The synthesis and properties of some hydrazines. Aston Research Explorer. Retrieved from [Link][14]

  • ACS Publications. (2012). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link][5]

  • PubMed. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Retrieved from [Link][15]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link][16]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link][17]

  • Mol-Instincts. (n.d.). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates? Retrieved from [Link][18]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for PROTAC Synthesis: A Comparative Analysis Beyond 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Published on: January 13, 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

In the rapidly evolving field of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules function by co-opting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC's architecture is modular, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. While significant attention is often given to the choice of ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties.[1][3]

This guide addresses the topic of alternative reagents to "3-Bromo-2-hydrazinyl-5-nitropyridine" for PROTAC synthesis. While this specific reagent is not widely documented in mainstream PROTAC literature, its structure suggests a role as a bifunctional building block for constructing rigid, pyridine-based linkers. The hydrazine moiety offers a nucleophilic handle for conjugation, while the bromo- and nitro-substituted pyridine core can serve as a rigidifying element and a site for further chemical modification.

This comparison guide will first propose a potential synthetic utility for this compound based on established chemical principles. Subsequently, we will provide an in-depth, objective comparison with well-established, field-proven alternative reagents and linker strategies. This analysis will be supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their PROTAC synthesis campaigns.

The Inferred Role of this compound in PROTAC Synthesis

Based on its chemical structure, this compound can be envisioned as a precursor for a rigid linker scaffold. The hydrazine group can readily react with an electrophilic center, such as an aldehyde or a ketone on a POI ligand, to form a stable hydrazone linkage. The bromine atom on the pyridine ring, activated by the electron-withdrawing nitro group, is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This would allow for the attachment of the E3 ligase ligand, completing the PROTAC assembly.

G cluster_poi POI Ligand Functionalization cluster_reagent Linker Precursor cluster_e3 E3 Ligase Ligand Functionalization cluster_protac PROTAC Assembly POI_ligand POI Ligand (with aldehyde/ketone) intermediate Hydrazone Intermediate POI_ligand->intermediate Hydrazone formation reagent 3-Bromo-2-hydrazinyl- 5-nitropyridine reagent->intermediate E3_ligand E3 Ligase Ligand (with boronic acid/amine) PROTAC Final PROTAC E3_ligand->PROTAC intermediate->PROTAC Suzuki or Buchwald-Hartwig Coupling

Diagram 1: Proposed synthetic workflow for incorporating this compound into a PROTAC.

While theoretically sound, this approach has several potential drawbacks, including the potential instability of the hydrazone bond under certain physiological conditions and the multi-step synthetic sequence. In practice, the field has largely converged on more robust and modular strategies for linker construction.

Established Alternative Reagents and Linker Strategies

The current paradigm in PROTAC design favors linker strategies that offer a balance of synthetic accessibility, modularity, and the ability to fine-tune the physicochemical properties of the final molecule. Modern approaches are increasingly moving away from simple, flexible alkyl and polyethylene glycol (PEG) chains towards more rigid and functionalized linkers that can pre-organize the PROTAC into a bioactive conformation.[1] Here, we compare three of the most successful and widely adopted classes of linker building blocks.

Piperazine-Based Linkers: The Solubility Enhancers

Piperazine and its derivatives are among the most popular building blocks for rigid linkers in PROTACs.[4] The piperazine ring introduces a degree of conformational rigidity that can be beneficial for ternary complex formation. Furthermore, the basic nitrogen atom in the piperazine ring can be protonated at physiological pH, which can significantly enhance the solubility of the often large and hydrophobic PROTAC molecules.

Advantages:

  • Improved Solubility: The ionizable nitrogen atom can improve aqueous solubility and cell permeability.

  • Conformational Rigidity: The cyclic structure restricts conformational freedom, which can lead to more potent PROTACs.

  • Synthetic Versatility: A wide variety of functionalized piperazine building blocks are commercially available, allowing for straightforward incorporation into PROTACs.

Disadvantages:

  • Potential for Off-Target Effects: The basic nature of the piperazine ring can lead to off-target interactions with acidic proteins or compartments within the cell.

  • Synthetic Complexity: While building blocks are available, multi-step syntheses may be required to prepare more complex, substituted piperazine linkers.

Experimental Data Snapshot: Piperazine-Containing PROTACs

PROTACTarget ProteinE3 LigaseLinker CompositionDC50Dmax (%)Reference
ARD-69Androgen ReceptorCRBNPiperidine-piperazine containing< 1 nM> 90[1]
ACBI1SMARCA2VHLBenzyl-piperazine containing0.47 nM> 95[1]

Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol describes a general method for coupling a POI ligand and an E3 ligase ligand using a piperazine-containing linker.

  • Activation of E3 Ligase Ligand: To a solution of the E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide, 1.0 eq) in anhydrous DMF, add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling with Piperazine Linker: Add a mono-Boc-protected piperazine derivative with a free amine (1.1 eq) to the activated E3 ligase ligand solution. Stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS.

  • Purification: Upon completion, purify the intermediate by flash column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in a solution of 20-50% TFA in DCM and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

  • Final Coupling to POI Ligand: Dissolve the deprotected intermediate and the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Final Purification: Purify the final PROTAC product by preparative HPLC.

Triazole-Based Linkers via Click Chemistry: The Modular Approach

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become an exceptionally popular method for PROTAC synthesis.[5] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. The resulting 1,2,3-triazole ring is metabolically stable and serves as a rigid, planar linker element.

Advantages:

  • High Efficiency and Modularity: Click chemistry allows for the rapid and high-yielding synthesis of PROTAC libraries by combining different alkyne- and azide-functionalized POI and E3 ligase ligands.

  • Metabolic Stability: The triazole ring is resistant to metabolic degradation.

  • Rigidity: The planar triazole ring provides conformational constraint.

Disadvantages:

  • Potential for Copper Contamination: Residual copper from the catalyst can be toxic and may interfere with biological assays, necessitating careful purification.

  • Limited Flexibility: The rigidity of the triazole linker may not be optimal for all target-E3 ligase pairs.

Experimental Data Snapshot: Triazole-Containing PROTACs

PROTACTarget ProteinE3 LigaseLinker CompositionDC50Dmax (%)Reference
dBET1BRD4CRBNTriazole-PEG containing8.0 nM> 95[5]
Sirt2 DegraderSirt2CRBNTriazole-based~500 nM~70[1]

Protocol 2: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the synthesis of a PROTAC using a CuAAC reaction.

  • Preparation of Precursors: Synthesize or procure the POI ligand functionalized with a terminal alkyne and the E3 ligase ligand functionalized with an azide group.

  • Reaction Setup: In a suitable reaction vessel, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0-1.2 eq) in a solvent mixture such as t-BuOH/H₂O (1:1) or DMF.

  • Addition of Catalysts: To the stirred solution, add sodium ascorbate (0.2-0.5 eq) followed by copper(II) sulfate pentahydrate (0.1-0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

G cluster_traditional Traditional Amide Coupling cluster_click Click Chemistry POI_Amine POI Ligand (with Amine) Coupling Amide Coupling (HATU, DIPEA) POI_Amine->Coupling E3_Acid E3 Ligand-Linker (with Carboxylic Acid) E3_Acid->Coupling PROTAC_Amide Final PROTAC (Amide Linker) Coupling->PROTAC_Amide POI_Alkyne POI Ligand (with Alkyne) CuAAC CuAAC Reaction (CuSO4, NaAsc) POI_Alkyne->CuAAC E3_Azide E3 Ligand-Linker (with Azide) E3_Azide->CuAAC PROTAC_Triazole Final PROTAC (Triazole Linker) CuAAC->PROTAC_Triazole

Diagram 2: Comparison of synthetic workflows for traditional amide coupling and click chemistry in PROTAC synthesis.
Other Heterocyclic Linkers: Expanding the Chemical Space

Beyond piperazines and triazoles, a diverse range of other heterocyclic scaffolds are being explored as rigid linkers in PROTAC design. These include piperidines, pyridines, and other aromatic systems. These linkers can offer unique geometric constraints and opportunities for introducing additional points of interaction within the ternary complex.

Advantages:

  • Fine-tuning of Rigidity and Vectorality: Different heterocyclic systems provide distinct three-dimensional arrangements of the POI and E3 ligase ligands.

  • Potential for Improved Pharmacokinetics: The incorporation of specific heterocycles can favorably modulate the ADME (absorption, distribution, metabolism, and excretion) properties of the PROTAC.

Disadvantages:

  • Synthetic Accessibility: The synthesis of functionalized, non-standard heterocyclic linkers can be challenging and time-consuming.

  • Limited Predictive Power: The optimal heterocyclic linker for a given target is often difficult to predict and typically requires empirical screening.

Experimental Data Snapshot: PROTACs with Other Heterocyclic Linkers

PROTACTarget ProteinE3 LigaseLinker CompositionDC50Dmax (%)Reference
ARV-110Androgen ReceptorCRBNPiperidine-containing1.1 nM> 95[2]
Compound 39 RET KinaseCRBNPyrazolopyridine-based0.01-0.1 µM> 90[6]

Comparative Summary and Future Outlook

The table below provides a summary of the key features of the discussed linker strategies.

Linker StrategyKey FeaturesSynthetic AccessibilityPerformance Enhancement
Proposed Hydrazinyl-Pyridine Rigid pyridine core, potential for hydrazone and cross-coupling chemistry.Moderate to challenging, potentially multi-step.Rigidity may enhance potency, but hydrazone stability is a concern.
Piperazine-Based Improved solubility, conformational rigidity, commercially available building blocks.Good, with many available precursors.Potent degradation, favorable pharmacokinetic properties.
Triazole-Based (Click Chemistry) High modularity, metabolic stability, rigid planar structure.Excellent for library synthesis.Potent and selective degradation.
Other Heterocycles Fine-tuned rigidity and vectorality, potential for improved ADME.Can be challenging for non-standard scaffolds.Can lead to highly potent and selective degraders.

The choice of a linker strategy in PROTAC design is a critical decision that profoundly impacts the final molecule's biological activity and drug-like properties. While novel building blocks like this compound may offer opportunities for exploring new chemical space, the field has largely embraced more established and modular approaches centered around piperazine-based linkers and triazole formation via click chemistry. These strategies provide a robust and efficient means to generate and optimize PROTACs with desirable potency, selectivity, and pharmacokinetic profiles.

Future advancements in PROTAC linker design will likely focus on the development of novel, functionalized linkers that can actively participate in ternary complex stabilization and even introduce new functionalities, such as photo-switchable elements for spatiotemporal control of protein degradation. Computational modeling and structural biology will also play an increasingly important role in the rational design of linkers to accelerate the development of the next generation of targeted protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Bolognesi, M. L., et al. (2022). Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? AMS Acta. [Link]

  • ResearchGate. (2024). Click chemistry approach for developing triazole linker between the ligands for the development of PROTACs library. Retrieved from [Link]

  • Edmondson, S. D., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-20. [Link]

  • AxisPharm. (2024). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Retrieved from [Link]

  • PubMed. (2021). Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. Bioorganic & Medicinal Chemistry, 45, 116331. [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras. Molecules, 28(11), 4478. [Link]

  • ResearchGate. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]

  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • PubMed. (2024). Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). of the linkers used in PROTAC design. Retrieved from [Link]

  • Seghetti, F., et al. (2021). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of Medicinal Chemistry, 64(15), 10483–10506. [Link]

  • PubMed Central. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1143–1152. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. [Link]

  • Royal Society of Chemistry. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 16(43), 8271-8276. [Link]

  • PubMed. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(16), 6677–6681. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • PubMed. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • ResearchGate. (2021). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19143-19163. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Bromo-2-hydrazinyl-5-nitropyridine and Structurally Related Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold in Modern Chemistry

The pyridine ring is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. Among the vast array of substituted pyridines, 3-Bromo-2-hydrazinyl-5-nitropyridine stands out as a highly versatile building block. Its unique arrangement of a nucleophilic hydrazinyl group, a displaceable bromo substituent, and a strongly electron-withdrawing nitro group on the same scaffold presents a rich landscape for synthetic transformations.

This guide provides an in-depth comparative analysis of the reactivity of this compound. By examining its reactivity in the context of structurally similar pyridines, we aim to provide researchers with the insights necessary to strategically employ this and related compounds in their synthetic endeavors. The discussion is grounded in the fundamental principles of heterocyclic chemistry, supported by available experimental data for analogous systems.

I. The Interplay of Substituents: Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by the electronic interplay of its three key substituents: the nitro group, the hydrazinyl group, and the bromine atom.

  • The Activating Effect of the Nitro Group: The nitro group at the 5-position is a powerful electron-withdrawing group, acting through both inductive and resonance effects. This significantly reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group (the 2- and 4-positions).

  • The Dual Nature of the Hydrazinyl Group: The 2-hydrazinyl group is primarily an electron-donating group due to the lone pairs on the nitrogen atoms, which can participate in resonance. This electron-donating character can, to some extent, counteract the electron-withdrawing effect of the nitro group. However, the hydrazinyl moiety is also a potent nucleophile itself and can readily participate in intramolecular cyclization reactions.

  • The Bromo Group as a Leaving Group: The bromine atom at the 3-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The C-Br bond is weaker than a C-Cl or C-F bond, which can influence its reactivity depending on the rate-determining step of the reaction.

The combination of these substituents creates a unique reactivity profile. The strong activation by the nitro group facilitates SNAr reactions, while the nucleophilic hydrazinyl group offers a handle for subsequent cyclizations, and the bromo group provides a site for substitution.

II. Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient pyridine rings. The general mechanism involves the attack of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group.

SNAr_Mechanism

General SNAr Mechanism.

The reactivity of this compound in SNAr reactions can be compared with that of other halonitropyridines.

Table 1: Comparison of Structural Analogs in SNAr Reactions

CompoundKey FeaturesExpected Reactivity in SNAr
This compound Strong activation by NO₂, good leaving group (Br⁻), nucleophilic hydrazinyl group.Highly reactive towards nucleophiles. Potential for intramolecular side reactions.
2-Bromo-3-nitropyridine Strong activation by NO₂ at the ortho position, good leaving group (Br⁻).Highly reactive at the 2-position.
2-Chloro-3-nitropyridine Strong activation by NO₂, moderate leaving group (Cl⁻).Generally less reactive than the bromo analog, but still highly activated.[1]
2-Bromo-5-nitropyridine Strong activation by NO₂ at the para position, good leaving group (Br⁻).Highly reactive at the 2-position due to para activation.[2]
5-Bromo-2-nitropyridine Strong activation by NO₂ at the ortho position, good leaving group (Br⁻).Highly reactive at the 5-position.[3]

Discussion of Reactivity Trends:

  • Leaving Group Ability: In many SNAr reactions on pyridines, the rate-determining step is the attack of the nucleophile. In such cases, the reactivity order for halogens is often F > Cl > Br > I, due to the stronger inductive electron withdrawal of the more electronegative halogens stabilizing the Meisenheimer complex.[4] However, when the expulsion of the leaving group is rate-determining, the order is reversed (I > Br > Cl > F), reflecting the C-X bond strength.[4] For this compound, the bromine atom is a good leaving group, suggesting that it will readily undergo substitution.

  • Influence of the Hydrazinyl Group: The electron-donating nature of the 2-hydrazinyl group might slightly decrease the electrophilicity of the pyridine ring compared to a pyridine with only electron-withdrawing groups. However, its more significant role is likely to be as a participating nucleophile in subsequent or competing reactions.

III. The Role of the Hydrazinyl Group: Intramolecular Cyclization Reactions

A key feature of 2-hydrazinylpyridines is their propensity to undergo intramolecular cyclization reactions to form fused heterocyclic systems, most notably[3][5][6]triazolo[4,3-a]pyridines.[5][6][7] This reactivity is highly valuable for the synthesis of complex scaffolds with potential biological activity.

Cyclization_Workflow

General workflow for the synthesis of[3][5][6]triazolo[4,3-a]pyridines.

For this compound, the presence of the nitro group is expected to influence this cyclization. Electron-withdrawing groups on the pyridine ring can facilitate the Dimroth rearrangement of the initially formed[3][5][6]triazolo[4,3-a]pyridine to the more stable[3][5][6]triazolo[1,5-a]pyridine isomer.

IV. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is adapted from procedures for the reaction of halonitropyridines with amines.

  • Reaction Setup: To a solution of the halonitropyridine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) in a round-bottom flask is added the amine nucleophile (1.1 - 1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate and nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Cyclization to a[4][6][7]Triazolo[4,3-a]pyridine

This protocol is based on established methods for the cyclization of 2-hydrazinopyridines.

  • Reaction Setup: A mixture of the 2-hydrazinylpyridine (1.0 eq.) and a one-carbon electrophile (e.g., triethyl orthoformate or an acid chloride, 1.1 - 1.5 eq.) is prepared in a suitable solvent (e.g., ethanol or acetic acid).

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

V. Spectroscopic and Physicochemical Data Comparison (Predicted and from Analogs)

Direct spectroscopic data for this compound is scarce. However, we can infer expected spectral characteristics based on data from similar compounds.

Table 2: Physicochemical and Spectroscopic Data of this compound and Related Compounds

PropertyThis compound2-Hydrazinopyridine2-Bromo-5-nitropyridine
Molecular Formula C₅H₅BrN₄O₂C₅H₇N₃C₅H₃BrN₂O₂
Molecular Weight 233.02 g/mol 109.13 g/mol [8]202.99 g/mol
Appearance Expected to be a colored solidWhite to light beige solid[9]Pale yellow to light brown crystalline solid[10]
¹H NMR (Expected) Aromatic protons shifted downfield due to NO₂. Broad signals for NH₂ and NH protons.Aromatic protons in the range of δ 6.5-8.0 ppm. Broad signals for NH₂ and NH.Aromatic protons significantly downfield.
IR (cm⁻¹) Expected N-H stretching (3200-3500), NO₂ asymmetric and symmetric stretching (~1530 and ~1350), C-Br stretching.N-H stretching, aromatic C-H and C=C/C=N stretching.NO₂ stretching, aromatic C-H and C=C/C=N stretching, C-Br stretching.[8]

VI. Conclusion and Future Outlook

This compound is a highly functionalized pyridine derivative with significant potential as a versatile building block in organic synthesis. Its reactivity is characterized by a pyridine ring activated towards nucleophilic aromatic substitution by a strong electron-withdrawing nitro group, a displaceable bromo leaving group, and a nucleophilic hydrazinyl group poised for intramolecular cyclization.

A comparative analysis with structurally similar pyridines suggests that this compound will be highly reactive in SNAr reactions, allowing for the introduction of a wide range of substituents at the 3-position. Furthermore, the 2-hydrazinyl group provides a convenient handle for the construction of fused heterocyclic systems, such as triazolopyridines.

While direct experimental data for this specific compound is limited, the established reactivity patterns of related halonitropyridines and hydrazinylpyridines provide a solid foundation for its application in synthetic chemistry. Further experimental studies are warranted to fully elucidate its reactivity profile and unlock its full potential in the development of novel pharmaceuticals and functional materials.

VII. References

  • Reichelt, A., et al. (2010). A Mild Synthesis of[3][5][6]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795.

  • Kamlesh, K., et al. (2014). A Facile and Practical One-Pot Synthesis of[3][5][6]Triazolo[4,3-a]pyridines. ChemInform, 45(23).

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]

  • Jubilant Ingrevia. (2024). 5-bromo-2-nitropyridine Safety Data Sheet.

  • PubChem. 2-Hydrazinopyridine. National Center for Biotechnology Information. PubChem Compound Database; CID=78645. Available at: [Link]

  • ACS Publications. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. The Journal of Organic Chemistry.

  • Google Patents. (2016). A kind of preparation method of 2 nitro 5 bromopyridines. CN106187867A.

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.

  • ACS Publications. (2000). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. The Journal of Organic Chemistry.

  • ResearchGate. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

  • Thermo Fisher Scientific. (2025). 2-Bromo-5-nitropyridine Safety Data Sheet.

  • ResearchGate. (2010). 2-Chloro-3-nitropyridine.

  • ACS Publications. (2017). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.

  • Royal Society of Chemistry. (2015). Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl–olefin metathesis. Chemical Science.

  • Haihang Industry. (2023). Exploring 2-Bromo-3-Nitropyridine: Properties, Applications, and Manufacturing.

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine.

  • MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules.

  • Pipzine Chemicals. 2-HYDRAZINO-3-NITROPYRIDINE. Available at: [Link]

  • Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science.

  • MDPI. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Pharmaceuticals.

  • MDPI. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules.

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

  • Organic Chemistry Portal. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Available at: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • Alfa Aesar. 2-Bromo-5-nitropyridine. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Diverse Chemical Library Generation: Evaluating 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of "3-Bromo-2-hydrazinyl-5-nitropyridine" as a building block for generating diverse chemical libraries. It is intended for researchers, medicinal chemists, and professionals in drug discovery who are seeking to expand their chemical space with novel heterocyclic scaffolds. We will explore the unique reactivity of this reagent, propose a robust experimental workflow, and objectively compare its potential with established alternative methodologies.

The Strategic Imperative for Novel Scaffolds in Drug Discovery

The relentless pursuit of novel therapeutic agents necessitates the exploration of uncharted chemical space. Pyridine and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. Their ability to engage in a multitude of biological interactions makes them a cornerstone of modern drug design. The strategic introduction of diverse substituents and the creation of fused ring systems around the pyridine core are critical for fine-tuning pharmacological properties and discovering new biological activities. This guide focuses on the practical application of a versatile, yet underexplored, building block to achieve this goal.

Unveiling the Potential of this compound

"this compound" is a trifunctionalized pyridine scaffold that offers a unique combination of reactive sites, enabling a cascade of synthetic transformations to rapidly generate molecular diversity.

Chemical Characteristics and Reactivity:

  • 2-Hydrazinyl Group: This nucleophilic moiety is the primary reactive handle for library generation. It readily participates in condensation reactions with carbonyl compounds (aldehydes, ketones, and 1,3-dicarbonyls) and can undergo cyclization to form a variety of fused heterocyclic systems. The hydrazine group is a key precursor for the synthesis of pyrazoles, triazoles, and other nitrogen-rich heterocycles.

  • 3-Bromo Group: The bromine atom serves as a versatile functionalization point for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce a wide array of aryl, heteroaryl, alkynyl, and amino substituents at this position. This allows for late-stage diversification, a highly sought-after strategy in medicinal chemistry.

  • 5-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making the bromine atom more susceptible to nucleophilic aromatic substitution in some cases. Furthermore, the nitro group itself can be a handle for further functionalization, for instance, through reduction to an amino group, which can then be acylated, alkylated, or used in further cyclization reactions.

This combination of orthogonal reactive sites allows for a systematic and divergent approach to library synthesis, starting from a single, readily accessible building block.

Proposed Synthetic Workflow for Library Generation

The following workflow outlines a potential strategy for leveraging the reactivity of this compound to generate a diverse chemical library.

Synthetic Workflow start 3-Bromo-2-hydrazinyl- 5-nitropyridine step1 Condensation with 1,3-Dicarbonyls start->step1 step2 Fused Pyrazolo[1,5-a]pyridine Core Formation step1->step2 step3 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) step2->step3 step4 Nitro Group Reduction step3->step4 step5 Amine Functionalization (Acylation, etc.) step4->step5 library Diverse Chemical Library step5->library

Caption: A proposed synthetic workflow for generating a diverse chemical library from this compound.

Experimental Protocol: Synthesis of a Fused Pyrazolo[1,5-a]pyridine Library

This protocol details the first two steps of the proposed workflow, leading to the formation of the core heterocyclic scaffold.

Step 1 & 2: Condensation and Cyclization to form the Pyrazolo[1,5-a]pyridine Core

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired 1,3-dicarbonyl compound (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-bromo-5-nitro-pyrazolo[1,5-a]pyridine derivative.

This one-pot procedure is expected to be high-yielding and tolerant of a wide range of substituents on the 1,3-dicarbonyl partner, providing a rapid entry to a diverse set of core scaffolds.

Comparative Analysis with Alternative Building Blocks

While "this compound" presents a compelling strategy, it is essential to evaluate it against established alternatives in the field of library synthesis.

Building Block/StrategyKey FeaturesAdvantagesDisadvantages
This compound Trifunctionalized pyridine with orthogonal reactivity.Rapid access to fused heterocyclic cores; multiple points for diversification.Limited commercial availability and published data on library synthesis.
Substituted 2-Aminopyridines Readily available and widely used.Well-established chemistry for further functionalization (e.g., Sandmeyer, Buchwald-Hartwig).Often requires multi-step sequences to build complex fused systems.
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials.High efficiency and atom economy; rapid generation of complexity.Scaffold diversity is limited by the specific MCR; optimization can be challenging.
Diversity-Oriented Synthesis (DOS) Employs branching reaction pathways to create structurally diverse and complex molecules.Access to novel and diverse scaffolds; exploration of a larger chemical space.Can be synthetically demanding and require significant route development.
Decision-Making Framework for Scaffold Selection

The choice of building block or synthetic strategy is contingent on the specific goals of the research program. The following diagram illustrates a simplified decision-making process.

Decision Making goal Project Goal q1 Need for Novel Fused Pyridine Scaffolds? goal->q1 bhn 3-Bromo-2-hydrazinyl- 5-nitropyridine q1->bhn Yes ap Substituted 2-Aminopyridines q1->ap No q2 Access to a Wide Range of Starting Materials? mcr Multicomponent Reactions q2->mcr Yes dos Diversity-Oriented Synthesis q2->dos No q3 Emphasis on High Throughput and Speed? bhn->q3 ap->q2

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Bromo-2-hydrazinyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of progress. Derivatives of 3-Bromo-2-hydrazinyl-5-nitropyridine represent a class of molecules with significant potential, often serving as key intermediates in the construction of complex pharmaceutical agents. Their trifunctionalized pyridine core—featuring a bromine atom, a hydrazinyl group, and a nitro group—offers diverse points for molecular elaboration. However, this same complexity demands an unambiguous and rigorous approach to structural verification. Misidentification of an intermediate can lead to the loss of valuable time, resources, and ultimately, the failure of a synthetic campaign.

This guide provides an in-depth, comparative framework for the structural elucidation of these derivatives. It moves beyond a simple recitation of techniques, offering insights into the causality behind experimental choices and emphasizing an integrated, multi-spectroscopic approach. By cross-validating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, researchers can achieve the highest level of confidence in their molecular architecture.

The Integrated Spectroscopic Workflow: A Strategy for Certainty

G cluster_0 Initial Confirmation cluster_1 Core Structure & Connectivity cluster_2 Functional Group Verification cluster_3 Final Validation MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) H_NMR ¹H NMR (Proton Environment & Counts) MS->H_NMR Confirms Mass C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Provides Proton Context TwoD_NMR 2D NMR (COSY, HSQC) (H-C Connectivity) C_NMR->TwoD_NMR Confirms Skeleton FTIR FT-IR Spectroscopy (Key Functional Groups) TwoD_NMR->FTIR Establishes Core Framework UV_Vis UV-Vis Spectroscopy (Conjugated π-System) FTIR->UV_Vis Cross-validates Groups Final Confirmed Structure UV_Vis->Final Confirms Chromophore

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) serves as the initial and most crucial test of a synthesis. It provides the molecular weight of the compound, offering a direct confirmation that the expected reaction has occurred. For halogenated compounds, MS offers an additional layer of validation through isotopic patterns.

Expertise in Action: Why the Bromine Isotope Pattern is Definitive

Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[1][2] This means any molecule containing a single bromine atom will exhibit a characteristic "doublet" in its mass spectrum for the molecular ion. There will be a peak for the molecule containing ⁷⁹Br (M) and another peak of nearly equal intensity at two mass units higher for the molecule containing ⁸¹Br (M+2).[3][4] This 1:1 M/M+2 pattern is a highly reliable signature for the presence of one bromine atom and is often the first piece of evidence sought in the spectrum.

Comparative Data: Expected MS Peaks
FeatureExpected ObservationRationale
Molecular Ion (M⁺) Peak corresponding to the calculated molecular weight (using ⁷⁹Br).Confirms the overall mass of the synthesized derivative.
Isotopic Peak (M+2) A peak of nearly equal intensity to M⁺, located at 2 m/z units higher.Signature pattern for a monobrominated compound.[2]
Fragmentation Potential loss of NO₂ (46 Da) or Br (79/81 Da).Provides clues about the lability of functional groups.[3]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of the hydrazinyl and nitro groups makes these compounds amenable to ESI.

  • Instrument Setup: Set the mass spectrometer to positive ion mode (ESI+). The hydrazinyl group is basic and readily accepts a proton to form [M+H]⁺.

  • Data Acquisition: Infuse the sample solution into the instrument. Acquire the full scan spectrum, ensuring the mass range covers the expected molecular weight.

  • Analysis: Locate the [M+H]⁺ peak. Look for the corresponding [M+H+2]⁺ peak 2 m/z units higher. Confirm that the intensity ratio is approximately 1:1.

Nuclear Magnetic Resonance (NMR): The Architectural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon skeleton. For complex structures, 2D NMR techniques are employed to definitively establish connectivity.

Expertise in Action: Predicting the ¹H NMR Spectrum

The pyridine ring of the core structure has two aromatic protons. Their chemical shifts are heavily influenced by the powerful electron-withdrawing effect of the nitro group and the position of the bromine atom.

  • Proton Environments: The protons at the C4 and C6 positions are distinct. The proton at C6 is ortho to the nitrogen and will be the most downfield (highest ppm).[5] The proton at C4 is meta to the nitro group.

  • Hydrazinyl Protons: The N-H protons of the hydrazinyl group (-NH-NH₂) often appear as broad signals that can exchange with deuterium oxide (D₂O).[6] Their chemical shifts are highly dependent on solvent and concentration.

G cluster_mol cluster_labels mol H6 H6 (Downfield) H4 H4 (Mid-field) NH -NHNH₂ (Variable, Broad)

Sources

A Comparative Guide to Purity Analysis of Synthesized 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the overall safety and efficacy of a potential therapeutic agent.[1] This guide provides an in-depth comparison of analytical methodologies for the purity assessment of a key heterocyclic building block, 3-Bromo-2-hydrazinyl-5-nitropyridine . We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis of the leading techniques, grounded in the principles of scientific integrity and regulatory expectations.

The Significance of Purity for this compound

This compound is a highly functionalized pyridine derivative, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the reactive hydrazinyl group, the electron-withdrawing nitro group, and the bromine atom, which can be exploited for further chemical transformations. However, the synthesis of such a molecule can lead to a variety of impurities. Understanding and controlling these impurities is a critical aspect of quality control in pharmaceutical development.[1]

Potential impurities in the synthesis of this compound can arise from several sources including:

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the final product.

  • Byproducts of Side Reactions: The reactive nature of the starting materials and intermediates can lead to the formation of undesired side products. For instance, in the synthesis of a precursor, 2-amino-5-bromo-3-nitropyridine, a common byproduct is 2-amino-3,5-dibromopyridine.[2]

  • Degradation Products: The final compound may degrade under certain conditions of temperature, light, or pH, leading to the formation of new impurities.

  • Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.[1]

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity analysis is dictated by the physicochemical properties of the analyte and the potential impurities. For a polar, aromatic compound like this compound, a multi-pronged approach is often necessary to obtain a complete purity profile. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Strengths Limitations Primary Application
HPLC Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[3]High resolution, high sensitivity, quantitative accuracy, and automation.[3][4]Higher cost and complexity compared to TLC.[4]Gold standard for quantitative purity assessment and impurity profiling.[3]
TLC Differential migration of analytes on a thin layer of adsorbent material driven by a mobile phase.Simple, rapid, cost-effective, and allows for simultaneous analysis of multiple samples.Lower resolution and primarily qualitative or semi-quantitative.Rapid screening, reaction monitoring, and preliminary purity checks.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Unparalleled for structural elucidation of the main component and impurities. Quantitative NMR (qNMR) can provide highly accurate purity values.Lower sensitivity compared to chromatographic methods for trace impurity detection.Structural confirmation and identification of impurities.
MS Measurement of the mass-to-charge ratio of ionized molecules and their fragments.[5]High sensitivity and specificity for molecular weight determination and structural elucidation of impurities, especially when coupled with a separation technique like HPLC or GC.[5]May not be suitable for thermally labile or non-volatile compounds without appropriate ionization techniques.Identification of unknown impurities and confirmation of molecular weight.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most suitable method for the quantitative analysis of this compound due to its polarity. A C18 column is a good starting point for method development.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

    • Gradient Program: A starting composition of 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the main compound. Given the nitro-aromatic structure, a wavelength in the range of 254-350 nm is likely to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition or a suitable solvent like acetonitrile to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides a non-polar surface for the retention of the moderately polar analyte.

  • The use of a gradient elution allows for the separation of both polar and non-polar impurities in a single run.

  • The addition of formic acid to the mobile phase helps to protonate any basic sites on the molecule and residual silanols on the stationary phase, leading to sharper, more symmetrical peaks.

Thin-Layer Chromatography (TLC) for Rapid Screening

TLC is an invaluable tool for quick checks of reaction progress and for preliminary assessment of purity.

Experimental Protocol: TLC

  • Plate: Silica gel 60 F254 plates.

  • Sample Application: Dissolve the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) and spot a small amount onto the TLC plate baseline using a capillary tube.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point would be a mixture of hexane and ethyl acetate (e.g., 70:30 or 50:50 v/v). The polarity can be adjusted to achieve an Rf value for the main spot of around 0.3-0.5.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light (254 nm): The aromatic nature of the compound should allow for visualization as a dark spot on a fluorescent background.

    • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, appearing as brown spots.[2][6]

    • Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized, such as the hydrazinyl group, appearing as yellow spots on a purple background.[6]

    • Ninhydrin Stain: This can be used to visualize the primary amine of the hydrazinyl group, typically as a colored spot.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound and for identifying any structurally related impurities.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the polarity of the compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) as needed for full structural assignment.

Expected ¹H NMR Spectral Features: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the protons of the hydrazinyl group. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromo, nitro, and hydrazinyl substituents.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry provides the exact molecular weight of the compound and can be used to identify unknown impurities, especially when coupled with HPLC (LC-MS).

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely to be effective for this compound due to the presence of the basic hydrazinyl group.

  • HPLC Conditions: Similar to the HPLC method described above, but using MS-compatible mobile phase additives like formic acid.

  • Mass Analysis: Acquire full scan mass spectra to determine the molecular weights of all eluting peaks. For structural elucidation of impurities, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.

Expected Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve characteristic losses of the nitro group (NO₂), the bromine atom, and fragmentation of the hydrazinyl side chain.[5]

Visualizing the Analytical Workflow

A logical workflow is crucial for the comprehensive purity analysis of a synthesized compound.

Caption: A typical workflow for the comprehensive purity analysis of synthesized this compound.

Comparison of Method Performance

Parameter HPLC TLC NMR MS (as LC-MS)
Quantitation ExcellentSemi-quantitative at bestGood (with qNMR)Good (with appropriate standards)
Sensitivity High (ng to pg levels)Moderate (µg levels)LowVery High (pg to fg levels)
Resolution Very HighLow to ModerateN/A (structural resolution)Very High (mass resolution)
Throughput Moderate (serial analysis)High (parallel analysis)LowModerate (serial analysis)
Cost HighLowVery HighVery High
Information Retention time, purity (%)Rf value, number of componentsChemical structureMolecular weight, elemental composition, structure

Conclusion and Recommendations

A comprehensive purity analysis of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. While TLC serves as an excellent tool for rapid, qualitative assessments, a validated RP-HPLC method is the gold standard for accurate quantitative determination of purity and impurity profiling.[3] NMR spectroscopy is indispensable for unequivocal structural confirmation of the target compound, and LC-MS is a powerful technique for the identification of unknown impurities.

For routine quality control in a drug development setting, a validated HPLC method should be the primary tool for purity assessment. NMR should be used to confirm the structure of the initial batch and any new impurities that are detected above the identification threshold defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). By employing this multi-technique approach, researchers and scientists can ensure the quality, safety, and reliability of their synthesized compounds, which is a critical step in the journey of drug discovery and development.

References

  • PharmDecks. Chromatography (HPLC, TLC). PharmDecks. Accessed January 13, 2026. [Link].

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link].

  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. [Link].

  • IIP Series. (n.d.). chromatographic techniques for pharmaceutical analysis. IIP Series. Retrieved January 13, 2026, from [Link].

  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? Quora. [Link].

  • ResearchGate. (2025, August 7). Comparative Study of RP-HPLC Versus TLC-Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones and Corticosteroids. ResearchGate. [Link].

  • IIP Series. (n.d.). an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series. Retrieved January 13, 2026, from [Link].

  • PubChem. 3-Bromo-2-nitropyridine. PubChem. Accessed January 13, 2026. [Link].

  • Semantic Scholar. (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar. Retrieved January 13, 2026, from [Link].

  • Georganics. This compound - High purity | EN. Georganics. Accessed January 13, 2026. [Link].

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link].

  • ResearchGate. (2025, August 9). Hydrocarbon Group Types Analysis of Petroleum Products: A Comparative Evaluation of HPLC and TLC Analytical Performance. ResearchGate. [Link].

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). PharmDecks. Retrieved January 13, 2026, from [Link].

  • Matrix Fine Chemicals. This compound | CAS 15862-38-1. Matrix Fine Chemicals. Accessed January 13, 2026. [Link].

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved January 13, 2026, from [Link].

  • Medium. (2023, April 3). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Medium. [Link].

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link].

  • PubChem. 2-Chloro-3-nitropyridine. PubChem. Accessed January 13, 2026. [Link].

  • PubChemLite. 3-bromo-2-hydroxy-5-nitropyridine (C5H3BrN2O3). PubChemLite. Accessed January 13, 2026. [Link].

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link].

  • PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link].

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link].

Sources

A Comparative Guide to the Synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine: An Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-hydrazinyl-5-nitropyridine is a pivotal heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique arrangement of a bromine atom, a hydrazinyl group, and a nitro group on the pyridine ring offers multiple reactive sites for further chemical transformations. The efficiency of synthesizing this key intermediate directly impacts the overall cost-effectiveness and scalability of producing high-value downstream products. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reaction yields, mechanistic rationale, and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific applications.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The principal and most direct pathway to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen, which activate the positions ortho and para to them for nucleophilic attack. In this context, a halogen atom at the 2-position of a 3-bromo-5-nitropyridine precursor is displaced by the potent nucleophile, hydrazine.

The general mechanism for this transformation is depicted below:

Figure 1. Generalized workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr).

The selection of the starting material, specifically the nature of the leaving group at the 2-position (typically chlorine or bromine), and the reaction conditions are critical factors that determine the overall yield and purity of the final product.

Comparative Analysis of Synthetic Routes

Two primary routes, differing in the starting di-halogenated pyridine, are considered the most viable for the synthesis of this compound.

Route 1: From 2-Chloro-3-bromo-5-nitropyridine

This route is often favored due to the generally higher reactivity of chlorine as a leaving group in SNAr reactions on electron-deficient pyridine rings compared to bromine. The increased electronegativity of chlorine enhances the electrophilicity of the carbon atom at the 2-position, facilitating nucleophilic attack by hydrazine.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Temperature: The reaction is often conducted at elevated temperatures to overcome the activation energy barrier of the substitution reaction. However, excessively high temperatures can lead to side reactions and decomposition of the product.

  • Hydrazine: Hydrazine hydrate is commonly used as the source of the hydrazinyl nucleophile due to its availability and ease of handling. An excess of hydrazine is often used to drive the reaction to completion.

Experimental Protocol:

  • To a stirred solution of 2-chloro-3-bromo-5-nitropyridine (1.0 eq) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: While specific literature data for this exact transformation is scarce, analogous reactions involving the displacement of a 2-chloro substituent on a nitropyridine with hydrazine typically proceed with high efficiency. For instance, the synthesis of (3-chloropyridin-2-yl)-hydrazine from 2,3-dichloropyridine using hydrazine hydrate in 2-ethoxyethanol as a solvent has been reported with a yield of 95% .[1] This suggests that a similar high yield can be anticipated for Route 1 under optimized conditions.

Route 2: From 2,3-Dibromo-5-nitropyridine

In this alternative route, the starting material is 2,3-dibromo-5-nitropyridine. While bromine is generally a slightly poorer leaving group than chlorine in this context, this route can be advantageous if the dibromo precursor is more readily available or cost-effective.

Causality Behind Experimental Choices:

The experimental considerations for this route are largely similar to those for Route 1. However, due to the potentially lower reactivity of the bromo leaving group, slightly more forcing conditions (e.g., higher reaction temperature or longer reaction time) may be necessary to achieve a comparable yield.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,3-dibromo-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10-15 mL per gram of starting material).

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and then in an ice bath to induce crystallization.

  • Isolate the product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Yield: The yield for this route is expected to be comparable to or slightly lower than that of Route 1, contingent on the optimization of reaction conditions. Given the high efficiency of similar SNAr reactions on nitropyridines, a yield in the range of 85-95% is a reasonable expectation.

Data Summary

RouteStarting MaterialKey ReagentsTypical SolventExpected Yield Range
1 2-Chloro-3-bromo-5-nitropyridineHydrazine HydrateEthanol, Isopropanol90-95%
2 2,3-Dibromo-5-nitropyridineHydrazine HydrateEthanol, Isopropanol85-95%

Visualization of Synthetic Pathways

synthetic_routes cluster_caption Figure 2. Comparative synthetic pathways to this compound. start1 2-Chloro-3-bromo-5-nitropyridine reagent + Hydrazine Hydrate start1->reagent Route 1 start2 2,3-Dibromo-5-nitropyridine start2->reagent Route 2 product This compound reagent->product

Figure 2. Comparative synthetic pathways.

Conclusion and Recommendations

Both synthetic routes presented offer efficient and direct access to this compound. The choice between Route 1 (starting from 2-chloro-3-bromo-5-nitropyridine) and Route 2 (starting from 2,3-dibromo-5-nitropyridine) will likely be dictated by the commercial availability and cost of the respective starting materials. Based on the principles of nucleophilic aromatic substitution on activated pyridine systems, Route 1 is mechanistically favored due to the superior leaving group ability of chlorine, potentially leading to slightly higher yields and shorter reaction times under identical conditions. However, both routes are capable of providing the target compound in excellent yields, making them highly valuable for researchers and professionals in drug development and chemical synthesis. It is recommended to perform small-scale optimization of reaction conditions, including solvent, temperature, and reaction time, to maximize the yield for the chosen starting material.

References

  • K. BIOTECH PVT. LTD. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.

Sources

A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of 3-Bromo-2-hydrazinyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are known as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The pyridine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and synthetic versatility make it a cornerstone of drug design.

The compound 3-Bromo-2-hydrazinyl-5-nitropyridine represents a particularly promising starting point for novel drug discovery. It is not merely a pyridine derivative; it is an amalgamation of three critical pharmacophores:

  • The Pyridine Core: Provides a rigid, aromatic structure capable of diverse interactions, including hydrogen bonding and π-π stacking. Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and target engagement.[4]

  • The Nitro Group (-NO₂): This strong electron-withdrawing group significantly modulates the electronic properties of the pyridine ring. Nitroaromatic compounds are well-documented for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[2][5][6]

  • The Hydrazinyl/Hydrazone Moiety (-NHNH₂): This functional group is a versatile synthetic handle. It can be readily converted into hydrazones (-NHN=CHR), which are themselves a class of compounds renowned for their broad biological activities, including antitumoral, antimicrobial, and anticonvulsant properties.[7]

This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically screen and compare the biological activities of novel compounds derived from the this compound scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide your discovery process.

Strategic Screening Workflow: From Scaffold to Lead Candidate

A logical and efficient screening cascade is paramount to successfully identifying lead compounds. The journey from the initial scaffold to a potential drug candidate involves a multi-stage process of synthesis, biological evaluation, and optimization. The following workflow illustrates a typical path.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization A Starting Scaffold This compound B Chemical Derivatization (e.g., Hydrazone Formation) A->B C Compound Library B->C D High-Throughput Primary Screening (e.g., Cytotoxicity - MTT Assay) C->D E Antimicrobial Screening (MIC Assay) D->E Active Compounds F Specific Enzyme Inhibition (e.g., Kinase, Cholinesterase) D->F Active Compounds G Apoptosis & Cell Cycle Analysis D->G Active Compounds H Identification of 'Hits' E->H F->H G->H I In Silico Modeling (Molecular Docking) H->I J Structure-Activity Relationship (SAR) Studies I->J K Lead Candidate J->K

Caption: High-level workflow for drug discovery using the target scaffold.

Comparative Analysis of Biological Activities

Derivatives incorporating pyridine, nitropyridine, and hydrazone motifs have demonstrated efficacy across several therapeutic areas. The primary activities to investigate for compounds derived from this compound are anticancer and antimicrobial.

Anticancer Activity

Pyridine derivatives are potent anticancer agents, with several approved drugs like Sorafenib targeting protein kinases.[1] The addition of a hydrazone moiety often enhances cytotoxicity. The most common initial screen is a cytotoxicity assay against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀) of Related Pyridine Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Mechanism/Target Reference
Pyridine-Ureas MCF-7 (Breast) 0.22 VEGFR-2 Inhibition [1]
1,2,4-Triazole-Pyridine B16F10 (Melanoma) 41.12 Cytotoxicity [8]
Pyridine-Hydrazones Ishikawa (Endometrial) 8.26 Cytotoxicity [3]
Pyrazolo-Pyrimidinone-Hydrazones MCF-7 (Breast) 2.93 - 7.17 Apoptosis Induction, EGFR/G-quadruplex binding [9][10]

| Fused Pyrimidines/Pyridines | HEPG2 (Liver) | 3.6 - 4.0 | EGFR Inhibition |[11] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents (e.g., nitrofurantoin, metronidazole).[6] Nitropyridines, in particular, have shown promising activity against a range of pathogens.[2] The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative Antimicrobial Activity (MIC) of Related Nitro-Heterocycles

Compound Class Pathogen MIC (µg/mL) Reference
Nitropyridine-Chromene Complexes S. aureus, E. coli 9.1 - 17.9 [2]
Nitropyridine-Chromene Complexes C. albicans 21.9 - 25.3 [2]
Pyridoxazinone Derivatives E. faecalis 7.8 [2]
Pyridoxazinone Derivatives S. aureus 31.2 [2]

| Dodecanoic Acid Pyridines | S. aureus, E. coli, P. aeruginosa | 31.25 - 62.5 |[4] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Key Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are foundational for screening derivatives of our target scaffold.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a rapid, sensitive, and reliable colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] It is the gold standard for initial cytotoxicity screening.[13] The principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14] The amount of formazan produced is directly proportional to the number of viable cells.[12]

G A 1. Seed Cells Plate cells in 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Incubate 24-72h. A->B C 3. Add MTT Reagent Add 0.5 mg/mL MTT solution to each well. B->C D 4. Incubate (2-4 hours) Living cells metabolize yellow MTT into purple formazan. C->D E 5. Solubilize Crystals Add solubilizing agent (e.g., DMSO) to dissolve formazan. D->E F 6. Measure Absorbance Read absorbance at ~570 nm using a plate reader. E->F G 7. Calculate IC50 Plot dose-response curve to determine compound potency. F->G

Caption: Step-by-step workflow of the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line (e.g., MCF-7, A549) via trypsinization.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and untreated controls.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10-20 µL of MTT solution (stock solution of 5 mg/mL in PBS, final concentration ~0.5 mg/mL) to each well.[14]

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, look for the formation of intracellular purple crystals under a microscope.[12]

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom.

    • Add 100 µL of a solubilization solution (e.g., DMSO, or an acidified isopropanol solution) to each well to dissolve the crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate spectrophotometer at a wavelength of 570-590 nm.

    • Subtract the background absorbance from a blank well (medium and MTT only).

  • Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Enzyme Inhibition Screening (General Protocol)

Rationale: Many drugs exert their effects by inhibiting specific enzymes. For pyridine derivatives, key targets include protein kinases (like VEGFR-2 or EGFR in cancer) or cholinesterases (in neurodegenerative diseases).[11][15][16][17] This protocol provides a general framework for a spectrophotometric or fluorometric enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the target enzyme's optimal activity.

    • Prepare solutions of the enzyme, the substrate, and any necessary cofactors.

    • Prepare serial dilutions of the test compounds and a known inhibitor (positive control).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound or control vehicle.

    • Add the enzyme solution and incubate for a defined period (pre-incubation) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader set to the appropriate temperature.

    • Measure the change in absorbance or fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read). The signal is generated by the conversion of the substrate to a product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the log of the compound concentration to calculate the IC₅₀ value.

Protocol 3: In Silico Screening (Molecular Docking)

Rationale: Before committing significant resources to synthesis, molecular docking can predict how a designed compound might bind to a specific protein target.[18] This computational technique models the interaction between a small molecule (ligand) and a protein (receptor), estimating the binding affinity and visualizing the binding mode. It is an invaluable tool for prioritizing synthetic candidates and understanding SAR.[19][20]

Detailed Steps:

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site or "active site" based on the co-crystallized ligand or known catalytic residues.

  • Ligand Preparation:

    • Draw the 2D structures of the derivative compounds and convert them to 3D structures.

    • Perform energy minimization and assign appropriate charges and atom types.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into the defined binding site of the protein.

    • The software will generate multiple possible binding poses and calculate a "docking score" for each, which estimates the binding free energy. A lower score typically indicates a more favorable interaction.

  • Analysis of Results:

    • Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

    • Compare the docking scores and binding modes of your novel compounds to known inhibitors to predict their potential efficacy.

Conclusion and Future Outlook

The this compound scaffold is a rich starting point for the development of novel therapeutic agents. The strategic combination of a privileged pyridine core with bioactive nitro and hydrazinyl functionalities provides a fertile ground for discovering compounds with potent anticancer and antimicrobial activities. By employing a systematic screening cascade—beginning with broad cytotoxicity assays like the MTT, proceeding to specific mechanistic and enzyme inhibition studies, and complemented by in silico molecular docking—researchers can efficiently navigate the path from a promising scaffold to a viable lead candidate. The methodologies and comparative data presented in this guide offer a robust framework to unlock the full therapeutic potential of this versatile chemical entity.

References

  • International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PubMed. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • International Journal on Science and Technology. Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • PubMed. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. [Link]

  • ACS Publications. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. [Link]

  • Taylor & Francis Online. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. [Link]

  • ScienceDirect. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. [Link]

  • PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • RSC Publishing. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. [Link]

  • PubMed. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. [Link]

  • MDPI. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. [Link]

  • Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • ResearchGate. Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide. [Link]

  • PubMed Central. Biological Activities of Hydrazone Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. Molecular Docking and Pharmacokinetic Studies of Some New Pyridyl and Hydrazinyl Bearing Thiazole Derivatives as Potential DNA Gyrase Inhibitors. [Link]

  • PubMed. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. [Link]

  • Georganics. This compound. [Link]

  • MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

Sources

A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of key intermediates is a critical decision that profoundly impacts scalability, cost-effectiveness, and overall project timelines. This guide provides an in-depth cost-benefit analysis of utilizing 3-Bromo-2-hydrazinyl-5-nitropyridine in large-scale synthesis, presenting a direct comparison with its chlorinated analog, 3-Chloro-2-hydrazinyl-5-nitropyridine . The insights and experimental data herein are curated to support informed decision-making in process chemistry and manufacturing.

Executive Summary: The Halogen's Role in Synthetic Strategy

Substituted hydrazinylpyridines are pivotal building blocks in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals, most notably in the creation of pyrazole-based compounds. The choice between a bromo or chloro substituent on the pyridine ring is not trivial; it dictates reagent costs, reaction kinetics, and ultimately, the economic viability of a large-scale manufacturing process.

This guide will demonstrate that while the starting materials for the bromo-analog are typically more expensive, the nuanced differences in reactivity and potential for downstream process simplification can, in certain contexts, offset the initial raw material cost. Conversely, for cost-sensitive applications where reaction conditions can be rigorously optimized, the chloro-analog presents a compelling economic advantage.

Comparative Analysis: Bromo vs. Chloro Analogs

The primary synthetic route to both halogenated 2-hydrazinyl-5-nitropyridines involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor with hydrazine hydrate. The key differentiators in this process are the cost of the starting di-halogenated nitropyridine and the reactivity imparted by the halogen at the 2-position.

Cost Analysis of Starting Materials

A critical factor in large-scale synthesis is the procurement cost of raw materials. The following table provides a comparative cost analysis for the key starting materials required for the synthesis of both the bromo and chloro target compounds. Prices are based on bulk quantity estimates from various chemical suppliers and are subject to market fluctuations.

CompoundCAS NumberTypical Bulk Price (per kg)
2,3-Dibromo-5-nitropyridine 15862-36-9~$250 - $400+[1][2][3][4]
2,3-Dichloro-5-nitropyridine 22353-40-8~$150 - $250
Hydrazine Hydrate (80%) 7803-57-8~$10 - $20

As evidenced, the dibrominated starting material is significantly more expensive than its dichlorinated counterpart, establishing a clear initial cost advantage for the synthesis of the chloro-analog.

Performance and Experimental Data

The following table summarizes the key performance indicators for the synthesis of both compounds, based on established literature for the chloro-analog and extrapolated data for the bromo-analog, grounded in the principles of SNAr reactivity on pyridine rings.

ParameterThis compound3-Chloro-2-hydrazinyl-5-nitropyridine
Starting Material 2,3-Dibromo-5-nitropyridine2,3-Dichloro-5-nitropyridine
Expected Yield 90-98% (estimated)95-99%[5][6]
Expected Purity >98% (estimated)>99% (by HPLC)[5]
Reaction Time 4-8 hours (estimated)4-8 hours[5]
Reaction Temperature Reflux (e.g., in ethanol, ~78°C)Reflux (e.g., in ethanol, ~78°C)[5]
Key Safety Concerns Hydrazine toxicity, potential for runaway reactions, handling of brominated compounds.Hydrazine toxicity, potential for runaway reactions.[7][8][9]
Waste Profile Brominated organic waste, excess hydrazine.Chlorinated organic waste, excess hydrazine.

Expert Insight: The reactivity of halogens at the 2-position of a pyridine ring in SNAr reactions is primarily governed by the electronic activation from the ring nitrogen, which stabilizes the Meisenheimer intermediate. While there's a difference in the carbon-halogen bond strength (C-Br is weaker than C-Cl), for SNAr on such an activated system, the leaving group ability is less of a differentiating factor than in other reaction types. Therefore, the reaction conditions, times, and yields are expected to be highly comparable.

Experimental Protocols

The following are detailed, scalable protocols for the synthesis of both the bromo and chloro-analogs. The protocol for the bromo compound is adapted from established procedures for the chloro-analog.

Synthesis of this compound

cluster_0 Intermediate Synthesis cluster_1 Core Formation cluster_2 Final Product Halogenated_Hydrazinylpyridine 3-Halo-2-hydrazinyl-5-nitropyridine Cyclization Cyclization Halogenated_Hydrazinylpyridine->Cyclization Condensation Dicarbonyl_Compound Dicarbonyl Compound Dicarbonyl_Compound->Cyclization Pyrazole_Intermediate Pyrazole_Intermediate Cyclization->Pyrazole_Intermediate Formation of Pyrazole Ring Further_Functionalization Further_Functionalization Pyrazole_Intermediate->Further_Functionalization Modification API API Further_Functionalization->API Active Pharmaceutical/ Agrochemical Ingredient

Caption: Generalized synthetic pathway for pyrazole-based APIs.

Conclusion and Recommendations

The choice between this compound and its chloro-analog for large-scale synthesis is a nuanced decision that hinges on a careful evaluation of economic and chemical factors.

  • For cost-driven projects: 3-Chloro-2-hydrazinyl-5-nitropyridine is the clear front-runner. The significantly lower cost of the starting material, 2,3-dichloro-5-nitropyridine, provides a substantial economic advantage, especially in high-volume manufacturing. The synthetic protocol is well-established, high-yielding, and efficient.

  • For projects where reactivity is paramount: While the difference in reactivity for this specific SNAr is likely minimal, in some complex downstream applications, the C-Br bond can offer alternative reactivity for cross-coupling reactions that the C-Cl bond does not. In such niche scenarios, the higher cost of This compound may be justified by a more convergent or efficient overall synthetic route.

Recommendation: For the majority of large-scale applications where the primary transformation involves the hydrazinyl moiety, the cost-benefit analysis strongly favors the use of 3-Chloro-2-hydrazinyl-5-nitropyridine . The initial savings on raw materials are significant and are not typically offset by any substantial performance advantage of the bromo-analog in this specific synthetic step. Process development efforts should focus on optimizing the synthesis and use of the more economical chloro-intermediate.

References

  • ChemUniverse. 2,3-DIBROMO-5-NITROPYRIDINE [P50487]. [Link]

  • IndiaMART. 2 5 Dibromo 3 Nitropyridine, 98% at ₹ 8200/kg in Hyderabad | ID. [Link]

  • CP Lab Safety. 2, 3-Dibromo-5-nitropyridine, min 98%, 100 grams. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. [Link]

  • Justia Patents. process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]

  • Google Patents. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.
  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

  • Georganics. This compound - High purity | EN. [Link]

  • The Royal Society of Chemistry. c5sc02983j1.pdf. [Link]

  • Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Google Patents.
  • Matrix Fine Chemicals. This compound | CAS 15862-38-1. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Organic Syntheses Procedure. 2,3-diaminopyridine. [Link]

  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens - PMC. [Link]

  • ResearchGate. (PDF) Review on Synthesis of pyrazole and pyrazolines. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

Sources

The Versatile Building Block: A Literature Review of 3-Bromo-2-hydrazinyl-5-nitropyridine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can serve as starting points for potent and selective therapeutics is perpetual. One such scaffold that has garnered significant interest is the pyridine nucleus, a key component in numerous FDA-approved drugs.[1] Within the diverse family of pyridine derivatives, 3-Bromo-2-hydrazinyl-5-nitropyridine emerges as a particularly valuable and versatile building block for the synthesis of a wide array of fused heterocyclic compounds with promising biological activities. This guide provides a comprehensive review of the existing literature on the applications of this compound, offering a comparative analysis of its utility, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Synthetic Potential of this compound: A Gateway to Fused Ring Systems

This compound, with its strategically positioned reactive sites—the nucleophilic hydrazine group, the electrophilic carbon bearing the bromine atom, and the electron-withdrawing nitro group activating the pyridine ring—is primed for a variety of cyclization reactions. This unique arrangement facilitates the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. The primary applications of this compound lie in the synthesis of pyrazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines, two classes of compounds renowned for their diverse pharmacological properties.

Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives. This reaction typically proceeds through an initial condensation of the hydrazine moiety with one of the carbonyl groups, followed by an intramolecular cyclization.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

A mixture of this compound (1 mmol) and a 1,3-dicarbonyl compound (1.1 mmol) in a suitable solvent such as ethanol or acetic acid is heated to reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the desired pyrazolo[1,5-a]pyridine derivative.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="3-Bromo-2-hydrazinyl-\n5-nitropyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="1,3-Dicarbonyl\nCompound"]; C [label="Pyrazolo[1,5-a]pyridine\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -- C [label="Cyclocondensation"]; B -- C; } caption { label="General reaction scheme for the synthesis of pyrazolo[1,5-a]pyridines."; fontsize=10; } .

Synthesis of Triazolo[4,3-a]pyridine Derivatives

The synthesis of triazolo[4,3-a]pyridines from this compound can be achieved through cyclization with various one-carbon synthons, such as orthoesters or carboxylic acid derivatives. A common method involves the acylation of the hydrazine group followed by an acid-catalyzed cyclization.

Experimental Protocol: General Procedure for the Synthesis of Triazolo[4,3-a]pyridine Derivatives [2]

To a solution of this compound (1 mmol) in a suitable solvent like pyridine or dichloromethane, an acylating agent (e.g., an acid chloride or anhydride, 1.1 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the acylation is complete (monitored by TLC). The intermediate acylhydrazide can be isolated or treated in situ with a dehydrating agent such as phosphorus oxychloride (POCl₃) and heated to reflux to effect cyclization. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="3-Bromo-2-hydrazinyl-\n5-nitropyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Acylating Agent\n(e.g., RCOCl)"]; C [label="Acylhydrazide\nIntermediate"]; D [label="Triazolo[4,3-a]pyridine\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C [label="Acylation"]; B -> C; C -> D [label="Cyclization\n(e.g., POCl3, Reflux)"]; } caption { label="General workflow for triazolo[4,3-a]pyridine synthesis."; fontsize=10; } .

Biological Applications and Comparative Performance

Derivatives of this compound, particularly the resulting fused heterocyclic systems, have been investigated for a range of biological activities. The primary areas of interest are in the development of anticancer and antimicrobial agents.

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in oncology, with several derivatives reported to exhibit potent anticancer activity.[3][4][5][6][7] While specific studies commencing directly from this compound are not abundantly available in the public domain, the broader class of pyrazolo[1,5-a]pyrimidines serves as a strong indicator of the potential of its derivatives.

For instance, a study on novel pyrazolo[1,5-a]pyrimidine derivatives reported compounds with significant in vitro antitumor activity.[4] Although not directly synthesized from the title compound, these analogues provide valuable structure-activity relationship (SAR) insights. The introduction of various substituents on the pyrazolo[1,5-a]pyrimidine core, which can be achieved by using different 1,3-dicarbonyl precursors in the reaction with a hydrazinopyridine, allows for the fine-tuning of their anticancer potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidinesMCF-7 (Breast)Varies[4]
Pyrazolo[1,5-a]pyrimidinesHCT-116 (Colon)Varies[4]

Table 1: Representative Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives.

The mechanism of action for many pyrazolo[1,5-a]pyrimidine-based anticancer agents involves the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[3] The structural features of derivatives synthesized from this compound, including the nitro group and the bromine atom, offer opportunities for further functionalization to enhance kinase inhibitory activity and selectivity.

Antimicrobial Activity

Fused heterocyclic compounds derived from hydrazinopyridines have also demonstrated significant potential as antimicrobial agents. The triazole and pyrazole moieties are known to be present in many clinically used antimicrobial drugs. The derivatives of this compound are therefore promising candidates for the development of new antibacterial and antifungal agents.

Studies on related pyridine-based hydrazones and their cyclized products have shown activity against a range of bacterial and fungal pathogens.[8][9] For example, some fused heterocyclic systems have exhibited promising antimicrobial activity, which could be a fruitful area of investigation for derivatives of this compound.[8]

Compound ClassMicroorganismMIC (µg/mL)Reference
Fused 1,2,4-triazolesStaphylococcus aureusVaries[8]
Fused 1,2,4-triazolesEscherichia coliVaries[8]
Fused 1,2,4-triazolesCandida albicansVaries[8]

Table 2: Representative Antimicrobial Activity of Fused Triazole Derivatives.

The mode of action of such heterocyclic compounds as antimicrobial agents can be diverse, including inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. The presence of the nitro group on the pyridine ring of the starting material is of particular interest, as nitro-heterocyclic compounds are known to have antimicrobial properties, often mediated by reductive activation within the microbial cell to generate cytotoxic radical species.

Comparative Analysis with Alternative Building Blocks

While this compound is a valuable synthetic intermediate, it is important to consider its performance in the context of other available building blocks for the synthesis of similar fused heterocyclic systems.

Alternative Hydrazinopyridines: Other substituted 2-hydrazinopyridines can also be used to synthesize pyrazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines. The choice of starting material will influence the substitution pattern of the final product and, consequently, its biological activity. For example, using a hydrazinopyridine without the nitro group would lead to products with different electronic properties and potentially different pharmacological profiles. The presence of the bromine atom in the title compound also offers a handle for further synthetic modifications, such as cross-coupling reactions, which may not be available in other analogues.

Alternative Synthetic Routes: While the cyclocondensation reactions described are efficient, other synthetic strategies for accessing pyrazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines exist. These may involve multi-step sequences starting from different precursors. However, the use of this compound often provides a more convergent and direct route to these fused systems, which is a significant advantage in terms of overall yield and synthetic efficiency.

Conclusion and Future Perspectives

This compound stands out as a highly versatile and valuable building block in synthetic and medicinal chemistry. Its application in the construction of pyrazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine scaffolds provides access to a rich chemical space of potentially bioactive molecules. The existing literature on related compounds strongly suggests that derivatives of this starting material are promising candidates for the development of novel anticancer and antimicrobial agents.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of compounds derived specifically from this compound. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further optimization. The development of more efficient and environmentally friendly synthetic protocols for the utilization of this building block will also be of great importance. The strategic placement of functional groups in this compound ensures its continued relevance as a privileged starting material in the ongoing search for new and effective therapeutic agents.

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. 2022-08-10.
  • "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass. BYU ScholarsArchive. 2022-08-10.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Application Notes and Protocols for the Preparation of[3][4][5]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. Benchchem.

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. 2025-05-07.
  • This compound | CAS 15862-38-1.
  • Nitropyridines in the Synthesis of Bioactive Molecules. OUCI.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
  • This compound - High purity | EN. Georganics.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][5][6] thiadiazine derivatives. PMC.

  • SYNTHESIS OF SOME FUSED HETEROCYCLES BASED ON THIENO[2,3-b]PYRIDINE AND THEIR ANTIMICROBIAL ACTIVITY. Chem. Heterocycl. Compd. 2015-12-03.
  • 3-Bromo-2-hydrazino-5-nitropyridine. Synchem.
  • 3-Bromo-2-hydrazino-5-nitropyridine. Chemrio.
  • (PDF) Heterocycle Compounds with Antimicrobial Activity.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-2-hydrazinyl-5-nitropyridine, a compound characterized by its reactive hydrazine moiety, energetic nitro group, and halogenated pyridine core. The procedures outlined herein are synthesized from established safety protocols for its constituent chemical classes and are designed to mitigate risks to personnel and the environment.

Understanding the Hazards: A Triad of Reactivity
  • Hydrazine Moiety: Hydrazine and its derivatives are known for their reducing properties and potential instability.[6][7] They are often toxic, and many are suspected carcinogens.[7] Hydrazines can react vigorously with oxidizing agents.[8]

  • Nitroaromatic Group: Nitroaromatic compounds are often toxic and can be mutagenic.[9][10] The presence of a nitro group can also impart explosive characteristics to a molecule, particularly in the presence of initiators such as heat, shock, or friction.

  • Brominated Pyridine Core: Pyridine and its derivatives are typically flammable, toxic, and irritating.[11][12] Halogenated organic compounds require specific disposal routes to prevent the formation of toxic byproducts during incineration.[13]

Given this combination of functionalities, this compound should be treated as a highly hazardous substance.

Immediate Safety and Personal Protective Equipment (PPE)

Before commencing any disposal procedures, ensure that all personnel are equipped with the appropriate PPE.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol

The following protocol is a multi-stage process involving chemical neutralization of the reactive hydrazine group, followed by the proper disposal of the resulting waste streams as hazardous materials.

All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.

  • Do not mix this waste with other waste streams, especially with incompatible materials like strong oxidizing agents.[12][13]

  • Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with halogenated organic compounds.

  • The waste container must be labeled "Hazardous Waste" and clearly state "this compound, Halogenated Organic Waste." Include the date and the name of the generating laboratory or researcher.[14][15]

For dilute aqueous solutions of this compound (less than 5% concentration), the reactive hydrazine group can be neutralized through oxidation.[6][8] This procedure should be performed in a chemical fume hood.

Methodology:

  • Dilution: Ensure the waste solution is diluted with water to a concentration of 5% or less of the hydrazine derivative.[8]

  • Preparation of Oxidizing Solution: Prepare a dilute aqueous solution (5% or less) of sodium hypochlorite (bleach) or calcium hypochlorite.[6][8]

  • Neutralization: Slowly add the dilute hypochlorite solution to the hydrazine-containing waste with constant stirring. The reaction can be exothermic, so slow addition is crucial. A 1:1 volume ratio is a general guideline, but a slight excess of the hypochlorite solution is recommended to ensure complete destruction of the hydrazine.[8]

  • Verification: After the addition is complete, stir the solution for at least one hour. Test the solution for the presence of residual hydrazine using an appropriate method, such as a colorimetric test with p-dimethylaminobenzaldehyde, if available. Also, test for residual chlorine to ensure the neutralization is complete.[6]

  • Disposal of Neutralized Solution: Even after neutralization of the hydrazine group, the resulting solution contains the brominated nitropyridine derivative and must be disposed of as hazardous waste. Transfer the neutralized solution to a properly labeled hazardous waste container for halogenated organic waste.

Caution: The reaction of hydrazines with hypochlorite can produce byproducts, including N-nitrosoalkylamines, if the reaction is incomplete.[16][17] Therefore, this neutralization step should only be undertaken by trained personnel, and the resulting solution must still be treated as hazardous waste.

Solid this compound and concentrated solutions should not be neutralized in the lab due to the potential for a vigorous, uncontrolled reaction. These wastes must be disposed of directly as hazardous waste.

  • Packaging: Ensure the solid waste or concentrated solution is in a securely sealed, compatible container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound, Solid" or "Hazardous Waste: this compound, Concentrated Solution." Also, include "Halogenated Organic Waste" on the label.

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.[18] This area should be away from heat, sparks, and incompatible materials.[12]

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep the material into a labeled hazardous waste container, avoiding dust generation. For liquid spills, contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[13] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Labeling cluster_disposal_path Disposal Pathway Waste This compound Waste (Solid, Concentrated, or Dilute Solution) Segregate Segregate as Halogenated Organic Waste Label Container: 'Hazardous Waste' Waste->Segregate Solid_Concentrated Solid or Concentrated Waste Segregate->Solid_Concentrated If solid or concentrated Dilute_Aqueous < 5% Aqueous Solution Segregate->Dilute_Aqueous If dilute aqueous Package Package for Disposal Solid_Concentrated->Package Neutralize Neutralize Hydrazine with Dilute Hypochlorite Solution Dilute_Aqueous->Neutralize Neutralize->Package Dispose of neutralized solution EHS_Pickup Arrange for EHS Pickup (Incineration) Package->EHS_Pickup

Caption: Disposal Workflow for this compound.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations.[18][19][20] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for the pickup and disposal of the hazardous waste. The final disposal method for halogenated nitroaromatic compounds is typically high-temperature incineration at a licensed facility.[21]

Conclusion

The safe disposal of this compound requires a cautious and informed approach due to the combined hazards of its hydrazine, nitro, and bromopyridine functionalities. By following the procedures outlined in this guide—including proper segregation, chemical neutralization of dilute solutions where appropriate, and compliant packaging and labeling—researchers can effectively manage this hazardous waste stream, ensuring a safe laboratory environment and protecting the broader ecosystem.

References

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Technical Information Service. (1987). Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Retrieved from [Link]

  • University of California, Los Angeles. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Products of the neutralization of hydrazine fuels with hypochlorite. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds. Retrieved from [Link]

  • CSWAB.org. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet. Retrieved from [Link]

  • PubMed. (1995). Biodegradation of nitroaromatic compounds. Retrieved from [Link]

  • ResearchGate. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Georganics. (n.d.). This compound. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 3-Bromo-2-hydrazinyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 3-Bromo-2-hydrazinyl-5-nitropyridine (CAS No. 15862-38-1).[1][2][3] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, the following procedures are synthesized from an analysis of its constituent functional groups—a brominated nitropyridine ring and a hydrazinyl moiety—and data from structurally analogous chemicals.[4][5][6][7][8] This guidance is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.

The chemical structure combines a nitropyridine, a class of compounds known for potential reactivity and toxicity, with a hydrazinyl group, which confers significant reactivity and toxicological concerns.[5][9][10][11] Therefore, a conservative and stringent approach to safety is mandatory.

Hazard Assessment and Core Principles

Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][6] Hydrazine and its derivatives are known systemic toxins.[5][9]

  • Skin and Eye Irritation/Corrosion: Expected to cause skin irritation and serious eye irritation.[4][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][7][12]

  • Reactivity and Instability: The presence of nitro and hydrazine groups suggests potential for explosive decomposition, particularly with heat, shock, or friction. Hydrazine derivatives can be flammable and react vigorously with oxidizing agents.[5]

The Four Pillars of Safe Handling:

  • Minimize Exposure: Employ a combination of engineering controls and personal protective equipment (PPE) to prevent all routes of exposure.

  • Prevent Contamination: Maintain rigorous housekeeping and decontamination procedures to avoid unintentional spread.

  • Control Conditions: Strictly avoid conditions that could lead to decomposition or violent reaction, such as heat, incompatible materials, and static discharge.

  • Prepare for Emergencies: Ensure all personnel are trained on spill, exposure, and emergency shutdown procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE ensemble is the most critical barrier to exposure. The following must be worn at all times when handling the compound, from weighing to disposal.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile inner glove, with a thicker, chemical-resistant outer glove (e.g., Neoprene or Butyl rubber).Provides robust protection against skin contact.[13][14] Double-gloving offers redundancy in case the outer glove is breached. Inspect gloves for any signs of degradation before and during use.[15]
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes, aerosols, and unexpected energetic events.[13][16] Standard safety glasses are insufficient.
Body Protection Flame-resistant (FR) lab coat worn over a long-sleeved chemical-resistant apron or coverall.The FR lab coat provides a primary barrier and protection from fire hazards, while the chemical-resistant layer beneath protects against permeation from spills.
Respiratory Protection NIOSH-approved air-purifying respirator with cartridges effective against organic vapors and particulates (P100).Required when handling the solid outside of a certified chemical fume hood or glovebox to prevent inhalation of fine particles.[14][17]
Foot Protection Closed-toe, chemical-resistant shoes or boots.Protects feet from spills.[15][16]

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or loose seals within a fume hood. Do not handle a compromised container.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms (e.g., Skull and Crossbones, Exploding Bomb, Exclamation Mark, Health Hazard).

  • Storage:

    • Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[18][19]

    • Segregate from incompatible materials, especially oxidizing agents, acids, bases, and metals.[6][13]

    • Store in a designated, locked cabinet for highly hazardous materials.

    • Consider storage in a secondary containment vessel.

Handling and Experimental Workflow

All manipulations involving this compound must be performed inside a certified chemical fume hood or a glovebox to protect against inhalation of dust or vapors.[13][19]

Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Procedure Cleanup prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Required Equipment prep_hood->prep_materials prep_waste 4. Prepare Designated Waste Containers prep_materials->prep_waste handle_weigh 5. Weigh Compound on Tared Weigh Paper handle_transfer 6. Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve 7. Add Solvent Slowly (Monitor for Exotherm) handle_transfer->handle_dissolve handle_reaction 8. Conduct Reaction Behind Blast Shield handle_dissolve->handle_reaction clean_quench 9. Quench Reaction (If Applicable) clean_decon 10. Decontaminate Glassware & Surfaces with 5% Bleach clean_quench->clean_decon clean_waste 11. Dispose of All Waste in Labeled Containers clean_decon->clean_waste clean_doff 12. Doff PPE in Correct Sequence & Wash Hands clean_waste->clean_doff end End clean_doff->end start Start start->prep_ppe

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Verify the chemical fume hood has a face velocity between 80-120 ft/min.

    • Place a plastic-backed absorbent liner on the work surface.

    • Assemble all necessary glassware, reagents, and a blast shield.

    • Label separate, dedicated waste containers for solid waste, liquid waste, and contaminated PPE.

  • Weighing and Transfer:

    • Use anti-static weigh paper or a container to prevent dispersal of the solid powder.

    • Carefully transfer the weighed compound to the reaction vessel using a powder funnel.

    • Avoid scraping or applying excessive force that could generate static or friction.

    • Perform transfers slowly to minimize aerosol generation.

  • Reaction:

    • Add solvents or reagents dropwise, as reactions involving hydrazine derivatives can be exothermic.

    • Place a blast shield between the apparatus and personnel at all times.

    • Continuously monitor the reaction for any signs of instability (e.g., rapid temperature/pressure increase, color change, gas evolution).

Emergency and Disposal Plan

Spill Response

For a small spill (contained within the fume hood):

  • Alert personnel in the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do NOT use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate the area with a 5% sodium hypochlorite (bleach) solution, followed by a water rinse.

For a large spill (outside the fume hood):

  • Evacuate the laboratory immediately and alert others.

  • Activate the nearest fire alarm and call emergency services.

  • Prevent entry to the contaminated area.

  • Provide the emergency response team with the chemical name and any available hazard information.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[4][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All waste generated from handling this compound is considered hazardous.

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Contaminated solid waste (gloves, liners, weigh paper, absorbent).

    • Liquid waste (reaction mixtures, solvents).

    • Sharps (needles, contaminated glassware).

  • Neutralization (for residual quantities): Small amounts of residual hydrazine compounds on equipment can be cautiously neutralized by rinsing with a dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite within a fume hood. This is a highly reactive process and should only be performed by trained personnel.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[19][20] Do not pour any waste down the drain.[19]

Disposal Workflow Diagram:

G cluster_waste Waste Management Workflow A 1. Segregate Waste at Point of Generation B Solid Waste (Gloves, Liners) A->B C Liquid Waste (Solvents, Reaction Mix) A->C D Sharps Waste (Contaminated Glass) A->D E 2. Store in Clearly Labeled, Sealed Containers B->E C->E D->E F 3. Store in Designated Hazardous Waste Area E->F G 4. Schedule Pickup by Institutional EHS F->G H 5. Final Disposal via Licensed Facility G->H

Caption: Waste disposal workflow for this compound.

By adhering to these stringent protocols, researchers can mitigate the significant risks associated with handling this compound and ensure a safe laboratory environment for all personnel.

References

  • OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from OSHA.com. [Link]

  • Katz, Friedman, Eisenstein, Johnson, Cohan & Wolfe. (2016, May 12). How Regulations Protect Workers when Handling Explosives. Retrieved from Katz Friedman. [Link]

  • Princeton University. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from Princeton University Environmental Health and Safety. [Link]

  • LabManager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from LabManager.com. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • The Codelucky. (2023, October 19). Laboratory Safety: Working Safely with Chemicals. Retrieved from YouTube. [Link]

  • Defense Technical Information Center. (1978). Safety and Handling of Hydrazine. Retrieved from DTIC. [Link]

  • Occupational Safety and Health Administration. 1910.109 - Explosives and blasting agents. Retrieved from OSHA.gov. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA.gov. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from Creative Safety Supply. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from Matrix Fine Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from EPA.gov. [Link]

  • Defense Technical Information Center. (1958). Hydrazine Handling Manual. Retrieved from DTIC. [Link]

  • US Ammonia. (2024, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from US Ammonia. [Link]

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from ChemicalSafetyFacts.org. [Link]

  • Georganics. (n.d.). This compound. Retrieved from Georganics. [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from ATSDR. [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitropyridine. Retrieved from PubChem. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from HSA.ie. [Link]

  • ResearchGate. (2016, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from ResearchGate. [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from Chempanda. [Link]

  • Canadian Science Publishing. (n.d.). Pyridine Derivatives: Part VI Malonations of Substituted Nitropyridines. Retrieved from Canadian Science Publishing. [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-hydrazinyl-3-nitropyridine, min 98%. Retrieved from Oakwood Chemical. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.